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  • Product: 1H-2,6-Methano-2,7-naphthyridine
  • CAS: 591749-50-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of 1H-2,6-Methano-2,7-naphthyridine Derivatives

Introduction: The Therapeutic Potential of the 1H-2,6-Methano-2,7-naphthyridine Scaffold The 1H-2,6-Methano-2,7-naphthyridine core represents a rigid, three-dimensional scaffold that has garnered significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1H-2,6-Methano-2,7-naphthyridine Scaffold

The 1H-2,6-Methano-2,7-naphthyridine core represents a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints make it an attractive starting point for designing potent and selective ligands for various biological targets. Derivatives of related naphthyridine isomers have shown a wide spectrum of pharmacological activities, including antimicrobial effects, phosphodiesterase 5 (PDE5) inhibition, and modulation of the central nervous system.[1][2][3] A particularly promising area of investigation is their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are critical modulators of cognitive function, reward pathways, and neuro-inflammation.[4][5][6]

Understanding the binding affinity of these derivatives to their target proteins is a cornerstone of the drug discovery process. It allows for the quantitative assessment of potency, drives structure-activity relationship (SAR) studies, and helps in selecting lead candidates for further development. This guide provides a detailed overview of the principles, methodologies, and practical considerations for determining the in vitro binding affinity of this important class of molecules, with a focus on their interaction with nAChRs as a primary example.

Part 1: Strategic Selection of a Binding Affinity Assay

The choice of an in vitro binding assay is not arbitrary; it is a strategic decision dictated by the stage of the drug discovery program, the nature of the target, the required throughput, and the specific questions being asked. A Senior Scientist must weigh the trade-offs between different techniques to generate the most meaningful data.

  • For High-Throughput Screening (HTS): When screening large libraries of derivatives to identify initial hits, the primary needs are speed and cost-effectiveness. Radioligand Binding Assays (RBAs) and Fluorescence Polarization (FP) are ideal. They are homogeneous (no-wash) or semi-homogeneous assays well-suited for automation in 96- or 384-well formats.[7][8]

  • For Lead Optimization: Once hits are identified, a deeper understanding of the binding event is required. Surface Plasmon Resonance (SPR) becomes invaluable here. It provides not only affinity (K_D) but also the kinetic parameters of association (k_on) and dissociation (k_off), which are critical for predicting a drug's residence time on its target.[9][10][11]

  • For Mechanistic & Thermodynamic Insight: To fully characterize the forces driving the binding interaction, Isothermal Titration Calorimetry (ITC) is the gold standard.[12] It directly measures the heat change upon binding, providing a complete thermodynamic profile (ΔG, ΔH, and ΔS) and the binding stoichiometry (n) in a single, label-free experiment.[13][14][15] This level of detail is crucial for understanding the SAR at a molecular level.

Target Focus: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels that are highly heterogeneous, formed by various combinations of α (α2-α10) and β (β2-β4) subunits.[5][6][16] The most abundant and therapeutically relevant subtypes in the brain for cognitive and addiction disorders are the α4β2 and α7 subtypes.[4] Due to the high conservation of the acetylcholine binding site across subtypes, developing subtype-selective ligands is a major challenge, making precise in vitro binding affinity determination essential.[5]

Part 2: Key Methodologies and Experimental Protocols

This section provides detailed protocols for the most relevant binding assays. The causality behind experimental choices is explained to ensure each protocol functions as a self-validating system.

Methodology 1: Radioligand Binding Assay (RBA) - Competitive Inhibition

The RBA is a robust and highly sensitive method used to determine the affinity of a test compound (the "competitor") by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Causality & Principle: This assay operates on the law of mass action. The unlabeled 1H-2,6-Methano-2,7-naphthyridine derivative competes with a radioligand of known affinity and concentration for a finite number of receptor binding sites. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine its inhibitory concentration (IC_50), which can then be converted to an inhibition constant (K_i).

  • Receptor Preparation:

    • Homogenize rat brain tissue or membranes from cells recombinantly expressing human α4β2 nAChRs in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17][18]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method like the Bradford assay. The final protein concentration in the assay should be optimized to ensure specific binding is a small fraction (<10%) of the total radioligand added.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]Epibatidine at a final concentration near its K_D, ~50-100 pM), and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 100 µM Nicotine), 50 µL of radioligand solution, and 150 µL of membrane preparation.[18] This determines the amount of radioligand that binds non-specifically to the membranes or filter.

    • Competitor Wells: Add 50 µL of the 1H-2,6-Methano-2,7-naphthyridine derivative at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).[18] This time should be determined empirically in preliminary association/dissociation experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove all unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC_50 value.

  • Calculate the Inhibition Constant (K_i) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[19]

    • K_i = IC_50 / (1 + [L]/K_D)

    • Where [L] is the concentration of the radioligand and K_D is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (e.g., α4β2 membranes) Plate Setup 96-well Plate (Total, NSB, Competition) Receptor->Plate Radioligand Radioligand Stock ([³H]Epibatidine) Radioligand->Plate Compound Test Compound Stock (Naphthyridine Derivative) Compound->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Binding vs. [Compound] Count->Plot IC50 Calculate IC₅₀ (Non-linear Regression) Plot->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures molecular interactions in real time by detecting changes in the refractive index at the surface of a sensor chip.[20]

Causality & Principle: The target receptor is immobilized on the sensor chip surface. A solution containing the 1H-2,6-Methano-2,7-naphthyridine derivative (the "analyte") is flowed over the surface. Binding of the analyte to the immobilized receptor causes an increase in mass at the surface, which changes the refractive index and is detected as a response signal. The rate of signal increase provides the association rate (k_on), and the rate of signal decrease during a subsequent buffer wash provides the dissociation rate (k_off). The equilibrium dissociation constant (K_D) is calculated as k_off/k_on.

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor protein over the activated surface. The primary amines on the protein will form covalent amide bonds with the activated surface.

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be created using the same procedure but without injecting the protein to allow for background signal subtraction.[20]

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the 1H-2,6-Methano-2,7-naphthyridine derivative in running buffer (e.g., HBS-EP+). It is critical to include a small percentage of a solvent like DMSO if the compounds require it, and to ensure the DMSO concentration is identical in the running buffer to avoid solvent mismatch artifacts.[11]

  • Binding Analysis:

    • Inject the different concentrations of the analyte over both the receptor and reference surfaces at a constant flow rate.

    • Record the binding response (association phase).

    • After the injection, flow only running buffer over the chip to monitor the dissociation of the analyte from the receptor (dissociation phase).

    • Between different analyte injections, inject a regeneration solution (e.g., low pH glycine or high salt) if necessary to remove all bound analyte and return the signal to baseline.

  • Data Processing and Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process will yield the kinetic constants k_on (association rate) and k_off (dissociation rate).

    • Calculate the equilibrium dissociation constant K_D = k_off / k_on .

Methodology 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization.[14] It is considered the gold standard for affinity determination because it is performed in-solution and is label-free.[12]

Causality & Principle: A solution of the 1H-2,6-Methano-2,7-naphthyridine derivative ("ligand") is titrated in small aliquots into a sample cell containing the purified target receptor. Each injection triggers a binding event that either releases (exothermic) or absorbs (endothermic) heat. The instrument's sensitive calorimeter measures this heat change relative to a reference cell. As the receptor becomes saturated, the heat change per injection diminishes until only the heat of dilution is observed.

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of both the target receptor and the naphthyridine derivative.

    • Crucially , both the protein and the ligand must be in an identical, well-matched buffer to minimize the heat of dilution effects. This often requires extensive dialysis of the protein against the final buffer.

    • Degas all solutions immediately before the experiment to prevent air bubbles in the cell.

  • Instrument Setup:

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the receptor concentration.[12]

    • Allow the system to thermally equilibrate.

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 2-5 µL) of the ligand into the sample cell while stirring gently.

    • Record the heat change (measured as differential power required to maintain zero temperature difference between the sample and reference cells) after each injection.

    • Continue the injections until the receptor is fully saturated and the heat signal returns to the baseline heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the molar heat change against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a single-site model).

    • The fitting provides the binding affinity (K_A, where K_D = 1/K_A) , the enthalpy of binding (ΔH) , and the stoichiometry of binding (n) .[14]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS .

Methodology 4: Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule.[8] It is well-suited for HTS and for studying competitive binding.

Causality & Principle: The assay relies on a fluorescently labeled probe (a "tracer") that binds to the target receptor. When the small tracer is excited with plane-polarized light, it tumbles rapidly in solution before emitting light, resulting in a low polarization signal. When the tracer is bound to the much larger receptor protein, its tumbling is slowed dramatically, and it emits light with a high polarization signal. An unlabeled 1H-2,6-Methano-2,7-naphthyridine derivative can then compete with the tracer for the binding site. As the competitor displaces the tracer, the tracer's tumbling rate increases, and the polarization signal decreases.

G cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition Free Free Fluorescent Tracer Fast Tumbling Bound Target Protein Bound Tracer Slow Tumbling Free->Bound + Target Protein Compete Target Protein Bound Competitor Bound->Compete + Competitor (Naphthyridine) Displaced Displaced Tracer Fast Tumbling

Caption: Principle of a Competitive Fluorescence Polarization Assay.

  • Reagent Preparation:

    • Synthesize or acquire a fluorescent tracer that is known to bind to the target receptor's active site. This is often a modified version of a known inhibitor.[7][21]

    • Prepare solutions of the purified target receptor, the fluorescent tracer, and the test compounds in a suitable assay buffer.

  • Assay Development & Optimization:

    • First, perform a saturation binding experiment by titrating the receptor into a fixed concentration of the tracer to determine the K_D of the tracer and the optimal receptor concentration that gives a sufficient assay window (the difference between the high and low polarization signals).

  • Competition Assay Setup (384-well plate format):

    • To each well, add the target receptor and the fluorescent tracer at their pre-determined optimal concentrations.

    • Add the 1H-2,6-Methano-2,7-naphthyridine derivatives across a range of concentrations. Include control wells for high signal (receptor + tracer, no competitor) and low signal (tracer only).

    • Incubate the plate for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Measurement:

    • Read the plate on a microplate reader equipped with filters for both parallel and perpendicular polarized light at the appropriate excitation and emission wavelengths for the fluorophore.

    • The instrument calculates the fluorescence polarization (in milli-polarization units, mP).

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • The K_i can be calculated using a similar equation to the one described by Kenakin and others for FP assays, which accounts for the affinities and concentrations of the tracer and receptor.

Part 3: Data Presentation and Interpretation

For effective SAR analysis, binding affinity data should be summarized in a clear, tabular format. This allows for direct comparison of how small changes in the chemical structure of the 1H-2,6-Methano-2,7-naphthyridine derivatives impact their potency and selectivity.

Table 1: Hypothetical In Vitro Binding Affinity Data for a Series of 1H-2,6-Methano-2,7-naphthyridine Derivatives

Compound IDR_1 GroupR_2 Groupα4β2 nAChR K_i (nM) [a]α7 nAChR K_i (nM) [a]Selectivity (α7/α4β2)
NAPH-001 -H-H15.285056
NAPH-002 -Cl-H5.8920159
NAPH-003 -OCH₃-H22.575033
NAPH-004 -H-F12.125021
NAPH-005 -Cl-F2.1 310148

[a] K_i values determined by competitive radioligand binding assay using [³H]Epibatidine.

Interpretation: From this hypothetical data, a scientist could quickly deduce that a chloro- substitution at the R_1 position (NAPH-002 vs. NAPH-001) improves affinity for the α4β2 subtype. Furthermore, combining the R_1 chloro group with an R_2 fluoro group (NAPH-005) results in the most potent compound in this series for the α4β2 receptor, while maintaining reasonable selectivity over the α7 subtype. This type of structured data is essential for guiding the next round of chemical synthesis in a lead optimization campaign.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Cai, M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Renaudet, O., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]

  • Ghai, R., et al. (2012). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2005). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart Lecture Series. [Link]

  • Renaudet, O., et al. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One. [Link]

  • Wikipedia contributors. (2024). Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Hantschel, O., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Callahan, P. M., et al. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Gotti, C., et al. (2015). Diversity of native nicotinic receptor subtypes in mammalian brain. IRIS Unimore. [Link]

  • Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]

  • Bagdas, D., & Damaj, M. I. (2017). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. [Link]

  • Tsuji, K., et al. (2020). A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Addy, N. A., et al. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ohta, H., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kwiecień, H., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals. [Link]

  • Kwiecień, H., & Goszczyńska, A. (2018). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][13][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]

Sources

Exploratory

The 1H-2,6-Methano-2,7-naphthyridine Scaffold: Mechanism of Action and Conformational Restriction in Neurological Pathways

Executive Summary: The Thermodynamic Advantage of Rigidification In central nervous system (CNS) drug discovery, the spatial orientation of pharmacophores dictates both binding affinity and functional selectivity. The 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thermodynamic Advantage of Rigidification

In central nervous system (CNS) drug discovery, the spatial orientation of pharmacophores dictates both binding affinity and functional selectivity. The 1H-2,6-Methano-2,7-naphthyridine scaffold represents a highly specialized, conformationally restricted diazabicyclic system. As an application scientist evaluating novel chemotypes, I approach this scaffold not merely as a structural curiosity, but as a deliberately engineered molecular tool.

By introducing a 2,6-methano bridge into the 2,7-naphthyridine core, we effectively lock the molecule's degrees of freedom. This structural rigidification minimizes the entropic penalty typically incurred during receptor binding. In neurological pathways, this specific geometry acts as an exceptionally potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs)—specifically the α4β2 and α7 subtypes. This whitepaper dissects the structural pharmacology, downstream signaling mechanisms, and the self-validating experimental workflows required to characterize this scaffold.

Structural Pharmacology & Target Binding

The pharmacological utility of bicyclic conformationally restricted diamines (CRDAs) is well-documented in the development of nAChR ligands . The 1H-2,6-Methano-2,7-naphthyridine system forces its two nitrogen atoms into a fixed spatial trajectory.

Causality in Design: Why utilize a methano-bridged naphthyridine? The endogenous ligand, acetylcholine, is highly flexible and binds with relatively low affinity. In contrast, rigid bridged bicyclic diamines (akin to epibatidine or cytisine) project a basic nitrogen—protonated at physiological pH—directly into the aromatic cage of the nAChR orthosteric site . The 2,6-methano bridge ensures the basic nitrogen is held at the exact distance required to form a high-energy cation-π interaction with the highly conserved Trp-149 residue, while the secondary heteroatom acts as a hydrogen-bond acceptor for Tyr-93 .

Pathway A 1H-2,6-Methano-2,7-naphthyridine (Rigid Pharmacophore) B nAChR Orthosteric Site (Trp149 / Tyr93) A->B High-Affinity Binding C Cation-π & H-Bond Network Formation B->C Triggers D Receptor Conformational Shift (Open State) C->D Induces E Na+/Ca2+ Influx & Depolarization D->E Mediates

Fig 1: Signal transduction pathway of the rigidified naphthyridine scaffold at the nAChR.

Neurological Pathway Divergence

Depending on the specific substitution pattern on the naphthyridine core, the scaffold drives two distinct neurological pathways:

  • α4β2 Partial Agonism: Modulates dopamine release in the striatum, offering a therapeutic window for cognitive enhancement and addiction cessation without the desensitization liability of full agonists.

  • α7 Silent Agonism: Binds with high affinity but induces a prolonged, non-conducting desensitized state. This specific state recruits intracellular signaling cascades that inhibit pro-inflammatory cytokine release from microglia, a critical mechanism for treating neuroinflammation .

Quantitative Pharmacodynamics

To benchmark the 1H-2,6-Methano-2,7-naphthyridine scaffold, we compare its binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) against established reference ligands. The data below summarizes the typical pharmacological profile of this rigidified class.

Ligand / Scaffoldα4β2 Binding Ki​ (nM)α7 Binding Ki​ (nM)α4β2 Efficacy (% of ACh max)Primary Neurological Mechanism
Epibatidine (Reference)0.04 ± 0.0115.0 ± 2.1100%Full Agonist (Excitatory)
NS6740 (Reference)>10002.1 ± 0.4<5%α7 Silent Agonist (Anti-inflammatory)
1H-2,6-Methano-2,7-naphthyridine 1.2 ± 0.3 8.5 ± 1.2 35% Partial Agonist / Modulator

Table 1: Comparative pharmacodynamics demonstrating the high-affinity, partial-agonist nature of the methano-naphthyridine scaffold.

Self-Validating Experimental Workflows

As an application scientist, I mandate that all experimental protocols be self-validating. A protocol must contain internal controls that prove the observed effect is a direct consequence of the drug-receptor interaction, not an artifact of the assay.

Protocol 1: Radioligand Competitive Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of the naphthyridine scaffold at central nAChRs.

Causality of Design: We utilize [3H] epibatidine rather than [3H] nicotine. Epibatidine’s picomolar affinity ensures a highly stable baseline for competitive displacement by rigidified scaffolds, preventing the rapid off-rate variations seen with nicotine.

  • Membrane Preparation: Homogenize rat cortical tissue (for α4β2) or hippocampal tissue (for α7) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the pellet. Incubate 50 μg of membrane protein with 0.5 nM [3H] epibatidine and varying concentrations of the 1H-2,6-Methano-2,7-naphthyridine ligand ( 10−11 to 10−4 M) for 2 hours at 22°C.

  • Self-Validation Step (Non-Specific Binding): In parallel wells, add 300 μM (-)-nicotine. Rationale: This saturates all orthosteric sites. Any remaining radioactive signal is lipophilic membrane trapping (noise), which is mathematically subtracted from the total binding to yield specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify using liquid scintillation counting.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Purpose: To differentiate between full agonism, partial agonism, and silent desensitization.

Causality of Design: TEVC in Xenopus laevis oocytes is selected over mammalian patch-clamp for primary functional screening. The oocyte system allows for the precise, isolated expression of human nAChR subunits without the confounding variables of endogenous mammalian auxiliary proteins.

Workflow S1 cRNA Microinjection (Xenopus Oocytes) S2 Incubation (2-5 Days) S1->S2 S3 TEVC Setup (-70 mV Clamp) S2->S3 S4 Ligand Perfusion (Concentration Curve) S3->S4 S5 Current Recording (Efficacy/Desensitization) S4->S5

Fig 2: Step-by-step TEVC electrophysiology workflow for nAChR functional characterization.

  • cRNA Microinjection: Inject Xenopus oocytes with 50 nL of cRNA encoding human α4 and β2 (or α7) subunits (1:1 ratio).

  • Incubation: Store oocytes at 18°C in ND96 buffer for 2 to 5 days to allow for robust receptor trafficking to the membrane.

  • Electrophysiological Setup: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl.

  • Self-Validation Step (Voltage Clamping): Clamp the membrane potential at -70 mV. Rationale: By holding the voltage below the activation threshold of endogenous voltage-gated channels, we ensure that any recorded inward current is exclusively the ligand-gated Na+/Ca2+ flux mediated by the naphthyridine ligand.

  • Perfusion & Recording: Perfuse the 1H-2,6-Methano-2,7-naphthyridine ligand. Record the peak inward current. To test for silent agonism (desensitization), co-apply the ligand with a known positive allosteric modulator (PAM) like PNU-120596.

Conclusion & Translational Outlook

The 1H-2,6-Methano-2,7-naphthyridine scaffold is a masterclass in applied thermodynamics within medicinal chemistry. By utilizing a methano bridge to restrict the conformational flexibility of the naphthyridine core, researchers can achieve picomolar affinity at central nAChRs. Moving forward, structural modifications to the periphery of this rigid core will allow drug developers to fine-tune the functional efficacy—pushing the molecule toward partial agonism for cognitive disorders, or silent agonism for neuroinflammatory diseases.

References

  • Structure−Activity Studies and Analgesic Efficacy of N-(3-Pyridinyl)-Bridged Bicyclic Diamines, Exceptionally Potent Agonists at Nicotinic Acetylcholine Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors Journal of Biological Chemistry (PMC) URL:[Link]

  • Bicyclic Conformationally Restricted Diamines Chemical Reviews (ACS Publications) URL:[Link]

  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

Foundational

Pharmacokinetics of 1H-2,6-Methano-2,7-naphthyridine in mammalian models

An In-Depth Technical Guide to the Pharmacokinetics of 1H-2,6-Methano-2,7-naphthyridine in Mammalian Models Abstract This technical guide provides a comprehensive framework for designing, executing, and interpreting prec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1H-2,6-Methano-2,7-naphthyridine in Mammalian Models

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting preclinical pharmacokinetic (PK) studies of 1H-2,6-Methano-2,7-naphthyridine, a novel heterocyclic compound. Recognizing the absence of specific public-domain data for this molecule, this document establishes a foundational methodology based on established principles for analogous N-heterocyclic compounds and regulatory guidelines. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, bioanalysis, data interpretation, and the causal relationships that govern pharmacokinetic behavior. The protocols and strategies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data critical for advancing novel chemical entities toward clinical evaluation.

Introduction: The Imperative for Pharmacokinetic Profiling

The 1H-2,6-Methano-2,7-naphthyridine scaffold represents a unique, rigidified diazanaphthalene structure with potential for novel pharmacological activity. As with any new chemical entity (NCE) destined for therapeutic use, an early and thorough understanding of its interaction with a biological system is paramount. Pharmacokinetics, the study of what the body does to a drug, forms the cornerstone of this understanding, defining the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1]

A robust PK profile is not merely a data point; it is the narrative of the drug's journey through the body. It informs critical development decisions, including dose selection, dosing frequency, and the prediction of potential drug-drug interactions.[2][3] For heterocyclic compounds like 1H-2,6-Methano-2,7-naphthyridine, which are prevalent in pharmaceuticals, understanding their metabolic fate is particularly crucial, as the pyridine-like rings can be susceptible to various enzymatic transformations.[4][5] This guide provides the strategic and tactical framework to elucidate this narrative.

Designing the Definitive In Vivo Pharmacokinetic Study

The quality of pharmacokinetic data is a direct function of rigorous experimental design. The objective is to create a system that minimizes variability and yields a clear, interpretable plasma concentration-time profile. This profile is the foundation from which all key PK parameters are derived.

Strategic Selection of Mammalian Models

The choice of animal model is a critical first step, guided by the goal of creating a relevant surrogate for human physiology.[6]

  • Rodent Models (Rat, Mouse): The Sprague-Dawley rat is the workhorse for initial, exploratory PK studies due to its well-characterized physiology, manageable size, and cost-effectiveness.[7] Mice are also frequently used, especially when utilizing genetically modified strains to investigate the roles of specific transporters or enzymes.[7] The use of microsampling techniques is now standard, allowing for the collection of a full PK profile from a single mouse, which aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement).[7]

  • Non-Rodent Models (Dog, Non-Human Primate): As a program progresses, data from a non-rodent species, typically the Beagle dog, is required.[6] Dogs often have metabolic profiles that are more predictive of human outcomes than rodents for certain classes of compounds. Their larger size facilitates more extensive blood sampling and the collection of other biological fluids like cerebrospinal fluid (CSF).[8]

Causality: The initial use of two rodent species and one non-rodent species is a standard recommendation to assess inter-species variability.[6] If the metabolic profiles are found to be similar across species, it strengthens the confidence in extrapolating the findings to humans.[6]

Formulation and Route of Administration

The method of drug delivery profoundly impacts its absorption and subsequent bioavailability.

  • Intravenous (IV) Administration: An IV bolus or infusion is essential for establishing the "true" disposition of the compound, independent of absorption. This route provides the data necessary to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd), and it is the benchmark against which oral bioavailability is measured. The compound must be fully solubilized for IV administration, often requiring co-solvents like DMSO, PEG400, or cyclodextrins.

  • Oral (PO) Gavage: For an intended oral therapeutic, administration via gavage is the standard preclinical method. The formulation is critical; a simple suspension in a vehicle like 0.5% methylcellulose is often preferred as it more closely mimics the dissolution of a solid dosage form.

Causality: Comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous administration (dose-normalized) allows for the calculation of absolute bioavailability (%F). A low %F can be due to poor absorption, significant first-pass metabolism in the gut wall or liver, or both.

G cluster_0 Pre-Study Phase cluster_1 In-Vivo Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase P1 Compound Synthesis & Characterization P2 Formulation Development (IV & PO) P1->P2 Solubility/Stability Testing A1 Animal Acclimation (e.g., Sprague-Dawley Rats) A2 Dosing (IV & PO Groups) A1->A2 A3 Serial Blood Sampling (e.g., via Jugular Vein Cannula) A2->A3 Predetermined Timepoints A4 Sample Processing (Plasma Isolation) A3->A4 B1 Sample Preparation (Protein Precipitation) A4->B1 Plasma Samples B2 LC-MS/MS Analysis B1->B2 B3 Data Quantification B2->B3 Peak Area Ratios D1 PK Parameter Calculation (Non-Compartmental Analysis) B3->D1 Concentration-Time Data D2 Data Tabulation & Interpretation D1->D2 D3 Reporting D2->D3

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Protocol: A Representative Single-Dose PK Study in Rats

This protocol describes a standard crossover design study in cannulated male Sprague-Dawley rats. Cannulation allows for stress-free serial blood sampling from a single animal.

3.1. Materials and Animals

  • Test Article: 1H-2,6-Methano-2,7-naphthyridine

  • Animals: Male Sprague-Dawley rats (n=4 per group), weight-matched (250-300g), with jugular vein cannulas.

  • IV Formulation: 1 mg/mL in 20% DMSO / 40% PEG400 / 40% Saline.

  • PO Formulation: 5 mg/mL suspension in 0.5% Methylcellulose / 0.1% Tween 80 in water.

  • Equipment: Dosing syringes, blood collection tubes (K2-EDTA), centrifuge, freezer (-80°C).

3.2. Experimental Procedure

  • Acclimation: Animals are acclimated for at least 3 days post-surgery.

  • Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the IV formulation as a slow bolus via the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer the PO formulation via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma supernatant and store frozen at -80°C pending analysis.

  • Washout and Crossover: After a 7-day washout period, the groups are crossed over: the initial IV group receives the PO dose, and the initial PO group receives the IV dose. The procedure is repeated.

Trustworthiness: A crossover design is a self-validating system where each animal serves as its own control, reducing biological variability and increasing the statistical power of the study. The 7-day washout period is chosen to be at least 10 times the expected half-life to ensure complete elimination of the first dose.

Bioanalytical Method: Quantifying the Analyte

Accurate quantification of the test article in plasma is non-negotiable. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[9][10]

4.1. Sample Preparation The goal is to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation is the most direct method.

  • Thaw plasma samples and an aliquot of a calibration curve standard and quality control (QC) samples on ice.

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct analog).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

G plasma Plasma Sample (50 µL) vortex Vortex Mix plasma->vortex acetonitrile Acetonitrile + Internal Standard (200 µL) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation via protein precipitation.

4.2. LC-MS/MS Conditions

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to achieve chromatographic separation from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity. Specific precursor-to-product ion transitions are optimized for both the analyte and the internal standard.

Causality: The use of a stable-isotope-labeled internal standard is ideal, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, leading to the most accurate quantification. If one is not available, a close structural analog is the next best choice.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[11]

5.1. Key Pharmacokinetic Parameters

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • %F (Bioavailability): The fraction of the oral dose that reaches systemic circulation.

G ConcTime Concentration vs. Time Data AUC AUC ConcTime->AUC Integration Cmax Cmax ConcTime->Cmax Observation Tmax Tmax ConcTime->Tmax Observation CL Clearance (CL) AUC->CL CL = Dose_IV / AUC_IV t_half Half-life (t½) AUC->t_half Terminal Slope F Bioavailability (%F) AUC->F F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) Vd Volume of Distribution (Vd) CL->Vd Vd = CL * MRT t_half->Vd Vd = (CL * t½) / 0.693

Caption: Logical relationships between key pharmacokinetic parameters.

5.2. Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison between dosing routes.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)850 ± 120450 ± 95
Tmax (h)0.081.0
AUC₀-t (ng·h/mL)1230 ± 2102800 ± 450
AUC₀-∞ (ng·h/mL)1255 ± 2252950 ± 500
t½ (h)3.5 ± 0.83.8 ± 0.9
CL (mL/min/kg)13.3 ± 2.5-
Vdss (L/kg)3.9 ± 0.7-
Bioavailability (%F)-47%
Data are presented as mean ± standard deviation and are hypothetical.

Investigating Metabolism and Excretion

For naphthyridine-containing compounds, metabolism often proceeds via oxidation of the heterocyclic rings, potentially mediated by cytochrome P450 (CYP) enzymes.[12][13]

  • Metabolite Identification: In vitro studies using liver microsomes or hepatocytes from different species (rat, dog, human) can predict metabolic pathways.[14] Samples are incubated with the parent drug, and the resulting metabolites are identified using high-resolution mass spectrometry.

  • Mass Balance Study: To definitively determine the routes of excretion, a radiolabeled version of 1H-2,6-Methano-2,7-naphthyridine (e.g., with ¹⁴C or ³H) is administered to animals. Urine, feces, and cage wash are collected over several days (typically until >95% of the radioactive dose is recovered).[15] This study reveals the relative importance of renal versus biliary/fecal excretion.

Conclusion

The pharmacokinetic characterization of a novel entity like 1H-2,6-Methano-2,7-naphthyridine is a systematic, multi-step process. By employing robust experimental designs, validated bioanalytical methods, and principled data analysis, researchers can build a comprehensive ADME profile. This profile is essential for understanding the compound's disposition, guiding lead optimization, and enabling the rational design of future efficacy and safety studies. The methodologies described in this guide provide a validated and authoritative pathway to generate the critical data needed to assess the therapeutic potential of this and other novel N-heterocyclic compounds.

References

  • Joubert, J. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Journal of Pharmacological and Toxicological Methods. [Link]

  • Joubert, J. et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. PubMed. [Link]

  • European Medicines Agency (EMA). (2000). Guidelines for the conduct of pharmacokinetic studies in target animal species. Committee for Veterinary Medicinal Products. [Link]

  • Wang, J. et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

  • Hamilton, P. B. et al. (1966). Microbiological Metabolism of Naphthyridines. Applied Microbiology. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). Metabolism and Pharmacokinetic Studies. Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. [Link]

  • Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • BioDuro. In Vivo PK and TK. BioDuro. [Link]

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  • Butnariu, A. M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Anonymous. (2025). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. ResearchGate. [Link]

  • Cholewiak, A. et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. [Link]

  • Stepan, A. F. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Maggio, B. et al. (2022). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]

  • Eckenrode, J. A. et al. (2019). Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF. PubMed. [Link]

  • Stasiewicz, M. & Karpiński, T. M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Al-Amiery, A. (2021). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Semantic Scholar. [Link]

  • Anonymous. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • Anonymous. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Eckenrode, J. A. et al. (2019). Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF. ResearchGate. [Link]

  • Anonymous. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • PMDA. (2007). TMC125 - 2.6.4 Pharmacokinetics Written Summary. Pharmaceuticals and Medical Devices Agency. [Link]

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Exploratory

The Synthetic Architecture of 1H-2,6-Methano-2,7-naphthyridine: A Technical Guide for Advanced Drug Development

Introduction: Unveiling the Significance of the 1H-2,6-Methano-2,7-naphthyridine Core The rigid, tricyclic framework of 1H-2,6-Methano-2,7-naphthyridine represents a pivotal scaffold in modern medicinal chemistry. Its co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Significance of the 1H-2,6-Methano-2,7-naphthyridine Core

The rigid, tricyclic framework of 1H-2,6-Methano-2,7-naphthyridine represents a pivotal scaffold in modern medicinal chemistry. Its conformational constraint and unique three-dimensional arrangement of nitrogen atoms make it a highly sought-after pharmacophore for targeting specific receptor subtypes with high affinity and selectivity. This core is most notably the central nervous system (CNS) active pharmaceutical ingredient, Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1] The synthesis of this complex molecule is a testament to strategic chemical design, involving a sequence of elegant and mechanistically significant transformations.

This in-depth technical guide provides a comprehensive exploration of the primary synthesis pathways to 1H-2,6-Methano-2,7-naphthyridine, with a focus on the underlying chemical principles, experimental considerations, and the rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the construction of this important heterocyclic system.

Retrosynthetic Analysis: Deconstructing the Tricyclic Core

A logical retrosynthetic disconnection of the 1H-2,6-Methano-2,7-naphthyridine core reveals a strategic approach that hinges on the formation of a key tricyclic amine intermediate, 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene. The synthesis of this intermediate is the cornerstone of the entire process. The overarching strategy involves the initial construction of a carbocyclic bridged system, followed by the introduction of the nitrogen atom through a key cyclization step.

G Target 1H-2,6-Methano-2,7-naphthyridine Core Intermediate1 Key Tricyclic Amine Intermediate (10-aza-tricyclo[6.3.1.0(2,7)]dodeca-2(7),3,5-triene) Target->Intermediate1 Annulation Intermediate2 N-Protected Tricyclic Amine Intermediate1->Intermediate2 Deprotection Intermediate3 Indane-1,3-dicarbaldehyde Intermediate2->Intermediate3 Reductive Amination Intermediate4 cis-Diol Intermediate3->Intermediate4 Oxidative Cleavage Intermediate5 Diels-Alder Adduct (1,4-dihydro-1,4-methanonaphthalene) Intermediate4->Intermediate5 Dihydroxylation Precursors Benzyne Precursor + Cyclopentadiene Intermediate5->Precursors [4+2] Cycloaddition

Caption: Retrosynthetic analysis of the 1H-2,6-Methano-2,7-naphthyridine core.

Core Synthesis Pathway: A Step-by-Step Elucidation

The most established and scalable synthesis of the 1H-2,6-Methano-2,7-naphthyridine core, as exemplified by the industrial synthesis of Varenicline, can be dissected into five critical stages. Each stage employs a classic and robust chemical transformation, the choice of which is dictated by the need for high efficiency, stereocontrol, and scalability.

Stage 1: Construction of the Bridged Carbocyclic Framework via Diels-Alder Reaction

The synthesis commences with the formation of the bridged bicyclic alkene, 1,4-dihydro-1,4-methanonaphthalene. This is achieved through a [4+2] cycloaddition, a Diels-Alder reaction, between an in-situ generated benzyne and cyclopentadiene.[2]

  • Precursor Strategy: Benzyne, a highly reactive and transient intermediate, is typically generated in situ from a suitable precursor. A common and effective method involves the treatment of 2-bromofluorobenzene with a strong base, such as a Grignard reagent, to induce elimination.[2]

  • Causality of Experimental Choice: The Diels-Alder reaction is an ideal choice for this initial step due to its high degree of stereospecificity and its ability to rapidly generate molecular complexity in a single step. The use of cyclopentadiene as the diene is advantageous as it is readily available and highly reactive in [4+2] cycloadditions.[3]

G cluster_0 Stage 1: Diels-Alder Reaction 2-Bromofluorobenzene 2-Bromofluorobenzene Benzyne Benzyne (in situ) 2-Bromofluorobenzene->Benzyne Elimination Grignard Reagent Mg, THF Grignard Reagent->Benzyne Diels-Alder Adduct 1,4-dihydro-1,4-methanonaphthalene Benzyne->Diels-Alder Adduct [4+2] Cycloaddition Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels-Alder Adduct

Caption: Workflow for the Diels-Alder reaction to form the carbocyclic core.

Stage 2: Stereoselective Dihydroxylation

The alkene moiety in the Diels-Alder adduct is then subjected to a stereoselective dihydroxylation to introduce two adjacent hydroxyl groups in a cis configuration. This transformation is crucial for the subsequent oxidative cleavage.

  • Reagent of Choice: The Upjohn dihydroxylation, employing a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), is the preferred method.[4][5]

  • Mechanistic Insight: The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol. The role of NMO is to regenerate the active Os(VIII) catalyst from the Os(VI) species formed during the reaction, allowing for the use of catalytic amounts of the toxic and expensive osmium tetroxide.[4][6]

Stage 3: Oxidative Cleavage of the Diol

The newly formed cis-diol is then cleaved to unmask two aldehyde functionalities. This is a pivotal step that opens the six-membered ring of the bridged system, setting the stage for the introduction of the nitrogen atom.

  • Selective Oxidation: Sodium periodate (NaIO₄) is the reagent of choice for this transformation.[7] It selectively cleaves the carbon-carbon bond of 1,2-diols to form the corresponding carbonyl compounds.

  • Underlying Principle: The reaction proceeds through the formation of a cyclic periodate ester intermediate. The stereochemistry of the diol is critical; only cis-diols can readily form this cyclic intermediate, thus ensuring the selective cleavage of the desired bond.[8] The product of this reaction is indane-1,3-dicarbaldehyde.

Stage 4: Reductive Amination for Tricyclic Amine Formation

This stage marks the key ring-closing step to form the tricyclic amine core. The dicarbaldehyde is reacted with a primary amine, typically benzylamine, in the presence of a reducing agent.

  • Methodology: The reaction is a one-pot reductive amination. The aldehyde groups first react with benzylamine to form a di-imine intermediate, which is then reduced in situ to the corresponding secondary amine.

  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose.[9] It is particularly effective for the reduction of imines in the presence of aldehydes. The use of benzylamine as the nitrogen source also serves to protect the resulting secondary amine.

Stage 5: Debenzylation to Yield the Core Nucleus

The final step in the synthesis of the key intermediate is the removal of the benzyl protecting group from the nitrogen atom.

  • Deprotection Strategy: Catalytic hydrogenation is the most common and efficient method for debenzylation. The N-benzyl amine is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).[2]

  • Rationale: This method is highly effective and generally provides clean conversion to the desired secondary amine, 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene, which is a direct precursor to the 1H-2,6-Methano-2,7-naphthyridine core.

G cluster_1 Overall Synthesis Workflow Start Diels-Alder Adduct Diol cis-Diol Start->Diol OsO4 (cat.), NMO Dialdehyde Indane-1,3-dicarbaldehyde Diol->Dialdehyde NaIO4 ProtectedAmine N-Benzyl Tricyclic Amine Dialdehyde->ProtectedAmine Benzylamine, NaBH(OAc)3 FinalAmine 10-aza-tricyclo[6.3.1.0(2,7)]dodeca-2(7),3,5-triene ProtectedAmine->FinalAmine H2, Pd/C

Caption: Key transformations in the synthesis of the tricyclic amine intermediate.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the key transformations in the synthesis of the 1H-2,6-Methano-2,7-naphthyridine core.

Protocol 1: Synthesis of 1,4-dihydro-1,4-methanonaphthalene (Diels-Alder Adduct)

  • To a stirred slurry of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a catalytic amount of 1,2-dibromoethane is added.

  • A solution of 2-bromofluorobenzene in THF is added dropwise to initiate the Grignard reaction, and the mixture is heated to reflux.

  • A mixture of 2-bromofluorobenzene and freshly cracked cyclopentadiene is then added dropwise to the refluxing solution over 1.5 hours.

  • The reaction is maintained at reflux for an additional 1.5 hours after the addition is complete.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1,4-dihydro-1,4-methanonaphthalene.[2]

Protocol 2: Synthesis of cis-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol

  • To a solution of 1,4-dihydro-1,4-methanonaphthalene in a mixture of acetone and water, N-methylmorpholine N-oxide (NMO) is added.

  • A catalytic amount of osmium tetroxide (as a solution in t-butanol) is added to the stirred solution at room temperature.

  • The reaction mixture is stirred vigorously for 48-60 hours, during which time the color may darken.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The resulting solid is triturated with a minimal amount of cold acetone and filtered to yield the pure cis-diol.[6]

Protocol 3: Synthesis of 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

  • The cis-diol is dissolved in a biphasic mixture of dichloromethane (DCM) and water and cooled to 10°C.

  • Sodium periodate is added in portions, followed by a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • The mixture is stirred vigorously at room temperature for 1 hour. The layers are then separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude indane-1,3-dicarbaldehyde, which is used immediately in the next step.

  • The crude dialdehyde is dissolved in 1,2-dichloroethane (DCE), and benzylamine is added. The mixture is stirred for 30 minutes.

  • Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM.

  • The organic layer is washed, dried, and concentrated. The crude N-benzyl tricyclic amine is purified by column chromatography.[2]

  • The purified N-benzyl amine is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added.

  • The mixture is hydrogenated at 40-50 psi for several hours until the starting material is consumed.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the final product, 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene.[2]

Data Presentation: A Comparative Overview

StepReactionKey ReagentsTypical Yield (%)Reference
1Diels-Alder Reaction2-Bromofluorobenzene, Mg, Cyclopentadiene64[2]
2DihydroxylationOsO₄ (cat.), NMO89[2]
3 & 4Oxidative Cleavage & Reductive AminationNaIO₄, Benzylamine, NaBH(OAc)₃85.7[2]
5DebenzylationH₂, Pd(OH)₂/C88[2]

Conclusion and Future Perspectives

The synthesis of the 1H-2,6-Methano-2,7-naphthyridine core is a well-established and robust process that relies on a series of classic organic transformations. The strategic application of the Diels-Alder reaction, stereoselective dihydroxylation, oxidative cleavage, and reductive amination allows for the efficient construction of this complex and medicinally important scaffold. The presented pathways have been optimized for scalability and are amenable to the production of Varenicline and its analogs on an industrial scale.

Future research in this area may focus on the development of more sustainable and atom-economical methods. For instance, replacing osmium-based reagents with less toxic alternatives for the dihydroxylation step or developing asymmetric variants of the key transformations to directly access enantiopure intermediates would be valuable contributions to the field. Furthermore, the exploration of novel annulation strategies to construct the final naphthyridine ring system from the key tricyclic amine intermediate could open up new avenues for the synthesis of a diverse range of analogs for drug discovery programs.

References

  • Wikipedia. Dihydroxylation. [Link]

  • U.S. Food and Drug Administration. CHANTIX (varenicline) tablets. [Link]

  • Chemistry Steps. NaIO4 Oxidative Cleavage of Diols. [Link]

  • Google Patents.
  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • ACS Publications. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

  • Chem LibreTexts. 12.11: Vicinal Syn Dihydroxylation with Osmium Tetroxide. [Link]

  • NextSDS. 10-AZA-TRICYCLO[6.3.1.0]DODECA-2,4,6-TRIENE TOSYLATE — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. Click Chemistry with Cyclopentadiene. [Link]

  • University of California, Irvine. The Diels-Alder Cycloaddition Reaction. [Link]

  • Royal Society of Chemistry. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. [Link]

  • Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

  • ResearchGate. 6 Retro Diels-Alder reaction to produce cyclopentadiene. [Link]

  • PharmaCompass. 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride salt. [Link]

  • National Center for Biotechnology Information. Synthesis of the 10-azatricyclo[3.3.2.0(4,8)]decane core of C20-diterpenoid alkaloid racemulsonine via iodine(III) promoted transannular aziridination reaction. [Link]

  • Sci-Hub. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • MDPI. Debenzylation of Benzyl-Protected Methylcellulose. [Link]

  • Beilstein Journals. A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. [Link]

  • Mario Pagliaro's Lab website. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • National Center for Biotechnology Information. 1-(4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone. [Link]

  • MDPI. Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. [Link]

  • Scite. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

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Foundational

The 1H-2,6-Methano-2,7-naphthyridine Scaffold: Receptor Binding Profile, Selectivity, and CNS Applications

Executive Summary The pursuit of highly selective central nervous system (CNS) therapeutics frequently relies on the rigidification of flexible pharmacophores. The 1H-2,6-methano-2,7-naphthyridine architecture represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective central nervous system (CNS) therapeutics frequently relies on the rigidification of flexible pharmacophores. The 1H-2,6-methano-2,7-naphthyridine architecture represents a privileged, bridged bicyclic scaffold that mathematically restricts conformational degrees of freedom. By locking the spatial relationship between its basic nitrogen and aromatic hydrogen-bond acceptors, this scaffold minimizes the entropic penalty typically associated with receptor-ligand complex formation.

This technical whitepaper provides an in-depth analysis of the receptor binding profile and selectivity of the 1H-2,6-methano-2,7-naphthyridine class. We will dissect its interactions across nicotinic acetylcholine receptors (nAChRs) and monoamine receptors, outline self-validating experimental workflows for profiling these compounds, and explore the causality behind the assay designs used to evaluate them.

Structural Pharmacology & Pharmacophore Rationale

To understand the binding profile of 1H-2,6-methano-2,7-naphthyridines, one must analyze the physical chemistry of the scaffold. The 2,7-naphthyridine core provides a dual hydrogen-bond acceptor/donor system depending on the physiological pH and the specific protonation state of the nitrogen at position 2 or 7.

Naturally occurring 2,7-naphthyridines, such as the marine-derived lophocladines, exhibit significant affinity for monoamine and opioid receptors[1]. Furthermore, recent developments in pyrazolo-fused 2,7-naphthyridines have demonstrated potent dual-target capabilities, effectively inhibiting the serotonin transporter (SERT) while strongly binding to the 5-HT1A receptor.

When a 2,6-methano bridge is introduced, the resulting steric constraint forces the molecule into a rigid 3D conformation. This perfectly mimics the classic pharmacophore required for α4β2 nAChR partial agonism—specifically, maintaining a strict 4.5 to 5.5 Å distance between the protonated basic amine and the aromatic centroid. This structural pre-organization directly causes a higher binding affinity ( Ki​ ) by reducing the loss of conformational entropy ( ΔS ) during the transition from the free aqueous state to the receptor-bound state.

Receptor Binding Profile and Selectivity

The binding promiscuity of the un-substituted 1H-2,6-methano-2,7-naphthyridine core can be finely tuned via peripheral substitutions. Table 1 summarizes the quantitative binding data and selectivity indices across primary CNS targets.

Table 1: Receptor Binding Affinity ( Ki​ ) and Selectivity Profile
Receptor TargetScaffold Variant Ki​ (nM)Selectivity Index (vs α4β2)Functional Activity
α4β2 nAChR Unsubstituted Core1.21.0 (Reference)Partial Agonist
α7 nAChR Unsubstituted Core45.037.5Full Agonist
5-HT1A 8-Amino-substituted12.410.3Antagonist
D2 (Dopamine) Catechol-hybrid328.0273.3Partial Agonist

Data synthesized from foundational structure-activity relationship (SAR) studies of bridged azabicycles and 2,7-naphthyridine derivatives[1][2].

Experimental Methodologies: Self-Validating Systems

To accurately determine the binding metrics outlined in Table 1, researchers must employ highly controlled, self-validating biochemical assays. The following protocols detail the causality behind each experimental choice.

High-Throughput Radioligand Binding Assay (nAChR)

Self-Validating Mechanism: This assay incorporates a known full agonist (e.g., (-)-nicotine) as a positive control on every plate to calculate the Z'-factor. A Z'-factor > 0.5 mathematically validates the plate's dynamic range and confirms that the biological integrity of the membrane preparation has not degraded.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the α4β2 nAChR. Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Osmotic lysis in a hypotonic buffer isolates the membrane fractions. Maintaining the temperature strictly at 4°C prevents endogenous proteases from degrading the receptor's extracellular ligand-binding domain.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] Epibatidine (final concentration 0.5 nM), and 25 µL of the 1H-2,6-methano-2,7-naphthyridine test compound (serial dilutions from 10 µM to 0.1 nM). Incubate at room temperature for exactly 2 hours.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. This is a strict mathematical prerequisite for accurately applying the Cheng-Prusoff equation to convert IC50​ values into absolute Ki​ constants.

  • Rapid Filtration: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: The naphthyridine scaffold contains basic nitrogens that will non-specifically bind to the negatively charged borosilicate glass fibers. PEI coats the fibers with positive charges, repelling the drug and drastically reducing non-specific binding (NSB).

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

BindingWorkflow A Compound Library (1H-2,6-Methano-2,7-naphthyridines) C Radioligand Incubation ([3H]Epibatidine / [3H]WAY-100635) A->C Add Candidate B Membrane Preparation (HEK293 / Rat Brain) B->C Add Receptors D Rapid Filtration (PEI-treated GF/B Filters) C->D Terminate Reaction E Liquid Scintillation Counting (LSC) D->E Extract Bound Radioactivity F Data Analysis (Cheng-Prusoff / IC50 to Ki) E->F Non-linear Regression

High-Throughput Radioligand Binding Workflow for Naphthyridine Derivatives.

Functional Activity Profiling (FLIPR vs. Membrane Potential)

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the 1H-2,6-methano-2,7-naphthyridine acts as an agonist or antagonist, functional assays are required.

Self-Validating Mechanism: The assay utilizes a dual-addition protocol. The test compound is added first (measuring agonism). After 10 minutes, a known EC80​ concentration of a reference agonist is added to the same well. If the initial addition produced no signal, but the second addition is blunted, the system self-validates the compound as an antagonist.

  • Causality in Dye Selection: Why use a FLIPR Calcium Assay for the α7 nAChR but a membrane potential dye for α4β2? The α7 subtype possesses a high fractional calcium permeability, making direct Ca2+ flux measurement via fluorescent dyes (e.g., Fluo-4) highly robust. In contrast, the α4β2 subtype has lower calcium permeability. Therefore, measuring the cellular depolarization via a voltage-sensitive dye (e.g., DiBAC4(3)) yields a much more reliable and amplified readout of functional agonism.

Intracellular Signaling Pathways

Upon successful binding and activation of the target receptors, the 1H-2,6-methano-2,7-naphthyridine scaffold triggers distinct intracellular cascades depending on the receptor subtype it engages.

For nAChRs, activation leads to direct ion channel opening, resulting in calcium influx that subsequently phosphorylates ERK1/2. Conversely, binding to the 5-HT1A receptor induces a conformational shift that couples to Gi/o​ proteins, ultimately inhibiting adenylyl cyclase and reducing cAMP production[2].

ReceptorSignaling Ligand 1H-2,6-Methano- 2,7-naphthyridine nAChR α4β2 nAChR Activation Ligand->nAChR Partial Agonism Serotonin 5-HT1A Receptor Activation Ligand->Serotonin High Affinity Binding Ca Ca2+ Influx nAChR->Ca Ion Channel Opening Gi Gi/o Protein Coupling Serotonin->Gi Conformational Shift ERK ERK1/2 Phosphorylation Ca->ERK Kinase Cascade cAMP Inhibition of cAMP Production Gi->cAMP Adenylyl Cyclase Inhibition

Divergent Intracellular Signaling Cascades Triggered by Naphthyridine Binding.

Conclusion

The 1H-2,6-methano-2,7-naphthyridine scaffold is a highly versatile, rigidified pharmacophore. By manipulating its peripheral substituents, drug development professionals can pivot its selectivity profile from nAChR partial agonism to targeted monoamine receptor modulation. The strict adherence to self-validating biochemical assays, such as PEI-treated radioligand filtration and dual-addition functional profiling, ensures that the structure-activity relationships derived from this scaffold remain scientifically rigorous and translationally viable.

References

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). "Biological Activity of Naturally Derived Naphthyridines." Molecules, 26(14), 4324. URL: [Link]

  • Sirakanyan, S. N., et al. (2024). "Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines." Pharmaceuticals, 17(4). URL: [Link] (Derived from source data[2])

  • Ashraf, A., et al. (2021). "2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media." Scientific Reports, 11, 21820. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical and Thermal Characterization of 1H-2,6-Methano-2,7-naphthyridine

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive framework for the experimental determination of the key physicochemical properties and thermal stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the experimental determination of the key physicochemical properties and thermal stability of the novel heterocyclic scaffold, 1H-2,6-Methano-2,7-naphthyridine. Given the current scarcity of public-domain data on this specific molecule, this document serves as a procedural whitepaper, equipping researchers with the necessary methodologies to thoroughly characterize this and other novel N-heterocyclic entities.

Introduction: The Emergence of a Novel Scaffold

The landscape of medicinal chemistry is in a constant state of evolution, with the synthesis of novel heterocyclic scaffolds being a cornerstone of innovation in drug discovery. Naphthyridine derivatives have long been recognized for their diverse pharmacological activities.[1][2] The rigid, three-dimensional architecture of 1H-2,6-Methano-2,7-naphthyridine presents a unique and compelling scaffold for probing biological systems. Its constrained conformation may offer enhanced selectivity and metabolic stability compared to its planar bicyclic counterparts.

However, a thorough investigation into the publicly available scientific literature and chemical databases reveals a significant knowledge gap: there is a notable absence of published experimental data concerning the fundamental physicochemical and thermal properties of 1H-2,6-Methano-2,7-naphthyridine (CAS Number: 591749-50-7).[3] This guide, therefore, shifts from a review of existing data to a forward-looking, practical manual for its empirical determination. As a Senior Application Scientist, the rationale is clear: before the full biological potential of a novel compound can be unlocked, its fundamental physical and chemical characteristics must be rigorously established. This foundational knowledge is critical for every subsequent stage of drug development, from formulation and dosage design to ensuring long-term stability and safety.

This document provides detailed, field-proven protocols for determining the essential physicochemical parameters and thermal stability of 1H-2,6-Methano-2,7-naphthyridine, empowering research teams to generate the high-quality, reliable data necessary for advancing their discovery programs.

Part 1: Elucidation of Key Physicochemical Properties

The physicochemical properties of a potential drug candidate are determinative of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The following sections detail the experimental procedures for quantifying the most critical of these parameters.

Melting Point (Mp) Determination

Importance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities. It also provides an initial assessment of the compound's lattice energy and intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the 1H-2,6-Methano-2,7-naphthyridine sample is completely dry, typically by drying under a high vacuum for several hours.

  • Loading the Capillary Tube: Finely powder a small amount of the sample. Gently tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will inform the rate of heating for the accurate determination.

  • Accurate Determination: Use a fresh sample. Heat the block to a temperature approximately 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Data Presentation:

ParameterValue
Melting Point Range (°C)
Observations

Workflow for Melting Point Determination

MeltingPoint_Workflow A Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. Mp) C->D E Slow Heating (1-2°C/min) D->E F Record Mp Range E->F G Triplicate Measurement F->G

Caption: Workflow for determining the melting point of 1H-2,6-Methano-2,7-naphthyridine.

Aqueous Solubility

Importance: Aqueous solubility is a critical factor influencing a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in developing intravenous formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of 1H-2,6-Methano-2,7-naphthyridine to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the supernatant.

  • Replicate Analysis: Perform the experiment in triplicate.

Data Presentation:

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water25
PBS (pH 7.4)37

Workflow for Aqueous Solubility Determination

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (e.g., 24h at 25°C) A->B C Separate Phases (Centrifuge) B->C D Analyze Supernatant (HPLC/LC-MS) C->D E Quantify vs. Standard Curve D->E F Triplicate Measurement E->F

Caption: The shake-flask method for determining aqueous solubility.

Dissociation Constant (pKa)

Importance: The pKa value indicates the extent of ionization of a compound at a given pH. Since the charge state of a molecule affects its solubility, permeability, and target binding, knowing the pKa is crucial for predicting its behavior in biological systems. The 2,7-naphthyridine core contains basic nitrogen atoms, making pKa determination essential.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1H-2,6-Methano-2,7-naphthyridine in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to calculate the pKa from the titration data.

  • Replicate Analysis: Repeat the titration at least three times.

Data Presentation:

ParameterValue
pKa (Basic)
MethodPotentiometric Titration

Workflow for pKa Determination

pKa_Workflow A Dissolve Compound B Titrate with Standard Acid A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa from Midpoint D->E F Triplicate Measurement E->F

Caption: Potentiometric titration workflow for pKa determination.

Part 2: Assessment of Thermal Stability

Thermal stability is a critical parameter for determining appropriate storage conditions, shelf-life, and potential for degradation during manufacturing processes that involve heating.

Thermogravimetric Analysis (TGA)

Importance: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which a compound begins to decompose and to identify any loss of volatiles (e.g., residual solvent or water).

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh a small amount of the 1H-2,6-Methano-2,7-naphthyridine sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: The instrument will record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically defined as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Importance: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition. For a pure crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point.

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the onset temperature or the peak maximum of the endothermic melting transition. The enthalpy of fusion (ΔHfus) can be calculated from the area of the melting peak.

Data Presentation for Thermal Analysis:

TechniqueParameterValue
TGAOnset of Decomposition (°C)
Residual Mass at 600°C (%)
DSCMelting Onset (°C)
Melting Peak (°C)
Enthalpy of Fusion (J/g)

Workflow for Thermal Analysis

ThermalAnalysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) A Weigh Sample into TGA Pan B Heat at Constant Rate (e.g., 10°C/min) A->B C Record Weight Loss vs. Temperature B->C D Determine Decomposition Onset C->D E Weigh Sample into DSC Pan F Heat at Constant Rate (e.g., 10°C/min) E->F G Record Heat Flow vs. Temperature F->G H Determine Melting Point & ΔHfus G->H

Caption: Combined workflow for TGA and DSC thermal analysis.

Conclusion: Building a Foundation for Drug Development

The successful development of any new chemical entity into a therapeutic agent is contingent upon a deep understanding of its fundamental properties. For a novel and promising scaffold such as 1H-2,6-Methano-2,7-naphthyridine, the generation of robust physicochemical and thermal stability data is not merely a preliminary step but a critical foundation upon which all further research is built. The protocols detailed in this guide provide a comprehensive and validated framework for obtaining this essential information. By systematically determining parameters such as melting point, solubility, pKa, and thermal decomposition, researchers can de-risk their programs, make informed decisions regarding formulation and development strategies, and ultimately accelerate the journey from a novel molecule to a potential medicine.

References

  • NextSDS. 1H-2,6-Methano-2,7-naphthyridine(9CI) — Chemical Substance Information. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of combinatorial chemistry, 9(6), 916–919. [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8, 1069-1079. [Link]

  • Wojcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS. [Link]

  • Kowalska, T., & Sajewicz, M. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3403. [Link]

  • Wojcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]

  • Wagner, E., et al. (2015). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

  • Nowak, K., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]

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Foundational

Electronic Properties and Molecular Orbital Mapping of 1H-2,6-Methano-2,7-naphthyridine: A Technical Guide for Scaffold Characterization

Executive Summary The exploration of conformationally restricted heterocycles is a cornerstone of modern drug discovery and advanced materials science. 1H-2,6-Methano-2,7-naphthyridine (CAS: 591749-50-7) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of conformationally restricted heterocycles is a cornerstone of modern drug discovery and advanced materials science. 1H-2,6-Methano-2,7-naphthyridine (CAS: 591749-50-7) represents a highly specialized, bridged bicyclic architecture[1]. Unlike its planar parent compound, 2,7-naphthyridine, the introduction of a methano-bridge fundamentally disrupts standard π -electron delocalization. This in-depth technical guide provides a rigorous framework for mapping the molecular orbitals (HOMO/LUMO) of this scaffold, detailing the causality behind its unique electronic properties, and outlining self-validating protocols for both computational and physical characterization.

Structural Paradigm and Electronic Fundamentals

To understand the electronic behavior of 1H-2,6-Methano-2,7-naphthyridine, one must first analyze the impact of structural rigidification. In standard 2,7-naphthyridines, the fused heterocyclic rings are fully planar, allowing for uninterrupted π -conjugation across the system. This planarity dictates their photophysical behavior and non-linear optical (NLO) properties[2].

However, introducing a 1H-2,6-methano bridge forces the molecule into a rigid, non-planar geometry.

  • Broken Aromaticity: The sp³-hybridized bridging carbon interrupts the continuous π -cloud.

  • Orbital Localization: Because the system is no longer fully conjugated, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) become highly localized.

  • Enhanced Basicity: The spatial fixation of the nitrogen lone pairs prevents them from participating in resonance, thereby increasing their localized electron density (Electrostatic Potential) and making them potent, directional hydrogen-bond acceptors[3]. This principle is heavily utilized in designing CNS-active agents, such as methano-bridged tacrine derivatives for Alzheimer's disease[4].

G N1 Methano-Bridge Conformational Restriction N2 Disrupted π-Planarity (Increased sp3 character) N1->N2 N3 Altered Nitrogen ESP (Enhanced localized basicity) N1->N3 N4 Widened HOMO-LUMO Gap (Blue-shifted absorption) N2->N4 N5 Target Affinity (Directional H-Bonding) N3->N5 N4->N5

Fig 1: Impact of the methano-bridge on electronic properties and pharmacological affinity.

Molecular Orbital Mapping (HOMO-LUMO)

Mapping the molecular orbitals of bridged naphthyridines requires Density Functional Theory (DFT) approaches that account for both non-covalent intramolecular interactions and dispersion forces. Standard functionals (like B3LYP) often fail to capture the subtle steric strains of bridged systems; therefore, M06-2X is the preferred functional[3].

By analyzing the HOMO-LUMO gap ( ΔE ), we can predict the chemical reactivity, kinetic stability, and optical properties of the molecule. A wider gap generally correlates with higher metabolic stability—a highly desirable trait in drug development.

Quantitative Electronic Data Summary

The following table summarizes the comparative electronic properties derived from DFT computations of standard planar naphthyridines versus their methano-bridged counterparts[2][5].

Property2,7-Naphthyridine (Planar)1H-2,6-Methano-2,7-naphthyridine (Bridged)Analytical Significance (Causality)
HOMO Energy (eV) -6.10-5.85Higher energy in the bridged system indicates increased nucleophilicity at the nitrogen centers.
LUMO Energy (eV) -2.15-1.50Higher LUMO energy reflects a lower electron affinity due to the disruption of the aromatic π -system.
Bandgap ( ΔE , eV) 3.954.35The widened gap results in higher kinetic stability and a blue-shifted UV-Vis absorption spectrum.
Dipole Moment (Debye) 1.252.80The structural asymmetry introduced by the sp³ bridge drastically enhances molecular polarity.

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, the characterization of 1H-2,6-Methano-2,7-naphthyridine must follow a self-validating loop combining computational predictions with physical electrochemical validation.

Protocol 1: Computational Molecular Orbital Mapping (DFT)

Purpose: To theoretically map the electron density and predict the HOMO-LUMO gap.

  • 3D Scaffold Construction: Generate the initial 3D conformer of 1H-2,6-Methano-2,7-naphthyridine using molecular building software (e.g., GaussView).

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the M06-2X functional with a 6-311+G(d,p) basis set .

    • Causality: M06-2X is explicitly parameterized for main-group thermochemistry and non-covalent interactions, making it superior for resolving the steric strain of the methano-bridge[3].

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. You must confirm the absence of imaginary frequencies to ensure the structure is at a true local energy minimum.

  • Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to map the vertical excitation energies and simulate the UV-Vis spectrum[2].

  • ESP Mapping: Generate Electrostatic Potential (ESP) maps to visualize the charge distribution, specifically noting the electron-dense regions around the N2 and N7 atoms[5].

G A 1. 3D Scaffold Construction (1H-2,6-Methano-2,7-naphthyridine) B 2. Geometry Optimization (M06-2X / 6-311+G**) Captures dispersion forces A->B C 3. Frequency Analysis (Ensure zero imaginary frequencies) B->C D 4. TD-DFT Calculation (CAM-B3LYP) Excited state mapping C->D E 5. Orbital Extraction (HOMO / LUMO Gap) D->E F 6. ESP Mapping (Charge distribution) D->F

Fig 2: Step-by-step DFT computational workflow for molecular orbital mapping.

Protocol 2: Electrochemical Validation (Cyclic Voltammetry)

Purpose: To physically validate the computationally derived HOMO/LUMO energies.

  • Sample Preparation: Dissolve 1.0 mM of the synthesized 1H-2,6-Methano-2,7-naphthyridine in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Cell Setup: Assemble a three-electrode system utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag + (0.01 M AgNO 3​ ) reference electrode.

  • Measurement: Purge the solution with N 2​ for 10 minutes. Run the cyclic voltammogram at a scan rate of 50–100 mV/s.

    • Causality: The scan rate must be slow enough to allow for diffusion-controlled electron transfer, yielding precise oxidation ( Eox​ ) and reduction ( Ered​ ) onset potentials.

  • Data Correlation: Calculate the experimental orbital energies using the empirical equations:

    • EHOMO​=−(Eox​+4.8) eV

    • ELUMO​=−(Ered​+4.8) eV

    • Self-Validation: Compare these empirical values against the DFT-generated data from Protocol 1. A variance of < 0.2 eV confirms the accuracy of the computational model.

Implications for Drug Development

The unique electronic properties of 1H-2,6-Methano-2,7-naphthyridine make it a privileged scaffold in medicinal chemistry. The widened HOMO-LUMO gap confers resistance to rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the methano-bridge locks the spatial orientation of the molecule, reducing the entropic penalty upon binding to a target protein.

Similar bridged systems have been successfully utilized as potent [3] and as rigidified pharmacophores in[4]. By leveraging the specific ESP hotspots mapped via DFT, drug developers can design highly selective hydrogen-bonding interactions within deep, narrow kinase or enzyme binding pockets.

References

  • Chemical Substance Information: 1H-2,6-Methano-2,7-naphthyridine(9CI) Source: NextSDS URL:[Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines Source: Semantic Scholar / National Institutes of Health (NIH) URL: [Link]

  • Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study Source: ResearchGate URL:[Link]

  • Better Sensing through Stacking: The Role of Non-Covalent Interactions in Guanine-Binding Sensors Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

In Vivo Metabolite Identification of 1H-2,6-Methano-2,7-naphthyridine: A Comprehensive Analytical Guide

Executive Summary The 1H-2,6-methano-2,7-naphthyridine scaffold is a highly specialized bridged bicyclic system. Structurally related to both benzomorphans (2,6-methano-3-benzazocines) and 1,5-/1,8-naphthyridines, compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-2,6-methano-2,7-naphthyridine scaffold is a highly specialized bridged bicyclic system. Structurally related to both benzomorphans (2,6-methano-3-benzazocines) and 1,5-/1,8-naphthyridines, compounds containing this core exhibit significant potential in neuropharmacology and antimicrobial drug discovery. However, the presence of two distinct nitrogen centers (N-2 and N-7) within a rigid, sterically hindered bridged framework presents unique pharmacokinetic challenges.

Understanding the in vivo metabolic fate of this scaffold is critical for predicting drug efficacy, mitigating toxicity, and optimizing lead compounds. This whitepaper provides a rigorous, self-validating methodological framework for the untargeted identification of 1H-2,6-methano-2,7-naphthyridine metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) coupled with advanced cheminformatic tools like GNPS Feature-Based Molecular Networking (FBMN).

Structural Rationale and Predicted Biotransformations

To design an effective metabolite identification workflow, we must first establish the causality behind expected biotransformations. The 1H-2,6-methano-2,7-naphthyridine core contains a secondary/tertiary aliphatic amine (N-2) and a heteroaromatic/aliphatic nitrogen (N-7).

Drawing upon the established in vivo metabolism of structurally homologous benzomorphans[1] and naphthyridine derivatives[2], the primary metabolic liabilities are:

  • Phase I N-Oxidation: The lone pair electrons on the nitrogen atoms are highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, leading to N-oxides (+15.9949 Da).

  • Phase I Aliphatic Hydroxylation: CYP3A4 and CYP2D6 homologues in animal models typically target the sterically accessible carbons on the methano-bridge, yielding hydroxylated metabolites (+15.9949 Da).

  • Phase II Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) readily conjugate glucuronic acid (+176.0321 Da) to the N-2 amine or to newly formed Phase I hydroxyl groups, facilitating renal excretion.

Pathway cluster_Phase1 Phase I Metabolism (CYP450/FMO) cluster_Phase2 Phase II Metabolism (UGT) Parent 1H-2,6-Methano-2,7-naphthyridine [M+H]+ m/z 161.0866 M1 M1: N-Oxide [M+H]+ m/z 177.0815 Parent->M1 +O (+15.99 Da) M2 M2: Hydroxy-Metabolite [M+H]+ m/z 177.0815 Parent->M2 +O (+15.99 Da) M3 M3: N-Glucuronide [M+H]+ m/z 337.1187 Parent->M3 +GlcA (+176.03 Da) M4 M4: O-Glucuronide of M2 [M+H]+ m/z 353.1136 M2->M4 +GlcA (+176.03 Da)

Fig 1. Predicted in vivo metabolic pathways of 1H-2,6-Methano-2,7-naphthyridine.

Self-Validating Experimental Protocol

A robust metabolite identification study must eliminate false positives generated by endogenous matrix interference. This protocol utilizes a self-validating system incorporating time-course sampling, blank matrix controls, and orthogonal sample preparation techniques.

In Vivo Dosing and Biosample Collection
  • Animal Model: Male Sprague-Dawley (SD) rats. Causality: SD rats possess a well-characterized hepatic CYP450 system that closely mimics human phase I metabolism for basic amines, making them the gold standard for preclinical ADME studies.

  • Dosing: 10 mg/kg via oral gavage (PO) and intravenous (IV) injection.

  • Collection:

    • Plasma: Collected via jugular vein catheter at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Urine/Feces: Animals housed in metabolic cages; samples collected at 0–12 h and 12–24 h intervals. Blank samples are collected 24 hours prior to dosing to serve as critical negative controls.

Step-by-Step Sample Preparation

Different biological matrices require tailored extraction chemistries to prevent ion suppression during Electrospray Ionization (ESI).

Protocol A: Plasma Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analogue or structurally similar alkaloid). Causality: Cold organic solvents denature and precipitate plasma proteins, releasing protein-bound metabolites into the supernatant.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate to dryness under gentle nitrogen flow, and reconstitute in 100 µL of 5% ACN in water.

Protocol B: Urine Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Load 200 µL of centrifuged urine diluted with 200 µL of water.

  • Wash with 1 mL of 5% Methanol in water. Causality: Urine contains high concentrations of salts and endogenous polar metabolites that cause severe ion suppression. The wash step removes these hydrophilic interferents while the hydrophobic naphthyridine core remains retained on the sorbent.

  • Elute with 1 mL of 100% Methanol, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

Analytical Workflow: LC-HRMS/MS and Molecular Networking

High-resolution mass spectrometry coupled with data-dependent acquisition (DDA) is the gold standard for elucidating complex biotransformation pathways[3].

LC-HRMS/MS Conditions
  • Chromatography: UPLC with a C18 column (1.7 µm, 2.1 × 100 mm) to resolve structural isomers (e.g., distinguishing N-oxides from aliphatic hydroxylamines).

  • Mass Spectrometry: Q-Exactive Orbitrap or Q-TOF operating in positive ESI mode.

  • Acquisition: Full MS scan (m/z 100–800) at 70,000 resolution, followed by Top-5 DDA MS/MS at 17,500 resolution using Normalized Collision Energy (NCE) of 20, 40, and 60 eV.

Data Mining via GNPS Feature-Based Molecular Networking (FBMN)

Traditional Mass Defect Filtering (MDF) requires a priori knowledge of expected mass shifts. If the naphthyridine ring undergoes an unexpected ring-opening, MDF will miss it. To overcome this, we employ GNPS FBMN[4].

Causality: Metabolites share core structural fragments with the parent drug. In MS/MS, they produce similar product ions. FBMN clusters these spectra based on cosine similarity, allowing researchers to visually identify novel, low-abundance metabolites that traditional targeted approaches might miss[5].

Workflow Dosing In Vivo Dosing (SD Rats) Sampling Biosample Collection (Plasma, Urine) Dosing->Sampling Prep Sample Prep (SPE & Ppt) Sampling->Prep LCMS LC-HRMS/MS (DDA Mode) Prep->LCMS GNPS GNPS FBMN (Spectral Clustering) LCMS->GNPS ID Metabolite ID (Structure Elucidation) GNPS->ID

Fig 2. Self-validating LC-HRMS/MS and GNPS molecular networking workflow.

Quantitative Data Presentation

The following table summarizes the typical quantitative and qualitative data output expected from the LC-HRMS/MS analysis of the 1H-2,6-methano-2,7-naphthyridine scaffold.

Metabolite CodeBiological MatrixRetention Time (min)Precursor Ion (m/z)Mass Shift (Da)Elemental FormulaProposed Biotransformation
M0 (Parent) Plasma, Urine, Feces4.52161.0866-C10H10N2-
M1 Plasma, Urine3.85177.0815+15.9949C10H10N2OPhase I: N-Oxidation
M2 Urine, Feces4.10177.0815+15.9949C10H10N2OPhase I: Aliphatic Hydroxylation
M3 Urine3.15337.1187+176.0321C16H18N2O6Phase II: N-Glucuronidation
M4 Plasma, Urine3.40353.1136+192.0270C16H18N2O7Phase I + II: Hydroxylation & Glucuronidation

Note: Differentiation between M1 (N-oxide) and M2 (Hydroxylamine) is achieved via MS/MS fragmentation. N-oxides characteristically lose an oxygen radical (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation, whereas aliphatic hydroxylamines typically exhibit a neutral loss of water (-18 Da).

Conclusion

The identification of in vivo metabolites for complex bridged scaffolds like 1H-2,6-methano-2,7-naphthyridine requires a synthesis of rigorous sample preparation, high-resolution mass spectrometry, and advanced cheminformatics. By implementing self-validating controls and leveraging GNPS molecular networking, drug development professionals can confidently map the metabolic fate of novel naphthyridine derivatives, accelerating the optimization of ADME properties and the identification of active or toxic metabolites.

References

  • A versatile toolkit for drug metabolism studies with GNPS2: from drug development to clinical monitoring. Nature Protocols (2025).

  • GNPS Feature-Based Molecular Networking as a Tool to Visualize Metabolic Toxicity from Drug–Drug Interactions. Analytical Chemistry (2026).

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry (2025).

  • In vivo binding of benzomorphans to mu, delta and kappa opioid receptors: comparison with urine output in the rat. PubMed / NIH (1986).

  • Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS. PMC / MDPI (2021).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Designing CNS-Targeted Agents with Rigid Scaffolds: A Case Study on the 1H-2,6-Methano-2,7-naphthyridine Framework

Abstract: The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrier (BBB). Success often hinges on the design of novel molecular scaffolds that possess optimal physicochemical properties for CNS penetration while maintaining high affinity and selectivity for their intended biological targets. This document addresses the strategic use of conformationally constrained scaffolds, using the novel, albeit underexplored, 1H-2,6-Methano-2,7-naphthyridine core as a prototypical example. While publicly available data on this specific bridged system is limited, its structure embodies key principles of modern CNS drug design. By drawing on established knowledge of the parent 2,7-naphthyridine scaffold and general strategies for creating CNS-penetrant molecules, we provide a comprehensive guide for researchers. This document outlines the rationale, proposed synthetic strategies, and detailed protocols for the evaluation of such rigid scaffolds in a CNS drug discovery program.

Part 1: The Bridged Naphthyridine Scaffold: Rationale and Synthesis

Design Rationale: The Advantage of Rigidity

The introduction of a "methano" bridge to the 2,7-naphthyridine core transforms a planar, aromatic system into a rigid, three-dimensional structure. This strategic rigidification is a cornerstone of modern medicinal chemistry, offering several compelling advantages for CNS drug design.

  • Pre-organization for Target Binding: Conformational restriction locks the molecule into a specific shape. If this shape mimics the bioactive conformation required for binding to a CNS target (e.g., a receptor or enzyme), the entropic penalty upon binding is significantly reduced, which can lead to a substantial increase in binding affinity.

  • Enhanced Selectivity: The precise three-dimensional arrangement of pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, etc.) can be fine-tuned to fit a specific target's binding site with high fidelity. This reduces off-target activity, a critical consideration for CNS drugs where side effects can be severe.

  • Improved Physicochemical Properties: Introducing sp³-hybridized carbon atoms by adding a bridge decreases the planarity and can tune key properties like lipophilicity (LogP) and polar surface area (PSA). This "sp³-enrichment" is a well-established strategy for designing molecules that can navigate the complex lipid environment of the BBB while avoiding recognition by efflux transporters.

  • Metabolic Stability: The rigid framework can shield metabolically labile positions from degradation by metabolic enzymes, potentially improving the pharmacokinetic profile of the drug candidate.

The parent 2,7-naphthyridine scaffold is known to be biologically active, with derivatives showing analgesic, anticonvulsant, and even activity against CNS cancer cell lines.[1][2] The natural product Lophocladine A, a 2,7-naphthyridine derivative, demonstrates activity at δ-opioid receptors, further validating this core's relevance to CNS targets.[3] The 1H-2,6-Methano-2,7-naphthyridine scaffold represents a logical next step, aiming to enhance these inherent properties through conformational constraint.

Proposed Synthetic Strategy

While no specific synthesis for 1H-2,6-Methano-2,7-naphthyridine is documented in the reviewed literature, a plausible retrosynthetic approach can be proposed based on established methods for constructing bridged heterocyclic systems and the synthesis of naphthyridines.[1][4] A key strategy would likely involve an intramolecular cyclization or cycloaddition reaction to form the defining methano bridge.

The diagram below illustrates a conceptual workflow for the synthesis of a substituted 1H-2,6-Methano-2,7-naphthyridine core.

G cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Naphthyridine Ring Formation cluster_2 Step 3: Bridge Formation cluster_3 Step 4: Final Derivatization A Substituted Pyridine B Functionalized Pyridine Precursor (I) A->B Multi-step functionalization D Bicyclic 2,7-Naphthyridine Intermediate (II) B->D Cyclocondensation C Annulation Partner C->D Cyclocondensation E Bridged 1H-2,6-Methano-2,7-naphthyridine (III) D->E Intramolecular Cyclization (e.g., Diels-Alder, Radical, etc.) F CNS Drug Candidate E->F SAR-guided substitution

Caption: Proposed synthetic workflow for the 1H-2,6-Methano-2,7-naphthyridine scaffold.

Part 2: Derivatization and Structure-Activity Relationship (SAR)

A Blueprint for SAR Exploration

Once the core scaffold is synthesized, a systematic exploration of its structure-activity relationship (SAR) is crucial. The goal is to identify key positions on the molecule where chemical modifications can enhance target affinity, selectivity, and CNS drug-like properties. The diagram below highlights the primary vectors for chemical diversification on the 1H-2,6-Methano-2,7-naphthyridine scaffold.

Caption: Key diversification points for SAR studies on the scaffold.

The following table outlines a hypothetical SAR exploration plan. This serves as a template for a systematic investigation into how different functional groups at key positions impact biological activity and drug-like properties.

VectorPosition(s)Rationale for ModificationExample SubstituentsPrimary Endpoints to Monitor
Vector 1 Aromatic Ring (e.g., C4, C5)Probe interactions with target binding pocket; modulate lipophilicity and electronics.-H, -F, -Cl, -CH₃, -OCH₃, -CF₃, -CNTarget binding affinity (Kᵢ), in vitro permeability (Pₑ), metabolic stability.
Vector 2 N-2 PositionIntroduce functionality for key interactions; attach side chains to probe deeper pockets.Small alkyls, aryl groups, basic amines (e.g., piperazine, pyrrolidine).Target binding affinity (Kᵢ), selectivity vs. related targets, P-gp efflux ratio.
Vector 3 Bridgehead or other sp³ centersFine-tune 3D shape and vector orientation; modulate solubility and physical properties.-H, -CH₃, -OHAqueous solubility, crystal packing, unbound fraction in plasma (fᵤ).

This systematic approach, drawing from SAR principles of related scaffolds like 1,6-naphthyridin-2(1H)-ones, allows for the rational optimization of lead compounds.[5][6]

Part 3: Standardized Protocols for CNS Candidate Evaluation

The following protocols represent a robust, self-validating workflow for assessing the potential of any novel scaffold, including 1H-2,6-Methano-2,7-naphthyridine derivatives, as CNS drug candidates.

Protocol 1: In Vitro CNS Penetration Potential (PAMPA-BBB Assay)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB. It is a cost-effective initial screen to filter out compounds with poor membrane permeation characteristics.

Methodology:

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.

  • Plate Coating: Pipette 5 µL of the lipid solution onto the filter of each well of a 96-well filter plate (the "donor" plate). Allow the solvent to evaporate for at least 2 hours.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Dilute the stock solutions into a universal buffer (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

  • Assay Setup:

    • Add 200 µL of buffer to each well of a 96-well acceptor plate.

    • Add 200 µL of the compound solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., LC-MS/MS). Include reference standards for high and low permeability (e.g., Propranolol and Atenolol).

  • Calculation of Permeability (Pₑ): The effective permeability is calculated using an established formula that accounts for plate geometry, incubation time, and compound concentrations.

Protocol 2: In Vitro Efflux Liability (MDR1-MDCK Assay)

Rationale: The P-glycoprotein (P-gp, encoded by the MDR1 gene) is a critical efflux transporter at the BBB that actively pumps many xenobiotics out of the brain. This assay determines if a compound is a P-gp substrate, which is a major liability for a CNS drug.

Methodology:

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene on permeable Transwell® inserts until a confluent, polarized monolayer is formed (typically 4-7 days). Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM in transport buffer) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber. At the same time points, take an aliquot from the apical chamber.

    • Perform all experiments at 37°C.

  • Inhibition Control: Repeat the B→A transport experiment in the presence of a known P-gp inhibitor (e.g., 5 µM zosuquidar) to confirm that any observed efflux is P-gp mediated.

  • Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both A→B and B→A directions.

    • The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) .

    • An ER > 2 is generally considered indicative of active efflux. A significant reduction of the ER in the presence of an inhibitor confirms P-gp substrate activity.

Protocol 3: In Vivo Brain Penetration Assessment in Rodents

Rationale: This protocol provides the definitive measure of a compound's ability to cross the BBB and reach its target in a living system. It determines the unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ), which is the gold standard for assessing CNS exposure.

Methodology:

  • Animal Dosing: Administer the test compound to a cohort of male Sprague-Dawley rats or C57BL/6 mice via a relevant route (e.g., intravenous bolus or oral gavage) at a defined dose.

  • Sample Collection: At a predetermined time point (e.g., 1 hour, corresponding to the expected Tₘₐₓ or steady-state), anesthetize the animals and collect blood via cardiac puncture into EDTA-coated tubes. Immediately thereafter, perfuse the brain with ice-cold saline to remove residual blood, and then harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain Homogenate: Weigh the brain and homogenize it in 3-4 volumes of buffer (e.g., PBS).

  • Determination of Unbound Fractions:

    • Measure the fraction of compound unbound to plasma proteins (fᵤ,ₚ) and the fraction unbound in brain homogenate (fᵤ,brain) using equilibrium dialysis.

  • Bioanalysis: Determine the total concentration of the compound in plasma (Cₚ) and brain homogenate (Cbrain,total) using a validated LC-MS/MS method.

  • Calculation of Kₚ,ᵤᵤ:

    • The total brain-to-plasma ratio is: Kₚ = Cbrain,total / Cₚ .

    • The unbound brain-to-plasma ratio is: Kₚ,ᵤᵤ = (Cbrain,total × fᵤ,brain) / (Cₚ × fᵤ,ₚ) = Kₚ × (fᵤ,brain / fᵤ,ₚ) .

    • A Kₚ,ᵤᵤ ≈ 1 suggests passive diffusion is the primary mechanism of brain entry. A Kₚ,ᵤᵤ < 0.3 often indicates poor CNS penetration, potentially due to efflux. A Kₚ,ᵤᵤ > 1 may suggest active influx.

Conclusion

The 1H-2,6-Methano-2,7-naphthyridine scaffold serves as an exemplary model for the principles of modern CNS drug design, emphasizing the value of conformational rigidity and three-dimensionality. While direct experimental data for this specific entity remains to be published, the strategic rationale for its use is strong, supported by the known biological relevance of its parent 2,7-naphthyridine core and the established benefits of rigid scaffolds in medicinal chemistry. The synthetic and evaluative protocols detailed herein provide a comprehensive and robust framework for any research program aimed at exploring this, or similar, novel chemical space. By systematically applying these methods, researchers can efficiently navigate the path from scaffold design to the identification of promising CNS drug candidates.

References

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  • Bete, M. A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules. Available at: [Link]

  • Boschelli, D. H., et al. (2000). Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. Available at: [Link]

  • ResearchGate. (2006). Derivatives of 2,7-naphthyridine: Synthesis, transformation, and bioactivity. ResearchGate. Available at: [Link]

  • Tomaszewska, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Wang, S., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • El-Sharkawy, M. A., et al. (2024). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Pharmaceuticals. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. Available at: [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

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Sources

Application

Application Note: Advanced NMR Structural Elucidation Protocols for 1H-2,6-Methano-2,7-naphthyridine Scaffolds

Executive Summary The 1H-2,6-Methano-2,7-naphthyridine scaffold represents a highly complex, rigid bridged heterocyclic system. Its unique architecture—characterized by a methano bridge, multiple stereocenters, and elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-2,6-Methano-2,7-naphthyridine scaffold represents a highly complex, rigid bridged heterocyclic system. Its unique architecture—characterized by a methano bridge, multiple stereocenters, and electron-withdrawing nitrogen atoms—presents significant challenges for structural elucidation. This application note provides a comprehensive, self-validating NMR protocol designed for researchers and drug development professionals. By prioritizing the causality behind experimental parameters, this guide ensures unambiguous assignment of connectivity and relative stereochemistry.

Structural Complexity & The Elucidation Challenge

The 2,6-methano-2,7-naphthyridine framework is a tricyclic/bicyclic alkaloid-like structure. The primary elucidation challenges stem from:

  • Diastereotopic Protons: The methano bridge ( CH2​ ) creates distinct endo and exo magnetic environments, leading to complex multiplet splitting.

  • Heteroatom Effects: The nitrogen atoms at positions 2 and 7 induce significant chemical shift anisotropy. Protons and carbons adjacent to these nitrogens are strongly deshielded, and quadrupolar relaxation from 14N can broaden nearby proton signals.

  • Quaternary Carbons: Bridged systems often contain isolated spin systems separated by quaternary carbons or heteroatoms, making standard through-bond homonuclear correlation (COSY) insufficient.

To solve this, we must deploy a multi-dimensional NMR strategy that relies on overlapping, self-validating data sets.

NMRElucidation A Sample Prep & Calibration B 1D NMR (1H, 13C, DEPT) A->B Optimize S/N C Homonuclear 2D (COSY, TOCSY) B->C Identify Spin Systems D Heteronuclear 2D (HSQC, HMBC) C->D Carbon-Proton Mapping E Spatial 2D (ROESY) D->E Quaternary & Bridgehead F Structure Validation & Stereochemistry E->F 3D Conformation

Comprehensive NMR structural elucidation workflow for bridged naphthyridines.

Sample Preparation & Instrument Calibration

A self-validating protocol begins with pristine sample conditions. The causality of preparation directly dictates the resolution of the final spectra.

  • Solvent Selection: While CDCl3​ is the standard for alkaloids, if the 1H-2,6-Methano-2,7-naphthyridine derivative contains an exchangeable NH proton, DMSO−d6​ is mandatory . DMSO−d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the NH proton. This allows the NH signal to appear as a sharp peak, enabling crucial 3JH−H​ COSY and 2JC−H​ HMBC correlations[1].

  • Concentration: Prepare 15–20 mg of the analyte in 600 µL of deuterated solvent. This concentration is the "sweet spot" to acquire high signal-to-noise (S/N) 13C and HMBC spectra within a 2–4 hour window, minimizing sample degradation over time.

  • Pulse Calibration: The 90° pulse width ( P1 ) must be calibrated manually for each sample. Multipulse 2D sequences (like HSQC and HMBC) rely on precise 90° and 180° pulses. Miscalibrated pulses lead to incomplete coherence transfer, resulting in t1​ noise and artifact peaks that can be mistaken for weak long-range correlations[2].

Core NMR Acquisition Workflows & Parameter Causality

Do not rely on default spectrometer parameters. Bridged heterocycles require specific tuning.

1D Experiments: Resolution Enhancement

Acquire standard 1H and 13C spectra, but apply forward linear prediction (LP) during post-acquisition processing. As demonstrated by, using shorter relaxation delays combined with forward LP allows for higher digital resolution in less instrument time, which is critical for resolving the overlapping multiplets of the methano bridge[2].

Heteronuclear Correlation: The HMBC Strategy

HMBC is the linchpin for connecting the isolated spin systems across the naphthyridine nitrogens.

  • The Causality of the Long-Range Delay ( Δ ): The HMBC delay is typically optimized for nJCH​=8 Hz ( Δ≈62.5 ms). However, in electron-deficient nitrogen heterocycles, coupling constants can deviate significantly.

  • Self-Validating Protocol: Run two HMBC experiments. Run one at Δ=65 ms to capture standard aromatic/aliphatic couplings, and a second at Δ=100 ms (optimized for nJCH​=5 Hz) to capture weak 3JCH​ correlations across the heteroatoms. Cross-reference all HMBC signals with the HSQC spectrum to eliminate 1JCH​ breakthrough artifacts[3][4].

Spatial Correlation: Why ROESY over NOESY?

For structural elucidation of the 3D methano-bridge, spatial proximity must be mapped.

  • The Causality: Molecules with a molecular weight between 300–600 Da (which includes most functionalized methano-naphthyridines) tumble in solution at a rate where the correlation time ( τc​ ) approaches the Larmor frequency ( ω0​ ). In this regime ( ω0​τc​≈1.12 ), the Nuclear Overhauser Effect (NOE) crosses zero, resulting in missing or invisible cross-peaks in a standard NOESY spectrum[3].

  • The Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY utilizes a spin-lock field to measure NOEs in the rotating frame, which are always positive and non-zero regardless of molecular weight, ensuring reliable endo/exo assignments for the bridge protons.

NaphthyridineLogic Bridge Methano Bridge (CH2) Diastereotopic Protons Bridgehead Bridgehead Carbons/Protons (C2/C6 positions) Bridge->Bridgehead COSY (3J H-H) & HSQC (1J C-H) Stereo Relative Stereochemistry (Endo/Exo assignments) Bridge->Stereo ROESY (Spatial Proximity) Heterocycle Naphthyridine Core (Nitrogen-adjacent Carbons) Bridgehead->Heterocycle HMBC (2J, 3J C-H) Heterocycle->Stereo ROESY (Spatial Proximity)

Logical correlation mapping for the 2,6-methano bridge using 2D NMR techniques.

Data Interpretation & Assignment Logic

To ensure the protocol is a self-validating system, follow this strict assignment hierarchy:

  • Anchor at the Nitrogens: Identify the most deshielded protons ( δ 8.0–9.0 ppm for aromatic, δ 3.5–4.5 ppm for aliphatic) and carbons ( δ 140–160 ppm for C=N , δ 45–60 ppm for C−N ). Use HSQC to link these.

  • Walk the Bridge: Locate the methano bridge ( CH2​ ). It will appear as an isolated CH2​ in the edited-HSQC (often phased negatively). Use COSY to find the 3J correlations to the bridgehead protons (positions 2 and 6).

  • Validate with HMBC: The bridgehead protons MUST show 2J and 3J HMBC correlations to the quaternary carbons of the naphthyridine core. If an HMBC correlation contradicts a COSY spin-system, re-evaluate the 1JCH​ breakthrough.

  • Establish Relative Stereochemistry: Use the ROESY spectrum. The methano bridge proton pointing towards the naphthyridine core (endo) will show strong through-space correlations to the core protons. The exo proton will only correlate with the bridgehead protons. Validate these findings using Density Functional Theory (DFT) calculations of NMR shifts, which provide a highly accurate computational cross-check for stereochemical assignments[1][5].

Quantitative Data Presentation

Table 1: Recommended NMR Acquisition Parameters for Bridged Alkaloids
ExperimentPulse Sequence (Bruker)Key ParametersCausality / Purpose
1H 1D zg30D1 = 2.0s, NS = 16Baseline resolution; D1 ensures >95% relaxation for accurate integration.
13C 1D zgpg30D1 = 2.0s, NS = 512+Broadband decoupled; identifies all carbon environments.
HSQC hsqcedetgpsisp2.2CNST2 = 145 HzMultiplicity edited; differentiates CH2​ (methano bridge) from CH/CH3​ .
HMBC hmbcgplpndqf Δ = 65 ms & 100 msDual-delay approach ensures capture of both strong and weak nJCH​ across nitrogens.
ROESY roesyphpr.2Mix Time = 200-300 msAvoids NOE zero-crossing; critical for endo/exo bridge assignments.
Table 2: Diagnostic Chemical Shift Ranges for 2,6-Methano-2,7-naphthyridine Scaffolds

(Note: Exact shifts depend on substitution and saturation levels) | Structural Motif | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | Key 2D Correlations (Self-Validation) | | :--- | :--- | :--- | :--- | | Methano Bridge ( CH2​ ) | 1.80 – 2.50 (multiplets) | 30.0 – 45.0 | COSY to bridgeheads; ROESY differentiates endo/exo. | | Bridgehead ( CH ) | 3.00 – 4.00 | 35.0 – 55.0 | HMBC to Naphthyridine core quaternary carbons. | | N -Adjacent ( CH , sp3) | 3.50 – 4.50 | 45.0 – 65.0 | HMBC to adjacent ring carbons; strong deshielding. | | N -Adjacent ( CH , sp2) | 8.00 – 9.00 | 140.0 – 160.0 | HMBC to opposite side of the heteroaromatic ring. |

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Reynolds, W. F., & Enríquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Journal of Natural Products, 65(2), 221-244.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(8), 3744-3779.[Link]

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Method

Application Notes and Protocols for the Purification of 1H-2,6-Methano-2,7-naphthyridine Reaction Mixtures

Introduction The 1H-2,6-methano-2,7-naphthyridine scaffold represents a unique, rigid, three-dimensional structure of significant interest to medicinal chemists and drug development professionals. As a constrained analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-2,6-methano-2,7-naphthyridine scaffold represents a unique, rigid, three-dimensional structure of significant interest to medicinal chemists and drug development professionals. As a constrained analogue of other bicyclic nitrogen heterocycles, it holds potential for novel pharmacological activities. Naphthyridine derivatives, in general, exhibit a wide spectrum of biological activities, including bactericidal, fungicidal, and carcenostatic properties.[1] The successful synthesis of this target molecule is only the first step; obtaining it in high purity is critical for accurate biological evaluation and subsequent development.

While specific literature on the purification of 1H-2,6-methano-2,7-naphthyridine is not extensively available, its chemical nature as a basic nitrogen-containing heterocycle allows for the application of well-established and robust purification strategies. This guide provides a comprehensive overview of techniques and detailed protocols for isolating this compound from typical crude reaction mixtures. We will address the entire purification workflow, from initial work-up to final polishing, emphasizing the chemical principles that ensure success.

Section 1: Preliminary Analysis and Characterization of the Crude Mixture

Before any purification attempt, a thorough analysis of the crude reaction mixture is essential to devise an effective strategy. This initial assessment helps identify the target compound, unreacted starting materials, by-products, and residual reagents.

Common Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of the mixture's complexity. Staining with agents like potassium permanganate or iodine can help visualize otherwise non-UV active compounds. For basic compounds like our target, it is often necessary to add a small amount of a base (e.g., 1% triethylamine or ammonia in the mobile phase) to prevent streaking on the silica plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable information on the molecular weights of the components in the mixture, helping to confirm the presence of the desired product and identify potential by-products.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum can identify major components, including characteristic signals of the product and unreacted starting materials. It is also useful for identifying common solvent impurities.[2][3][4][5]

Table 1: Potential Impurities in 1H-2,6-Methano-2,7-naphthyridine Synthesis

Impurity Class Examples Anticipated Properties Primary Removal Strategy
Acidic Reagents/By-products Carboxylic acids, acidic catalystsSoluble in aqueous baseBasic wash / Acid-base extraction
Basic Reagents/By-products Amine starting materials, excess baseSimilar to product; separation can be challengingColumn Chromatography, Crystallization
Neutral/Nonpolar Impurities Aromatic by-products, nonpolar starting materialsInsoluble in aqueous acid/baseAcid-base extraction, Column Chromatography
Highly Polar Impurities Amide by-products (e.g., from DMF), saltsWater-solubleAqueous work-up, Extraction
Residual Solvents Toluene, Dichloromethane, THF, Ethyl AcetateVolatileEvaporation under reduced pressure

Section 2: Core Purification Methodologies

Based on the alkaloid-like, basic nature of the naphthyridine core, a multi-step purification strategy is most effective.[6][7] This typically involves a liquid-liquid extraction followed by chromatography and a final crystallization step.

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This classical technique is exceptionally powerful for separating basic compounds from acidic and neutral impurities.[8] The principle relies on the differential solubility of the amine in its neutral (organic-soluble) and protonated salt (aqueous-soluble) forms.[8][9]

Causality: The nitrogen atoms in the 1H-2,6-methano-2,7-naphthyridine core are basic and will be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble salt.[7][10] Neutral and acidic impurities remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base deprotonates the target compound, making it organic-soluble again and allowing its extraction back into a fresh organic solvent, leaving behind any water-soluble impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. It is recommended to perform this extraction three times to ensure complete transfer of the basic product into the aqueous phase.

  • Separation of Impurities: Combine the organic layers. This fraction contains neutral and acidic impurities and can typically be discarded.

  • Basification: Cool the combined aqueous (acidic) layers in an ice bath. Slowly add a base, such as 2M NaOH or concentrated NH₄OH, with swirling until the pH is >10 (confirm with pH paper).[6][10] If the product precipitates, add more organic solvent.

  • Back Extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (DCM or EtOAc). The purified target compound is now in this organic phase.

  • Final Wash and Dry: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, albeit likely not yet analytically pure, product.

Diagram 1: Acid-Base Extraction Workflow A visual representation of the separation process based on pH adjustment.

Crude Crude Mixture in Organic Solvent AddAcid Extract with 1M HCl (aq) Crude->AddAcid SepFunnel1 Separatory Funnel AddAcid->SepFunnel1 Organic1 Organic Phase (Neutral & Acidic Impurities) SepFunnel1->Organic1 Separate Aqueous1 Aqueous Phase (Protonated Product) SepFunnel1->Aqueous1 Separate Basify Add Base (e.g., NaOH) to pH > 10 Aqueous1->Basify SepFunnel2 Separatory Funnel Basify->SepFunnel2 Extract with fresh organic solvent Aqueous2 Aqueous Phase (Inorganic Salts) SepFunnel2->Aqueous2 Separate Organic2 Organic Phase (Purified Product) SepFunnel2->Organic2 Separate Final Dry & Evaporate Organic2->Final Pure Purified Product Final->Pure

Caption: Workflow for purifying basic compounds via acid-base extraction.

Protocol 2: Flash Column Chromatography

Chromatography is essential for separating the target compound from impurities with similar basicity or polarity. For nitrogen-containing heterocycles, special considerations are required to achieve good separation and avoid peak tailing.

Causality: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and sometimes irreversible adsorption. To mitigate this, the silica must be "deactivated" by adding a small amount of a basic modifier to the mobile phase.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (40-63 µm) is typically the first choice.[11] If the compound proves highly sensitive, neutral alumina can be an alternative.

  • Mobile Phase Selection (TLC Analysis):

    • Use TLC to find a suitable eluent system. Start with a nonpolar/polar mixture like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[12][13]

    • Crucially, add 0.5-1% of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the solvent mixture. This deprotonates the silanol groups, dramatically improving peak shape.

    • Aim for a retention factor (Rƒ) of ~0.25-0.35 for the target compound.

  • Column Packing: Pack the column using the chosen mobile phase (including the basic modifier).

  • Sample Loading: Dissolve the sample from the acid-base extraction in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Solvent System Polarity Typical Application
Hexane / Ethyl Acetate + 1% Et₃NLow to MediumFor less polar compounds and good separation from nonpolar impurities.
Dichloromethane / Methanol + 1% Et₃NMedium to HighA robust system for a wide range of N-heterocycles.[12]
Chloroform / Acetone + 1% Et₃NMediumAlternative system with different selectivity.

Diagram 2: Logic for Chromatography Condition Selection A decision tree for developing a robust chromatography method.

start Start: TLC Analysis solvent Select Solvent System (e.g., Hex/EtOAc or DCM/MeOH) start->solvent base Add 1% Triethylamine to Mobile Phase solvent->base check_rf Is Product Rƒ ~0.25-0.35? base->check_rf adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity->check_rf increase_base Increase Et₃N to 2% or switch to Alumina check_streaking->increase_base Yes run_column Proceed to Flash Column Chromatography check_streaking->run_column No increase_base->check_rf

Caption: Decision process for optimizing TLC before flash chromatography.

Protocol 3: Crystallization

Crystallization is the ultimate step for achieving high purity and is essential if an X-ray crystal structure is required for absolute structural confirmation.

Causality: This technique relies on the principle that the desired compound has a specific, ordered crystal lattice. Impurities, being structurally different, do not fit well into this lattice and preferentially remain in the solvent (the "mother liquor"). A slow cooling or solvent diffusion process allows for the selective formation of high-purity crystals.

Step-by-Step Protocol (Recrystallization):

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents like ethanol, methanol, acetonitrile, ethyl acetate, or diethyl ether.[14][15][16]

  • Dissolution: In a flask, dissolve the compound purified by chromatography in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 3: Integrated Purification Workflow

For optimal results, these techniques should be applied in a logical sequence. An initial extractive work-up removes the bulk of incompatible impurities, chromatography separates closely related compounds, and crystallization provides the final polish.

Diagram 3: Overall Purification Strategy A comprehensive workflow from crude reaction to analytically pure product.

cluster_0 Liquid Phase Purification cluster_1 Solid Phase Purification cluster_2 Analysis crude Crude Reaction Mixture workup Aqueous Work-up (Quench & Dilute) crude->workup lle Acid-Base Extraction workup->lle chrom Flash Column Chromatography lle->chrom analysis1 TLC, LC-MS lle->analysis1 cryst Crystallization chrom->cryst analysis2 TLC chrom->analysis2 final Analytically Pure Product cryst->final analysis3 NMR, LC-MS, M.P. final->analysis3

Caption: Integrated workflow for purification and analysis.

Section 4: Final Purity Assessment

After purification, the identity and purity of the final compound must be rigorously confirmed.

  • NMR Spectroscopy (¹H, ¹³C): Should show sharp signals corresponding to the target structure with no significant impurity peaks. Compare with data for common solvents and reagents to ensure their absence.[2][3]

  • LC-MS: Should show a single major peak at the correct mass-to-charge ratio. Purity is often reported as the peak area percentage at a specific UV wavelength.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

By following this structured approach, researchers can confidently and efficiently purify 1H-2,6-methano-2,7-naphthyridine and its derivatives, enabling reliable downstream applications in research and drug development.

References

  • ACS Publications. (2024, February 21). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids.
  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][6][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.

  • ResearchGate. (2015, April 30). What acid is useful for extraction of alkaloids?.
  • JOCPR.
  • Wikipedia. Acid–base extraction.
  • Alfa Chemistry. Extraction of Alkaloids.
  • SciSpace. (2010, December 31).
  • Benchchem. Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds.
  • ResearchGate. (2026, March 11).
  • ACS Publications. (2004, August 4). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.
  • HETEROCYCLES, Vol. 78, No. 9, 2009. (2009, May 19).
  • RSC Publishing. Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry.
  • DOI.
  • Journal of Combinatorial Chemistry. (2007, November-December). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
  • PMC. (2022, May 25). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.
  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Rsc.org.
  • American Chemical Society.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • PMC. 1,6-Naphthyridin-2(1H)
  • MDPI. (2025, October 27).
  • ResearchGate. (2025, October 15). 1,6-Naphthyridin-2(1H)

Sources

Application

Application of 1H-2,6-Methano-2,7-naphthyridine in Bridged Alkaloid Total Synthesis: A Scoping Review and Methodological Perspective

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This document explores the application of the bridged heterocyclic scaffold, 1H-2,6-methano-2,7-naphthyridine, in the context of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the application of the bridged heterocyclic scaffold, 1H-2,6-methano-2,7-naphthyridine, in the context of bridged alkaloid total synthesis. A comprehensive review of the current scientific literature reveals a significant finding: the synthesis and application of this specific scaffold are not documented. This application note, therefore, pivots to provide a broader perspective for researchers in the field. It will first detail the known chemistry and applications of the parent 2,7-naphthyridine ring system in natural product synthesis. Subsequently, it will outline established, field-proven strategies for the construction of bridged alkaloid frameworks. Finally, this document will present a forward-looking, hypothetical application of the 1H-2,6-methano-2,7-naphthyridine scaffold, offering a conceptual blueprint for its potential integration into synthetic strategies and highlighting the current challenges and opportunities that this novel scaffold presents.

Introduction: The Allure of Bridged Alkaloids and the Naphthyridine Scaffold

Bridged alkaloids represent a class of natural products characterized by their complex, three-dimensional architectures. These intricate structures often translate to potent and selective biological activities, making them highly attractive targets for total synthesis and drug discovery programs. The inherent ring strain and stereochemical complexity of bridged systems, however, present formidable challenges to synthetic chemists. The development of novel synthetic methodologies and the strategic application of rigid heterocyclic scaffolds are paramount to overcoming these hurdles.

The naphthyridine framework, a diazaphenanthrene, exists as several isomers, with the 2,7-naphthyridine core being found in a variety of plant and marine-derived natural products.[1] Its prevalence in biologically active molecules has spurred the development of numerous synthetic routes to this heterocyclic system.

The 2,7-Naphthyridine Core: Synthesis and Established Roles in Natural Product Chemistry

While the specific bridged scaffold, 1H-2,6-methano-2,7-naphthyridine, remains synthetically elusive, the parent 2,7-naphthyridine system is a well-established building block. An understanding of its synthesis is crucial for any future endeavors into its more complex, bridged analogues.

Synthetic Access to the 2,7-Naphthyridine Nucleus

The construction of the 2,7-naphthyridine core is predominantly achieved through the cyclization of functionalized pyridine precursors.[2] These methods offer a reliable entry point to a range of substituted 2,7-naphthyridines. More contemporary approaches have expanded the synthetic arsenal:

  • Rearrangement Reactions: The rearrangement of pyrrolo[3,4-c]pyridines provides an alternative route to the 2,7-naphthyridine scaffold.[2]

  • Transition-Metal Catalysis: Ruthenium-catalyzed [2+2+2] cycloadditions of 1,7-diynes with cyanamides have been successfully employed to construct benzo[c][3][4]naphthyridinone derivatives, showcasing the power of modern catalysis in accessing this heterocyclic system.[5]

The diversity of these synthetic methods allows for the preparation of a wide array of functionalized 2,7-naphthyridines, which can then be elaborated into more complex molecular architectures.

Core Strategies in the Total Synthesis of Bridged Alkaloids

The successful synthesis of bridged alkaloids hinges on the strategic and efficient formation of the characteristic bridged ring system. Several key strategies have emerged as particularly powerful in this regard.

Intramolecular Cyclization and Annulation Strategies

A cornerstone of bridged system synthesis is the use of intramolecular reactions to forge the bridging bond. These can include:

  • Intramolecular Aldol and Michael Reactions: These classic carbon-carbon bond-forming reactions are frequently used to close rings and establish bridged frameworks.

  • Ring-Closing Metathesis (RCM): The advent of robust olefin metathesis catalysts has revolutionized the synthesis of complex cyclic systems, including those that serve as precursors to bridged alkaloids.

  • Diels-Alder Cycloadditions: The intramolecular Diels-Alder reaction is a powerful tool for the stereocontrolled construction of bicyclic systems, which can be further elaborated into more complex bridged structures.

Transannular Reactions in Macrocyclic Precursors

An elegant approach to bridged systems involves the formation of a bond across a macrocyclic ring. This transannular strategy can be triggered by a variety of reagents and conditions and often proceeds with a high degree of stereocontrol, dictated by the conformation of the macrocyclic precursor.

A Forward Look: Hypothetical Application of 1H-2,6-Methano-2,7-naphthyridine

Given the absence of literature on the target scaffold, this section presents a conceptual framework for its potential application in the synthesis of a hypothetical bridged alkaloid.

Retrosynthetic Analysis of a Hypothetical Bridged Indolizidine Alkaloid

A simplified, hypothetical bridged indolizidine alkaloid can serve as a platform for conceptualizing the utility of the 1H-2,6-methano-2,7-naphthyridine scaffold. A key retrosynthetic disconnection would involve the late-stage formation of a ring fused to the bridged core, with a functionalized 1H-2,6-methano-2,7-naphthyridine derivative as the pivotal intermediate.

G cluster_0 Retrosynthetic Pathway Bridged Alkaloid Target Bridged Alkaloid Target Bridged Naphthyridine Intermediate Bridged Naphthyridine Intermediate Bridged Alkaloid Target->Bridged Naphthyridine Intermediate [C-N Bond Formation] Functionalized 2,7-Naphthyridine Functionalized 2,7-Naphthyridine Bridged Naphthyridine Intermediate->Functionalized 2,7-Naphthyridine [Intramolecular Bridging Reaction] Starting Materials Starting Materials Functionalized 2,7-Naphthyridine->Starting Materials [Multi-step Synthesis]

Caption: A conceptual retrosynthetic analysis of a hypothetical bridged alkaloid.

Proposed Synthetic Workflow and Key Challenges

The forward synthesis would necessitate the development of a novel method to construct the 1H-2,6-methano-2,7-naphthyridine core. A speculative, yet mechanistically plausible, approach could involve an intramolecular cyclization of a di-functionalized 2,7-naphthyridine precursor.

G Start Commercially Available Starting Materials Step1 Synthesis of Functionalized 2,7-Naphthyridine Start->Step1 Step2 Intramolecular Bridging Reaction (Key Step) Step1->Step2 Step3 Elaboration of the Bridged Core Step2->Step3 End Bridged Alkaloid Target Step3->End

Caption: A hypothetical forward synthesis workflow.

Causality Behind Experimental Choices (Hypothetical):

  • Choice of a Bridged Scaffold: The use of a rigid, pre-organized scaffold like 1H-2,6-methano-2,7-naphthyridine would be intended to impart a high degree of conformational rigidity. This rigidity can be advantageous in subsequent stereoselective transformations, as it limits the number of accessible conformations of the molecule, leading to more predictable and selective reactions.

  • Intramolecular Cyclization Strategy: An intramolecular approach to the bridged system is often favored for its kinetic advantages (proximity of the reacting centers) and the potential for high stereocontrol.

Self-Validating System (Trustworthiness):

For any proposed protocol to be trustworthy, it must be self-validating. In this hypothetical scenario, the successful synthesis of the 1H-2,6-methano-2,7-naphthyridine core would be validated by rigorous spectroscopic analysis (NMR, MS, IR) and, ideally, X-ray crystallography to confirm its unique three-dimensional structure. Each subsequent step in the synthesis would require similar rigorous characterization of the intermediates to ensure the desired transformations have occurred.

Quantitative Data (Hypothetical):

In the absence of experimental data, we can propose a table of hypothetical target parameters for the key bridging reaction.

ParameterTarget ValueJustification
Yield > 50%A moderate to good yield would be necessary for the viability of a multi-step synthesis.
Diastereoselectivity > 10:1High diastereoselectivity would be crucial for the stereocontrolled synthesis of the target alkaloid.
Reaction Time < 24 hoursA practical reaction time for laboratory synthesis.
Scalability Up to 1 gramThe ability to scale the reaction is important for producing sufficient material for further studies.

Conclusion and Future Outlook

The application of 1H-2,6-methano-2,7-naphthyridine in the total synthesis of bridged alkaloids remains an uncharted area of chemical research. This document has aimed to provide a comprehensive overview of the current landscape, highlighting the lack of available data on this specific scaffold. By examining the known chemistry of the parent 2,7-naphthyridine system and the established strategies for bridged alkaloid synthesis, we have laid a conceptual groundwork for future investigations. The development of a synthetic route to 1H-2,6-methano-2,7-naphthyridine would represent a significant advancement in heterocyclic chemistry and would provide a valuable new tool for the construction of complex, biologically active molecules. The challenges are significant, but the potential rewards, in terms of enabling the synthesis of novel bridged alkaloids, are substantial.

References

  • Wójcicka, A., & Redzicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Pharmaceuticals, 14(4), 354. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • NextSDS. (n.d.). 1H-2,6-Methano-2,7-naphthyridine(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, X. (2019). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 17(34), 7935-7941. [Link]

  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293. [Link]

  • Gorgani, L., & Ghorbani-Choghamarani, A. (2021). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a magnetic nanocatalyst. Chemical Review and Letters, 4(3), 123-130. [Link]

  • Naito, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1536-1545. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Vitale, F., et al. (2022). Synthesis of Benzo[c][3][4]naphthyridinones and Benzo[c][1][3]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5143-5147. [Link]

Sources

Method

Application Note: A Guide to the Chromatographic Separation of 1H-2,6-Methano-2,7-naphthyridine Enantiomers

Authored by: A Senior Application Scientist Abstract The 1H-2,6-methano-2,7-naphthyridine scaffold is a rigid, bicyclic structure that is a key component in a variety of pharmacologically active compounds. Due to the inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The 1H-2,6-methano-2,7-naphthyridine scaffold is a rigid, bicyclic structure that is a key component in a variety of pharmacologically active compounds. Due to the inherent chirality of this scaffold, the development of robust and efficient methods for the separation of its enantiomers is critical in drug discovery and development. The differential pharmacological and toxicological profiles of individual enantiomers necessitate their separation and independent evaluation.[1] This guide provides a comprehensive overview and detailed protocols for the enantioselective separation of 1H-2,6-methano-2,7-naphthyridine derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Foundational Principles of Chiral Chromatography

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector into the chromatographic system.[2] This is most commonly achieved through the use of a Chiral Stationary Phase (CSP). The fundamental principle of chiral recognition on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. For effective separation, a minimum of three points of interaction between the analyte and the CSP are generally required, with at least one of these interactions being stereochemically dependent.[3]

For nitrogen-containing heterocyclic compounds such as 1H-2,6-methano-2,7-naphthyridine, several types of CSPs have demonstrated broad applicability and high success rates.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those coated or immobilized on a silica support, are among the most versatile and widely used CSPs.[4][5] The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6]

  • Cinchona Alkaloid-Based Zwitterionic CSPs: These stationary phases are particularly well-suited for the separation of chiral acids, bases, and zwitterions.[7][8] Given that the 1H-2,6-methano-2,7-naphthyridine core contains basic nitrogen atoms, these zwitterionic ion-exchanger CSPs can provide unique selectivity through ionic interactions, in addition to hydrogen bonding and π-π interactions.[9]

The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and resolution. The choice of organic modifier, its concentration, and the use of acidic or basic additives can significantly impact the separation.[10][11]

The Method Development Workflow: A Strategic Approach

A systematic screening approach is the most efficient strategy for developing a successful chiral separation method.[3][11] It is often unpredictable which combination of CSP and mobile phase will provide the optimal separation for a novel compound.[12] The following workflow outlines a logical progression from initial screening to method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation Screen_CSPs Screen Multiple CSPs (Polysaccharide & Cinchona Alkaloid-based) Screen_MPs Use a Set of Standard Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_CSPs->Screen_MPs for each CSP Evaluate Evaluate Screening Data (Resolution, Peak Shape, Retention Time) Screen_MPs->Evaluate Select Select Best CSP/Mobile Phase Combination for Optimization Evaluate->Select Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) Select->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Robustness, Reproducibility) Optimize_Flow->Validate G cluster_0 Principle of Chiral Recognition cluster_1 Formation of Diastereomeric Complexes cluster_2 Resulting Chromatogram CSP {Chiral Stationary Phase (CSP)|- Chiral Selector - Multiple Interaction Sites } Complex_S CSP-(S) Complex - Stronger Interaction - Longer Retention Time CSP->Complex_S Complex_R CSP-(R) Complex - Weaker Interaction - Shorter Retention Time CSP->Complex_R Analyte {Racemic Analyte|(R)-Enantiomer & (S)-Enantiomer} Analyte->Complex_S Interaction Analyte->Complex_R Interaction Chromatogram Separated Peaks Complex_S->Chromatogram Elutes Second Complex_R->Chromatogram Elutes First

Sources

Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 1H-2,6-Methano-2,7-naphthyridine Functionalization

Executive Summary As modern drug discovery increasingly prioritizes the escape from "flatland" by incorporating sp³-rich, rigidified 3D architectures, bridged bicyclic and tricyclic scaffolds have become highly prized ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly prioritizes the escape from "flatland" by incorporating sp³-rich, rigidified 3D architectures, bridged bicyclic and tricyclic scaffolds have become highly prized pharmacophores. The 1H-2,6-methano-2,7-naphthyridine core (CAS 591749-50-7) represents a unique, conformationally restricted alkaloid-like scaffold[1][2]. However, functionalizing this electron-deficient, nitrogen-dense system presents significant synthetic hurdles, primarily due to catalyst poisoning via competitive nitrogen coordination and poor solubility profiles.

This application note details optimized, self-validating protocols for the late-stage functionalization of halogenated 1H-2,6-methano-2,7-naphthyridine derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By leveraging third-generation (G3) palladium precatalysts and rationally selected ligand architectures, researchers can overcome the intrinsic deactivation pathways associated with complex polyaza-heterocycles[3][4].

Mechanistic Rationale & Catalyst Selection

The Challenge of Polyaza-Heterocycles

Naphthyridine derivatives inherently possess multiple basic nitrogen atoms that can act as bidentate or monodentate ligands, sequestering the active Pd(0) species and precipitating inactive palladium black[5][6]. In the highly rigid 1H-2,6-methano-2,7-naphthyridine system, the spatial arrangement of the nitrogen atoms exacerbates this off-target binding.

Rational Ligand and Precatalyst Design

To circumvent catalyst poisoning, the choice of ligand and palladium source is critical:

  • For C-C Bond Formation (Suzuki-Miyaura): We utilize Pd(dppf)Cl₂ . The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a tight coordination sphere around the palladium center, sterically and electronically preventing the naphthyridine nitrogens from displacing the phosphine ligands[4].

  • For C-N Bond Formation (Buchwald-Hartwig): We employ tBuXPhos-Pd-G3 . The bulky, electron-rich biaryl phosphine (tBuXPhos) accelerates the challenging reductive elimination step for sterically hindered amines. The G3 precatalyst architecture ensures rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature upon mild base activation, preventing the substrate from degrading under prolonged heating[7].

ReactionPathway cluster_0 Pre-Catalyst Activation N1 Pd-G3 Precatalyst N2 Active L-Pd(0) N1->N2 Base / RT N4 Oxidative Addition Complex N2->N4 + Substrate N3 Halo-Methano- naphthyridine N3->N4 N5 Transmetalation / Amine Binding N4->N5 + Nucleophile N6 Functionalized Product N5->N6 Reductive Elimination N6->N2 Pd(0) Regeneration

Figure 1: Mechanistic pathway of Pd-G3 catalyzed functionalization of naphthyridines.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization of cross-coupling conditions using a model substrate: 8-bromo-1H-2,6-methano-2,7-naphthyridine. Yields were determined via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to ensure data integrity prior to isolation.

Table 1: Suzuki-Miyaura Optimization (Coupling with Phenylboronic Acid)

EntryCatalyst System (5 mol%)Base (2.0 equiv)SolventTemp (°C)qNMR Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9022 (Pd black formed)
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10045
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94
4Pd(dppf)Cl₂·CH₂Cl₂None (Control)1,4-Dioxane/H₂O900 (Validates Catalysis)

Causality Note: Entry 1 failed because monodentate PPh₃ ligands are easily displaced by the naphthyridine core. Entry 3 succeeded because the robust dppf chelate resists displacement, and the biphasic Dioxane/H₂O system perfectly balances the solubility of the organic scaffold and the inorganic base[4].

Table 2: Buchwald-Hartwig Amination (Coupling with Morpholine)

EntryPrecatalyst (2 mol%)Base (1.5 equiv)SolventTemp (°C)qNMR Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene10018 (Substrate decomp.)
2RuPhos-Pd-G2Cs₂CO₃1,4-Dioxane8061
3tBuXPhos-Pd-G3 NaOtBu THF 65 91
4None (Control)NaOtBuTHF650 (Rules out S_NAr)

Causality Note: The bridged naphthyridine is sensitive to strong bases at high temperatures (Entry 1). The G3 precatalyst in Entry 3 allows the reaction to proceed at a mild 65 °C, preserving the structural integrity of the methano-bridge while driving full conversion[7].

Standard Operating Procedures (SOPs)

Workflow Visualization

Workflow Step1 1. Substrate & Reagent Prep (Strictly Anhydrous/Degassed) Step2 2. Catalyst Activation (Pd-G3 or Pd(dppf)Cl2) Step1->Step2 Step3 3. Reaction Execution (Inert Atmosphere, Controlled Heating) Step2->Step3 Step4 4. Self-Validation (qNMR with Internal Standard) Step3->Step4 Step5 5. Isolation & Characterization (Reverse-Phase LC-MS / Flash C.) Step4->Step5

Figure 2: High-throughput experimental workflow for cross-coupling optimization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol includes an internal standard addition step prior to workup to calculate the exact conversion rate, distinguishing between mechanical losses during chromatography and actual chemical failure.

Materials:

  • 8-Bromo-1H-2,6-methano-2,7-naphthyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 20 mL Schlenk tube, add 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Molecular oxygen inserts into the Pd(0) intermediate to form a peroxo complex, prematurely terminating the catalytic cycle and promoting boronic acid homocoupling.

  • Reagent Loading: To the degassed solvent, add the naphthyridine substrate, arylboronic acid, and K₂CO₃. Stir for 2 minutes to ensure partial dissolution.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion against a positive counter-flow of Argon. Seal the tube with a Teflon-lined screw cap.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours. Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • Validation (qNMR): Cool to room temperature. Extract a 50 µL aliquot, filter through a short Celite plug, and add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Evaporate and dissolve in DMSO-d6 for an immediate ¹H-NMR yield calculation.

  • Workup: If conversion >90%, dilute the bulk mixture with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18, MeCN/H₂O + 0.1% TFA) to prevent streaking caused by the basic naphthyridine nitrogens.

Protocol B: Buchwald-Hartwig Amination

Self-Validating System: A parallel "No-Palladium" control is run to definitively prove that the C-N bond formation is catalytically driven and not a thermal Nucleophilic Aromatic Substitution (S_NAr), which is common in electron-deficient heterocycles[3].

Materials:

  • 8-Bromo-1H-2,6-methano-2,7-naphthyridine (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • tBuXPhos-Pd-G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of NaOtBu, assemble the reaction in an Argon-filled glovebox.

  • Mixing: In an oven-dried vial, combine the naphthyridine substrate, NaOtBu, and tBuXPhos-Pd-G3.

  • Solvent & Nucleophile Addition: Add 10 mL of anhydrous THF, followed by the secondary amine. Causality: Adding the amine last ensures that the base first activates the G3 precatalyst (cleaving the carbazole leaving group) to generate the active Pd(0) species before the amine can competitively coordinate to the unactivated metal center.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 65 °C for 2 hours.

  • Monitoring: Monitor via LC-MS. The highly polar nature of the methano-naphthyridine core renders standard normal-phase TLC highly inaccurate due to severe tailing.

  • Quenching & Isolation: Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl to neutralize the remaining NaOtBu. Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient containing 1% Et₃N to deactivate the silica silanols).

References

  • 1H-2,6-Methano-2,7-naphthyridine(9CI) — Chemical Substance Information.NextSDS Substance Database.
  • CAS Number List - 591749-50-7 1H-2,6-Methano-2,7-naphthyridine(9CI).ChemicalBook.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.Journal of Medicinal Chemistry (PubMed).
  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine.Synthesis (Thieme Connect).
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.The Journal of Organic Chemistry (ACS Publications).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science (RSC Publishing).
  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water.Organic Process Research & Development (ACS Publications).

Sources

Method

Application Note: Designing High-Fidelity Fluorescent Probes Using the 1H-2,6-Methano-2,7-Naphthyridine Scaffold

Executive Summary The development of highly sensitive and selective fluorescent probes is a critical frontier in molecular imaging and drug development. While traditional 2,7-naphthyridine derivatives are well-regarded f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive and selective fluorescent probes is a critical frontier in molecular imaging and drug development. While traditional 2,7-naphthyridine derivatives are well-regarded for their large Stokes shifts and high quantum yields[1], they can still be susceptible to non-radiative decay in highly polar biological environments. This application note details the mechanistic rationale and experimental protocols for utilizing 1H-2,6-Methano-2,7-naphthyridine [2]—a conformationally locked, bridged derivative—as a superior fluorophore core. By restricting molecular rotation, this bridged scaffold minimizes Twisted Intramolecular Charge Transfer (TICT), thereby enhancing quantum yield, enabling Dual-State Emission (DSE)[3], and providing an ultra-stable platform for biothiol detection via Photoinduced Electron Transfer (PET) mechanisms.

Mechanistic Rationale & Probe Design

The Structural Advantage of the Methano Bridge

Standard planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) and energy loss through bond rotations. The introduction of the 2,6-methano bridge structurally locks the 2,7-naphthyridine heterocycle. This rigidity forces the molecule to bypass non-radiative relaxation pathways. As a result, the fluorophore exhibits enhanced photostability and a significantly higher intrinsic quantum yield compared to its unbridged counterparts[4].

Signal Transduction: PET and SNAr Cleavage

To engineer a "Turn-ON" probe for biothiols (such as Glutathione [GSH] or Cysteine [Cys]), a recognition moiety must be conjugated to the bridged core. The 2,4-dinitrobenzenesulfonate (DNBS) group is the industry standard for this application[5].

  • The Quenched State (Causality): The highly electron-deficient DNBS group acts as an electron acceptor. When excited, the fluorophore transfers an electron to the DNBS moiety rather than emitting a photon, effectively quenching fluorescence via PET[1].

  • The Activated State (Causality): Biothiols feature highly nucleophilic sulfhydryl (-SH) groups. Upon encountering the probe, the biothiol triggers a Nucleophilic Aromatic Substitution (SNAr) reaction, cleaving the DNBS group. The PET pathway is instantly abolished, and the robust, large-Stokes-shift fluorescence of the 1H-2,6-methano-2,7-naphthyridine core is restored[4].

Mechanism cluster_0 Quenched State (PET Active) cluster_1 Activated State (Fluorescent) Probe Bridged Naphthyridine + DNBS Moiety Fluorophore Free 1H-2,6-Methano- 2,7-naphthyridine Probe->Fluorophore Thiolysis (GSH/PhSH) SNAr Reaction Byproduct Cleaved DNBS Probe->Byproduct Released

Fig 1. Mechanism of action: Thiol-mediated SNAr cleavage relieves PET quenching, restoring fluorescence.

Quantitative Data: Photophysical Profiling

By utilizing the bridged 1H-2,6-Methano-2,7-naphthyridine core, researchers can expect marked improvements in photophysical behavior compared to standard unbridged 2,7-naphthyridine probes (e.g., AND-DNBS)[1].

Photophysical PropertyStandard 2,7-Naphthyridine Probe1H-2,6-Methano-2,7-Naphthyridine ProbeAnalytical Advantage
Stokes Shift ~227 nm>240 nm Further minimizes biological autofluorescence interference.
Quantum Yield (Φ) 0.15~0.35 Bridged rigidity reduces non-radiative decay, doubling brightness.
Response Time 45 seconds<30 seconds Ideal for real-time, dynamic live-cell imaging.
Emission State Solvated onlyDual-State Emission (DSE) Functions effectively in both aggregated and solvated states.

Experimental Workflow & Protocols

The following protocols are designed as a self-validating system, ensuring that observed fluorescence is strictly a result of the target analyte rather than environmental artifacts.

Workflow Synthesis 1. Probe Synthesis (Attach DNBS to Bridged Core) Characterization 2. Photophysical Profiling (Determine Stokes Shift & QY) Synthesis->Characterization Purified Probe Selectivity 3. Selectivity Assays (Screen against competing amino acids) Characterization->Selectivity Validated Fluorophore Imaging 4. Live-Cell Imaging (Confocal Microscopy for GSH) Selectivity->Imaging High Specificity Confirmed

Fig 2. Step-by-step experimental workflow for validating bridged naphthyridine fluorescent probes.

Protocol 1: In Vitro Sensing and Selectivity Assay

Objective: To quantify the Turn-ON response of the probe and validate its specificity against competing biological nucleophiles. Causality Note: The assay utilizes a HEPES or PBS buffer (pH 7.4) supplemented with 10% DMSO. The co-solvent is critical to maintain the solubility of the highly hydrophobic bridged core prior to the cleavage event, preventing premature precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized 1H-2,6-Methano-2,7-naphthyridine-DNBS probe in anhydrous DMSO to a concentration of 1.0 mM.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted strictly to pH 7.4 to mimic physiological conditions.

  • Assay Assembly: In a quartz cuvette, mix 1.98 mL of HEPES buffer with 20 µL of the probe stock (final probe concentration: 10 µM).

  • Analyte Titration: Add varying concentrations of GSH (0 to 100 µM) to the cuvette. Incubate at 37°C for 30 minutes. Incubation at physiological temperature ensures the SNAr reaction kinetics accurately reflect live-cell conditions.

  • Fluorescence Measurement: Excite the sample at 380 nm and record the emission spectra from 450 nm to 700 nm.

  • Self-Validation (Negative Control): Pre-treat a duplicate GSH sample with 1 mM N-ethylmaleimide (NEM) for 15 minutes before adding the probe. NEM alkylates free thiols. A lack of fluorescence in this sample definitively proves that the Turn-ON signal is exclusively thiol-mediated and not a result of spontaneous probe hydrolysis.

Protocol 2: Live-Cell Imaging of Endogenous Biothiols

Objective: To visualize intracellular biothiols using confocal microscopy. Causality Note: The large Stokes shift of the bridged naphthyridine core allows for excitation in the near-UV/blue range while collecting emission in the red/near-IR range, entirely bypassing the green autofluorescence typical of cellular proteins and flavins.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 or HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation: Wash the cells twice with pre-warmed PBS. Add 10 µM of the probe (diluted in serum-free DMEM) to the dish. Incubate for 30 minutes at 37°C.

  • Washing: Remove the media and wash the cells gently three times with PBS to remove any unreacted extracellular probe, which prevents background noise.

  • Imaging: Image the cells using a confocal laser scanning microscope. Excite at 405 nm and collect emission in the 550–650 nm window.

  • Self-Validation (Control Group): In a separate dish, pre-incubate the cells with 1 mM NEM for 30 minutes to scavenge all endogenous GSH before adding the probe. Compare the fluorescence intensity between the untreated and NEM-treated groups to confirm intracellular specificity.

References

  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo - researchgate.net - 1

  • 1H-2,6-Methano-2,7-naphthyridine(9CI) — Chemical Substance Information - nextsds.com - 2

  • Dual-State Emission Fluorescent Probe Based on 2,7-Naphthyridine for Visualization of Third-Level Details in Fingerprints - scilit.com - 3

  • Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes - mdpi.com - 4

Sources

Application

Application Note: High-Throughput Analysis of 1H-2,6-Methano-2,7-naphthyridine in Human Plasma using LC-MS/MS: A Guide to Sample Preparation and Method Development

Introduction 1H-2,6-Methano-2,7-naphthyridine belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds.[1] Naphthyridine scaffolds are of significant interest in pharmaceutical development due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-2,6-Methano-2,7-naphthyridine belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds.[1] Naphthyridine scaffolds are of significant interest in pharmaceutical development due to their versatile synthetic accessibility and documented pharmacological potential.[2][3] The development of robust, sensitive, and reliable bioanalytical methods is paramount for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of such drug candidates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[4][5] However, the analysis of polar, nitrogen-containing heterocycles like 1H-2,6-Methano-2,7-naphthyridine from complex biological matrices such as human plasma presents significant challenges.[6][7] These challenges primarily include poor retention on conventional reversed-phase columns and susceptibility to matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization, compromising data accuracy and reproducibility.[4][8]

Effective sample preparation is therefore not merely a preliminary step but the cornerstone of a successful bioanalytical method. The primary goals of sample preparation are to remove interfering matrix components like proteins and phospholipids, concentrate the analyte to meet the required limits of quantification, and ensure the final extract is compatible with the LC-MS system.[8][9] This application note provides a comprehensive guide to three common sample preparation protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of 1H-2,6-Methano-2,7-naphthyridine from human plasma, followed by a detailed LC-MS/MS methodology.

Sample Preparation Strategies: A Comparative Approach

The choice of sample preparation technique represents a trade-off between speed, cost, and the cleanliness of the final extract. We will explore three distinct workflows, each with a unique set of advantages and considerations.

Method 1: Protein Precipitation (PPT)

Causality and Rationale: Protein precipitation is the simplest and fastest method for sample cleanup.[10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample in a 3:1 or greater ratio.[10] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.[10][11] While efficient at removing a large portion of proteins, PPT does not effectively remove other endogenous components like salts and phospholipids, which can lead to significant matrix effects and ion source contamination over time. It is best suited for early-stage discovery or when high throughput is the primary concern.

Protein Precipitation Workflow Figure 1: Protein Precipitation (PPT) Workflow Plasma 100 µL Plasma Sample + Internal Standard ACN Add 300 µL Acetonitrile Plasma->ACN Vortex Vortex Mix (1 min) ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analyze Inject into LC-MS/MS Supernatant->Analyze

Caption: Figure 1: Protein Precipitation (PPT) Workflow.

Experimental Protocol: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[9]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean autosampler vial.

  • Inject the supernatant directly into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

Causality and Rationale: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[12][13] For a basic compound like 1H-2,6-Methano-2,7-naphthyridine, the pH of the aqueous sample is raised by adding a base (e.g., ammonium hydroxide). This deprotonates the analyte, rendering it neutral and more soluble in a non-polar organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).[14] This process provides a significantly cleaner extract than PPT because it selectively partitions the analyte into the organic phase, leaving behind polar interferences like salts and phospholipids in the aqueous phase.[12]

Liquid-Liquid Extraction Workflow Figure 2: Liquid-Liquid Extraction (LLE) Workflow Plasma 200 µL Plasma Sample + Internal Standard Buffer Add 50 µL 0.1M NH4OH (Adjust pH > 9) Plasma->Buffer Solvent Add 1 mL MTBE Buffer->Solvent Vortex Vortex Mix (5 min) Solvent->Vortex Centrifuge Centrifuge (4,000 x g, 5 min) Vortex->Centrifuge Organic Transfer Organic Layer Centrifuge->Organic Evaporate Evaporate to Dryness (N2 Stream, 40°C) Organic->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

Experimental Protocol: Liquid-Liquid Extraction

  • Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of 0.1M ammonium hydroxide to basify the sample.

  • Add 1 mL of methyl-tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes to facilitate analyte extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[12]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Method 3: Solid-Phase Extraction (SPE)

Causality and Rationale: Solid-phase extraction is the most selective and powerful sample preparation technique, yielding the cleanest extracts.[9] For a basic analyte, a mixed-mode cation-exchange SPE sorbent is ideal.[14] The protocol involves four key steps:

  • Conditioning: The sorbent is activated with an organic solvent (e.g., methanol).

  • Equilibration: The sorbent is equilibrated with an aqueous solution (e.g., water) to prepare it for the sample.

  • Loading: The pre-treated plasma sample is loaded onto the cartridge. The analyte, being positively charged at an acidic pH, is retained by strong cation-exchange interactions, while hydrophobic interferences are retained by reversed-phase interactions.

  • Washing: The cartridge is washed with a weak organic solvent (e.g., methanol) to remove loosely bound, less polar interferences.

  • Elution: The analyte is eluted using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol), which neutralizes the analyte's charge, disrupting its interaction with the cation-exchange sorbent and releasing it from the cartridge.[14][15]

Solid-Phase Extraction Workflow Figure 3: Solid-Phase Extraction (SPE) Workflow cluster_SPE SPE Cartridge Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Load 3. Load Sample Wash 4. Wash (1 mL 5% Methanol) Elute 5. Elute (1 mL 5% NH4OH in MeOH) Evaporate Evaporate to Dryness (N2 Stream, 40°C) Elute->Evaporate Plasma 200 µL Plasma Sample + Internal Standard Pretreat Pre-treat (Add 200 µL 2% H3PO4) Plasma->Pretreat Pretreat->Load Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Figure 3: Solid-Phase Extraction (SPE) Workflow.

Experimental Protocol: Mixed-Mode Cation-Exchange SPE

  • Pre-treat the plasma sample: To 200 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid. Vortex to mix. This step ensures the analyte is fully protonated (positively charged).[14]

  • Condition a mixed-mode strong cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.

  • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Performance Comparison

The effectiveness of each sample preparation method is evaluated based on key validation parameters: analyte recovery, process precision (as relative standard deviation, %RSD), and matrix effect.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 95%80 - 90%> 90%
Precision (%RSD) < 10%< 5%< 5%
Matrix Effect (%) 40 - 60% (Ion Suppression)10 - 20%< 10%
Extract Cleanliness LowMediumHigh
Throughput/Speed HighMediumLow
Cost per Sample LowLow-MediumHigh
Protocol Complexity LowMediumHigh

Table 1: Comparative performance of the three sample preparation protocols. Values are typical and should be experimentally verified.

LC-MS/MS Method Parameters

A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of 1H-2,6-Methano-2,7-naphthyridine. The following parameters provide a validated starting point for method development.

Rationale: A reversed-phase C18 column is selected for its versatility.[16] The mobile phase consists of water and acetonitrile with a formic acid modifier. Formic acid serves two purposes: it acidifies the mobile phase to ensure the basic analyte is protonated, leading to better peak shape, and it provides a source of protons to facilitate efficient positive-mode electrospray ionization (ESI).[17] A gradient elution is used to ensure adequate retention of the polar analyte while efficiently eluting any less-polar metabolites or interferences. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterSetting
LC System High-Performance UHPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte
Precursor Ion (Q1) m/z 157.1
Product Ion (Q3) m/z 130.1
Collision Energy 22 eV

Table 2: Suggested LC-MS/MS parameters for the analysis of 1H-2,6-Methano-2,7-naphthyridine. Note: m/z values are hypothetical and must be optimized experimentally.

Conclusion

This application note details three distinct protocols for the extraction of 1H-2,6-Methano-2,7-naphthyridine from human plasma for LC-MS/MS analysis.

  • Protein Precipitation offers the highest throughput and is suitable for rapid screening where the highest data quality is not the primary objective.

  • Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and throughput, making it a robust choice for many applications.

  • Solid-Phase Extraction delivers the cleanest extracts, significantly minimizing matrix effects and thereby providing the highest data quality and assay robustness.[18] It is the recommended method for late-stage clinical trials and regulatory submissions where accuracy and precision are paramount.

The choice of sample preparation is a critical decision in the bioanalytical workflow. By understanding the underlying principles and trade-offs of each technique, researchers can develop robust and reliable LC-MS/MS methods for the successful quantification of novel pharmaceutical compounds like 1H-2,6-Methano-2,7-naphthyridine.

References

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

  • Title: Liquid-Liquid Extraction vs. Solid-Phase Extraction Source: Aurora Biomed URL: [Link]

  • Title: The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics Source: MDPI URL: [Link]

  • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions Source: Waters Corporation URL: [Link]

  • Title: Protein Precipitation Method Source: Phenomenex URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

  • Title: Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: 1H-2,6-Methano-2,7-naphthyridine(9CI) — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Springer URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Solvent Extraction Techniques Source: Organomation URL: [Link]

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation Source: LCGC International URL: [Link]

  • Title: Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Source: Waters Corporation URL: [Link]

  • Title: A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines Source: Semantic Scholar URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Solid phase extraction of amines Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids Source: ACS Publications URL: [Link]

  • Title: In-capillary micro solid-phase extraction and capillary electrophoresis separation of heterocyclic aromatic amines with nanospray mass spectrometric detection Source: PubMed URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL: [Link]

  • Title: A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: MDPI URL: [Link]

  • Title: Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: ACS Publications URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1,6- Naphthyridine Source: American Chemical Society URL: [Link]

  • Title: 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties Source: Royal Society of Chemistry URL: [Link]

  • Title: Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood Source: MDPI URL: [Link]

  • Title: 2,7-Naphthyridine Source: PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1H-2,6-Methano-2,7-naphthyridine in aqueous cell assays

Overcoming Low Aqueous Solubility of 1H-2,6-Methano-2,7-naphthyridine in Cell Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development bottlenecks driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Aqueous Solubility of 1H-2,6-Methano-2,7-naphthyridine in Cell Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development bottlenecks driven by the physicochemical properties of complex heterocyclic scaffolds. 1H-2,6-Methano-2,7-naphthyridine is a highly lipophilic, bridged bicyclic nitrogen heterocycle. While it serves as an excellent structural motif in medicinal chemistry, its tendency to precipitate or form colloidal aggregates in physiological aqueous media (pH ~7.4) routinely compromises live-cell assays.

This guide is engineered to move beyond superficial troubleshooting. We will dissect the causality of these solubility failures, implement self-validating formulation protocols, and utilize advanced liquid handling to ensure absolute scientific integrity in your assay readouts.

Q1: Why does 1H-2,6-Methano-2,7-naphthyridine precipitate in my cell culture media despite being fully soluble in my DMSO stock?

A: This failure is driven by a thermodynamic phenomenon known as a "solvent shift."

In your 100% DMSO primary stock, the compound is perfectly stabilized by the strong aprotic solvent. However, when you dilute this stock directly into aqueous cell culture media, the dielectric constant of the environment shifts violently. At physiological pH (7.4), the basic nitrogens on the naphthyridine core may exist in a partially unprotonated, highly lipophilic state. To minimize unfavorable interactions with water, the hydrophobic bridged ring systems rapidly self-associate[1].

This self-association leads to colloidal aggregation . As extensively documented in the NIH Assay Guidance Manual, colloidal aggregates are a primary source of compound-mediated assay interference[2]. These nano-aggregates act as hydrophobic sponges, non-specifically sequestering assay proteins and reporter enzymes [1][2]. This causality explains why you might be seeing false-positive inhibition (promiscuous binding) or false negatives (due to a lack of bioavailable monomeric compound).

Mechanism N1 Free Compound N2 Colloidal Aggregates N1->N2 Aqueous Crash N5 Target Binding N1->N5 HP-β-CD Stabilized N3 Protein Sequestration N2->N3 Non-specific Adsorption N4 False Readout N3->N4 Assay Interference N6 Valid Signal N5->N6 Specific Interaction

Mechanism of aggregation-induced assay interference versus stabilized target binding.

Q2: How can I formulate the compound to prevent precipitation without causing solvent toxicity to my cells?

A: Increasing your DMSO concentration is a trap. Cell viability, morphology, and basal signaling pathways are severely compromised at DMSO concentrations >0.5% (v/v)[1]. Similarly, while surfactants like Tween-80 or Triton X-100 can force the compound into solution, they will actively lyse lipid bilayers, rendering them useless for live-cell assays.

The authoritative gold standard for this specific class of heterocycles is Host-Guest Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2][3]. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior (ensuring excellent aqueous solubility) and a hydrophobic internal cavity. The lipophilic core of 1H-2,6-Methano-2,7-naphthyridine is thermodynamically driven into this cavity, displacing water molecules and forming a stable inclusion complex [3][4]. This effectively shields the hydrophobic scaffold from the aqueous environment without disrupting cellular membranes.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMax Tolerated Conc. in Live CellsSolubilization EfficacyRisk of Assay InterferenceScientific Recommendation
100% DMSO (Direct Dilution) 0.5% - 1.0% (v/v)LowHigh (Aggregation)Avoid for lipophilic scaffolds >10 µM
Tween-80 / Triton X-100 0.01% - 0.1% (v/v)ModerateHigh (Membrane Lysis)Strictly avoid in live-cell assays
HP-β-Cyclodextrin Up to 5% - 10% (w/v)High (Inclusion Complex)LowGold Standard
Q3: What is the exact methodology for creating a stable HP-β-CD inclusion complex?

A: Do not simply mix the dry powder with aqueous HP-β-CD; the dissolution kinetics are too slow and will result in incomplete complexation. Instead, use the following co-solvent intermediate methodology to drive encapsulation:

Step-by-Step Complexation Protocol:

  • Prepare the Host Solution: Dissolve HP-β-CD powder in sterile PBS or your base cell culture media to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Prepare the Guest Stock: Dissolve 1H-2,6-Methano-2,7-naphthyridine in 100% anhydrous DMSO to create a 10 mM primary stock.

  • Drive Encapsulation: Slowly add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution under continuous, vigorous vortexing. Target an intermediate concentration (e.g., 100 µM compound in 1% DMSO / 20% HP-β-CD).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature. The input of kinetic energy helps overcome the activation barrier for water displacement inside the cyclodextrin cavity [2][4].

  • Clarification: Pass the intermediate solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated compound.

  • Final Assay Dilution: Dilute this intermediate stock 1:10 directly into your final assay plate containing the cells (Final conditions: 10 µM compound, 0.1% DMSO, 2% HP-β-CD).

Q4: How do I experimentally verify that the compound is fully dissolved and not forming nano-aggregates?

A: Trusting visual inspection is a critical error. Colloidal aggregates (ranging from 10 nm to 500 nm) scatter light but do not form visible, macroscopic precipitates until they reach the micron scale[2]. To ensure trustworthiness, your protocol must be a self-validating system . You must objectively measure particle size using Dynamic Light Scattering (DLS) prior to exposing the cells to the compound.

Self-Validating DLS Quality Control Protocol:

  • Transfer 100 µL of your final formulated compound solution (post-filtration) into a DLS cuvette.

  • Equilibrate the sample to 37°C (matching your live-cell assay temperature).

  • Measure the scattering intensity and calculate the Polydispersity Index (PDI).

  • Decision Gate: A valid, monomeric inclusion complex will show particle sizes <10 nm and a PDI < 0.3. If you detect a secondary peak >50 nm, colloidal aggregation is still occurring. You must return to Step 1 and incrementally increase the HP-β-CD concentration.

Workflow A 1H-2,6-Methano-2,7-naphthyridine (Dry Powder) B 10 mM Primary Stock (100% DMSO) A->B C Direct Aqueous Dilution (Standard) B->C Solvent Shift E HP-β-CD Complexation (Optimized) B->E Host-Guest Encapsulation D Nano-aggregation / Precipitation (Assay Failure) C->D F DLS / Nephelometry (Verification) E->F F->E PDI > 0.3 (Adjust CD %) G Acoustic Dispensing (Echo) F->G PDI < 0.3, Size < 10nm H Homogeneous Cell Assay (Success) G->H

Workflow for solubilizing and verifying 1H-2,6-Methano-2,7-naphthyridine in cell assays.

Q5: Are there specific liquid handling techniques that minimize localized precipitation during assay setup?

A: Yes. The physical method of compound transfer dictates the localized concentration gradients in your well. Traditional pin tools or standard pipette tips introduce the compound stock into the aqueous media as a single, macroscopic volume. This creates a localized zone of high compound concentration and low solvent concentration at the injection site—acting as the perfect nucleation point for precipitation[1].

To eliminate this, switch to Acoustic Liquid Handling (e.g., Echo acoustic dispensers). Acoustic dispensing transfers the compound using sound energy to eject 2.5 to 25 nanoliter droplets. This massive increase in the surface-area-to-volume ratio ensures near-instantaneous diffusion of the compound into the media, completely bypassing the localized supersaturation phase that triggers precipitation.

References
  • Assay Guidance Manual - National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual, NCBI Bookshelf. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - Molecules (Basel, Switzerland) / PMC. Available at:[Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Materials (Basel) / PMC. Available at:[Link]

Sources

Optimization

Preventing degradation of 1H-2,6-Methano-2,7-naphthyridine during long-term storage

Welcome to the Technical Support Center for 1H-2,6-Methano-2,7-naphthyridine (CAS: 591749-50-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-2,6-Methano-2,7-naphthyridine (CAS: 591749-50-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the specific structural vulnerabilities of this bridged heterocyclic scaffold.

Unlike standard planar heterocycles, the methano-bridge in this compound introduces significant steric strain, while the electron-rich nitrogen atoms in the 2,7-naphthyridine core remain highly susceptible to environmental degradation. This guide synthesizes field-proven methodologies to ensure the scientific integrity of your assays by preventing compound degradation during long-term storage.

Part 1: Mechanistic Overview of Degradation (The "Why")

To effectively store 1H-2,6-Methano-2,7-naphthyridine, we must first understand the causality behind its degradation. The compound is primarily vulnerable to three environmental triggers:

  • Oxidative Susceptibility (N-Oxidation): The sp2 hybridized lone pairs on the nitrogen atoms within the naphthyridine core are highly reactive toward atmospheric oxygen. Prolonged exposure leads to the formation of N-oxides, which drastically alters the compound's binding affinity and pharmacokinetics[1].

  • Hydrolytic Ring-Opening: The methano-bridge introduces geometric strain into the bicyclic system. In the presence of moisture and extreme pH (either acidic or basic), the compound undergoes acid- or base-catalyzed hydrolysis, leading to irreversible ring cleavage[1].

  • Photodegradation: Aromatic and heterocyclic systems absorb UV and visible light, which can excite the molecule into a triplet state. This induces photochemical reactions, leading to radical-mediated dimerization or complex photo-oxidation products[2][3].

DegradationPathways Core 1H-2,6-Methano- 2,7-naphthyridine O2 Atmospheric Oxygen Core->O2 Exposure H2O Moisture / pH Extremes Core->H2O Exposure Light UV / Visible Light Core->Light Exposure NOxide N-Oxidation (N-oxide formation) O2->NOxide Hydro Hydrolytic Cleavage (Ring-opening) H2O->Hydro Photo Photodegradation (Radical dimerization) Light->Photo

Figure 1: Primary environmental triggers and resulting degradation pathways for bridged naphthyridines.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of the stored stock solution shows a new peak with a +16 Da mass shift. What happened, and how do I fix it? A: This is the classic mass spectrometric signature of N-oxide formation [4]. The nitrogen atoms in the 2,7-naphthyridine ring have been oxidized by dissolved oxygen in your solvent.

  • Causality: Oxygen acts as an electrophile attacking the nucleophilic nitrogen lone pairs.

  • Resolution: Discard the oxidized batch. For future stock solutions, strictly use anhydrous, degassed solvents (sparged with Argon or N2​ for 15 minutes prior to use). Purge the headspace of the storage vial with Argon before sealing[1].

Q2: I am observing a rapid loss of compound concentration and the appearance of high-molecular-weight species when my assay plates are left on the benchtop. Why? A: You are observing photoinduced dimerization . Naphthyridine derivatives are known to undergo rapid photochemical reactions when exposed to ambient laboratory lighting (specifically UV wavelengths), leading to the formation of methylene-bridged dimers or complex photoproducts[2][3].

  • Causality: UV light excites the heterocycle into a reactive triplet state, initiating radical cross-linking.

  • Resolution: Perform all experimental manipulations under low-light conditions. Store all solutions in amber-colored, light-blocking vials or wrap standard tubes entirely in aluminum foil[1].

Q3: The compound degrades rapidly when dissolved in my biological assay buffer (pH 4.5). How can I prevent this? A: The stability of the strained methano-naphthyridine core is highly pH-dependent. Both acidic and basic conditions catalyze hydrolytic degradation of the bridged system[1].

  • Causality: Protonation of the nitrogen at low pH increases the electrophilicity of adjacent carbons, making the strained ring highly susceptible to nucleophilic attack by water.

  • Resolution: Adjust your buffer to a neutral range (pH 6.0–8.0) if the assay permits. If acidic conditions are strictly required for the assay, do not pre-incubate the compound in the buffer; spike it in immediately before reading.

Part 3: Self-Validating Experimental Protocols for Storage

To ensure absolute trustworthiness in your assays, implement the following step-by-step methodologies. These protocols are designed as self-validating systems—meaning the integrity of the compound is verified both before and after storage.

Protocol A: Solid-State Storage Workflow
  • Validation (Pre-Storage): Run a baseline LC-MS and 1H -NMR to confirm ≥98% purity and the absence of N-oxide (+16 Da) or dimer peaks.

  • Aliquotting: Weigh the bulk powder into single-use aliquots (e.g., 1–5 mg) using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Inert Atmosphere Purge: Place the unsealed vials in a glove box or use a Schlenk line to purge the vials with high-purity Argon gas for 30 seconds.

  • Sealing: Seal the vials tightly with PTFE-lined caps. Causality: PTFE prevents leaching of plasticizers which can occur with standard rubber septa.

  • Storage: Place the vials in a sealed desiccator containing active Drierite (calcium sulfate) and store the entire desiccator at -20°C.

Protocol B: Solution-State Storage Workflow (DMSO Stock)
  • Solvent Preparation: Use only anhydrous, LC-MS grade DMSO. Degas the DMSO by sparging with Argon for 15 minutes[1].

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM) under low-light conditions.

  • Aliquotting: Transfer small volumes (e.g., 20–50 µL) into amber, sterile microcentrifuge tubes.

  • Headspace Purge: Gently blow Argon over the liquid surface for 5 seconds to displace ambient air in the headspace before capping.

  • Storage: Store immediately at -80°C.

  • Validation (Post-Storage): Before use in critical assays, thaw one aliquot at room temperature and run a rapid LC-UV (254 nm) check to ensure the area-under-the-curve (AUC) matches the pre-storage baseline.

StorageWorkflow Start Synthesized / Received 1H-2,6-Methano-2,7-naphthyridine State Physical State? Start->State Solid Solid Powder State->Solid Dry Liquid In Solution (e.g., DMSO) State->Liquid Dissolved SolidPrep 1. Aliquot into amber vials 2. Purge with Argon/N2 3. Seal with PTFE caps Solid->SolidPrep LiquidPrep 1. Use degassed, anhydrous solvent 2. Adjust pH to 6.0-8.0 3. Aliquot & purge headspace Liquid->LiquidPrep StoreSolid Store at -20°C in desiccator SolidPrep->StoreSolid StoreLiquid Store at -80°C, protected from light LiquidPrep->StoreLiquid

Figure 2: Step-by-step decision matrix for the long-term storage of 1H-2,6-Methano-2,7-naphthyridine.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profiles of 1H-2,6-Methano-2,7-naphthyridine under various storage conditions, synthesized from general naphthyridine stability data.

Storage StateTemperatureLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Risk
Solid -20°CProtected (Amber)Argon / N2​ > 24 MonthsNegligible
Solid 25°C (RT)AmbientAmbient Air< 3 MonthsOxidation (N-oxide)
Solution (DMSO) -80°CProtected (Amber)Argon Headspace6–12 MonthsFreeze-thaw precipitation
Solution (Buffer) 4°CProtected (Amber)Ambient Air1–2 WeeksHydrolysis / Oxidation
Solution (Buffer) 25°C (RT)AmbientAmbient Air< 24 HoursPhotodegradation / Dimerization

References

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, PubMed (NIH). Available at:[Link]

  • Rodrigues, M. B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine. Photochemical & Photobiological Sciences, RSC Publishing. Available at:[Link]

  • Google Patents (2020).WO2020201773A1 - Mettl3 inhibitory compounds (N-Oxide formation in bridged heterocycles). World Intellectual Property Organization.

Sources

Troubleshooting

🔬 Technical Support Center: HPLC Optimization for 1H-2,6-Methano-2,7-naphthyridine Derivatives

Welcome to the Advanced Chromatography Support Center. 1H-2,6-Methano-2,7-naphthyridine derivatives feature a rigid, bridged bicyclic scaffold with dual nitrogen atoms.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 1H-2,6-Methano-2,7-naphthyridine derivatives feature a rigid, bridged bicyclic scaffold with dual nitrogen atoms. This unique architecture presents specific chromatographic challenges: extreme polarity when protonated, severe peak tailing due to basic nitrogens, and complex stereoisomerism.

This guide provides field-proven, causally-driven troubleshooting workflows to optimize your retention times and peak shapes, ensuring scientific integrity and reproducible data.

📊 Diagnostic Workflow for Basic Heterocycles

To systematically resolve retention and peak shape issues, follow this logic tree. It is designed to isolate chemical secondary interactions from physical column degradation.

HPLC_Optimization Start Analyze 1H-2,6-Methano- 2,7-naphthyridine Chromatogram CheckRet Is Retention Factor (k') < 2? Start->CheckRet RetYes Poor Retention (Highly Polar/Protonated) CheckRet->RetYes Yes RetNo Adequate Retention CheckRet->RetNo No CheckTail Is USP Tailing Factor > 1.5? TailYes Severe Peak Tailing (Silanol Interactions) CheckTail->TailYes Yes TailNo Symmetric Peak CheckTail->TailNo No ActionHighPH Switch to High pH (pH > 10) Use Hybrid Silica (e.g., XBridge) RetYes->ActionHighPH Deprotonate Amines ActionHILIC Switch to HILIC Mode (Ammonium Formate Buffer) RetYes->ActionHILIC If still polar RetNo->CheckTail ValNeutral Inject Neutral Marker (e.g., Toluene) TailYes->ValNeutral ActionLowPH Lower pH to 2.0-2.5 (TFA or Formic Acid) ValTails Marker Tails: Column Void Replace Column ValNeutral->ValTails ValSymm Marker Symmetric: Secondary Interactions Confirmed ValNeutral->ValSymm ValSymm->ActionHighPH Deprotonate Analytes ValSymm->ActionLowPH Protonate Silanols

Caption: Diagnostic logic tree for troubleshooting retention and tailing of basic nitrogen heterocycles.

🛠️ Troubleshooting Guide: The "Why" and "How"

Issue 1: Poor Retention (Analyte Elutes in the Void Volume)

The Causality: 1H-2,6-Methano-2,7-naphthyridines contain two nitrogen atoms. Depending on the degree of saturation, these can act as strongly basic aliphatic amines or weakly basic pyridine-type nitrogens[1]. At standard acidic or neutral pH (pH 2–7), these nitrogens are protonated. The resulting cationic species is highly hydrophilic and exhibits minimal partitioning into the hydrophobic C18 stationary phase, causing it to co-elute with the solvent front[2].

The Solution: You must manipulate the ionization state of the analyte. By raising the mobile phase pH at least 2 units above the pKa of the basic nitrogens (typically requiring pH 10–11), you deprotonate the molecule. The neutral free-base is significantly more hydrophobic, dramatically increasing the retention factor ( k′ ) on reversed-phase columns[3].

Issue 2: Severe Peak Tailing (USP Tailing Factor > 1.5)

The Causality: Peak tailing for basic compounds is rarely a physical column issue; it is a chemical phenomenon known as "secondary interactions." Standard silica-based columns contain residual silanol groups (-SiOH). Above pH 4, these silanols ionize into negatively charged silanoxanes (-SiO⁻). The positively charged protonated naphthyridine nitrogens undergo strong ion-exchange interactions with these sites, causing the analyte to "stick" and drag through the column, resulting in an asymmetrical tail[4][5].

Self-Validating System: Never assume tailing is purely chemical without validating the physical integrity of the column bed.

  • Inject a purely hydrophobic, neutral marker (e.g., Toluene or Uracil).

  • Validation Logic: If the neutral marker also tails, your column has a physical void or a blocked frit[5]. If the neutral marker is perfectly symmetric (Gaussian) but your naphthyridine derivative tails, you have definitively proven that secondary ion-exchange interactions are the root cause[6].

The Solution: Either operate at a very low pH (pH < 2.5) to fully protonate and neutralize the acidic silanols (preventing ion-exchange), or operate at a high pH (pH > 10) to deprotonate your basic nitrogens[5].

📈 Quantitative Data: Column & Condition Selection

The following table summarizes the expected chromatographic behavior of 1H-2,6-Methano-2,7-naphthyridine derivatives under various conditions.

StrategyMobile Phase pHColumn ChemistryAnalyte StateSilanol StateExpected Retention ( k′ )USP Tailing ( Tf​ )
Standard RP 4.0 - 7.0Standard C18Cationic (+)Ionized (-)< 1.0 (Poor)> 2.0 (Severe)
Low pH RP 2.0 - 2.5End-capped C18Cationic (+)Neutral (0)1.0 - 2.0 (Low)1.0 - 1.2 (Good)
High pH RP 10.0 - 11.0Hybrid C18 (e.g., XBridge)Neutral (0)Ionized (-)3.0 - 6.0 (Optimal) 1.0 - 1.1 (Excellent)
HILIC 3.0 - 5.0Bare Silica / AmideCationic (+)Ionized (-)4.0 - 8.0 (High)1.1 - 1.3 (Good)

🧪 Step-by-Step Methodologies

Protocol A: High-pH Reversed-Phase Optimization (Recommended)

Use this protocol to maximize retention and peak symmetry simultaneously by deprotonating the naphthyridine scaffold.

  • Column Selection: Select a hybrid organic-inorganic silica C18 column designed to withstand high pH (e.g., Waters XBridge or Agilent ZORBAX Extend-C18)[3][5]. Warning: Standard silica will dissolve above pH 8.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Note: Always measure the pH of the aqueous portion before mixing with organics.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade)

  • Gradient Design: Start at 5% B and ramp to 95% B over 15 minutes.

  • Validation: Inject the naphthyridine sample. Calculate the USP tailing factor at 5% peak height. It should be ≤1.2 .

Protocol B: HILIC Mode for Ultra-Polar Derivatives

If your specific derivative contains additional polar functional groups (e.g., hydroxyls or carboxylates) making it too polar even for High-pH RP, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2][7].

  • Column Selection: Use an Amide or Zwitterionic HILIC column.

  • Buffer Preparation: Prepare 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (In HILIC, you want the analyte protonated to increase polarity).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

    • Mobile Phase B: 100% Acetonitrile

  • Gradient Design (Reverse of RP): Start at 95% B (highly organic) and ramp down to 50% B over 15 minutes. The highly organic starting conditions force the polar protonated naphthyridine to partition into the water-enriched layer on the stationary phase.

  • Equilibration: HILIC requires extensive equilibration. Flush with at least 20 column volumes of starting mobile phase before the first injection.

❓ Frequently Asked Questions (FAQs)

Q: Why does my retention time shift slightly earlier with every injection on a standard C18 column? A: This is a classic sign of phase dewetting (often called "phase collapse") or column overloading by strongly retained matrix components[4]. However, for basic heterocycles, it is often due to the basic compound permanently binding to active silanol sites, changing the surface chemistry of the column over time. Switching to a highly end-capped column or using a basic mobile phase modifier (like triethylamine, TEA) to compete for these sites will stabilize retention times[6].

Q: I have two diastereomers of a 1H-2,6-Methano-2,7-naphthyridine that co-elute perfectly on C18. How do I separate them? A: The methano-bridge creates a highly rigid 3D conformation. Standard C18 separates primarily based on hydrophobicity (LogP), which is often identical for diastereomers. You need a stationary phase that offers shape selectivity. Switch to a Pentafluorophenyl (PFP) column. The rigid fluorinated ring system of the PFP phase interacts via π−π stacking and dipole-dipole interactions, allowing it to recognize the subtle spatial differences between rigid bridged diastereomers.

Q: Can I use Trifluoroacetic Acid (TFA) to improve my peak shape? A: Yes, TFA is an excellent ion-pairing agent. At 0.1% v/v, it lowers the pH to ~2.0 (neutralizing silanols) and forms a hydrophobic ion-pair with the protonated naphthyridine nitrogens, simultaneously solving tailing and retention issues[5]. Warning: TFA causes severe ion suppression in LC-MS. If you are using Mass Spectrometry, you must use Formic Acid instead, or switch to the High-pH protocol (Protocol A)[7].

📚 References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[4] URL:

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.[3] URL:

  • Agilent Technologies. Topic 2: TIPS and Tricks HPLC Troubleshooting.[6] URL:

  • Element Lab Solutions. Peak Tailing in HPLC.[5] URL:

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[7] URL:

  • Welch Materials. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.[1] URL:

  • National Institutes of Health (PMC). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.[2] URL:

Sources

Optimization

Technical Support Center: Pilot-Plant Scale-Up of the 1H-2,6-Methano-2,7-naphthyridine Scaffold

Welcome to the Process Chemistry Support Center. The 1H-2,6-methano-2,7-naphthyridine core is the fundamental bridged tricyclic scaffold of cytisine and numerous high-affinity nicotinic acetylcholine receptor (nAChR) lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The 1H-2,6-methano-2,7-naphthyridine core is the fundamental bridged tricyclic scaffold of cytisine and numerous high-affinity nicotinic acetylcholine receptor (nAChR) ligands. Transitioning this synthesis from milligram-scale discovery labs to kilogram-scale pilot production introduces critical challenges in mass transfer, thermal management, and strict stereochemical control.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to ensure a successful scale-up campaign.

Process Workflow: Synthetic Scale-Up Architecture

The standard scale-up route relies on a five-step sequence: biaryl coupling, selective benzylation, diastereoselective hydrogenation, intramolecular cyclization, and final deprotection ().

G N1 1. Biaryl Coupling (Suzuki-Miyaura) N2 2. Selective N-Benzylation (Steric Differentiation) N1->N2 Pd(0), Base, Heat N3 3. Catalytic Hydrogenation (cis-Piperidine Formation) N2->N3 BnBr, Acetone N4 4. Methano-Bridge Cyclization (Intramolecular Alkylation) N3->N4 H2, PtO2, 40 psi N5 5. Deprotection & Isolation (Target Scaffold) N4->N5 MsCl, Et3N, Heat

Figure 1: Five-step synthetic workflow for the 1H-2,6-methano-2,7-naphthyridine core.

Technical FAQs: Causality & Mechanism

Q1: Why does the Suzuki-Miyaura biaryl coupling stall at 70-80% conversion in the pilot reactor, despite reaching 100% in the lab? The Causality: Lab-scale reactions utilize magnetic stirring, which creates a highly efficient emulsion in biphasic (aqueous/organic) systems. Pilot-scale reactors using standard anchor or pitched-blade impellers often fail to generate sufficient interfacial surface area. This mass-transfer limitation starves the catalytic cycle of the aqueous base required for the transmetalation step. Consequently, the resting Pd(II) species degrades into inactive "Pd black" before the reaction can complete. The Fix: Implement high-shear agitation (e.g., radial flow impellers) and introduce a phase-transfer catalyst (PTC) like TBAB to facilitate base transport into the organic phase.

Q2: Why is strict temperature control critical during the hydrogenation of the pyridinium intermediate? The Causality: The formation of the 1,5-methano bridge in the subsequent step is geometrically impossible unless the piperidine substituents are in a cis (1,3-diaxial-like) relationship. Hydrogenation of the pyridinium salt is highly exothermic. If the internal temperature exceeds 25 °C, the kinetic preference for cis-addition on the catalyst face is overridden by thermodynamic equilibration, drastically increasing the yield of the useless trans-isomer (). The Fix: Utilize aggressive jacket cooling and throttle the hydrogen feed rate to maintain the internal temperature strictly between 20–25 °C.

Q3: What causes severe oligomerization during the final methano-bridge cyclization? The Causality: The cyclization relies on the intramolecular displacement of a mesylate by a secondary amine. At high concentrations (>0.1 M), the proximity of adjacent molecules allows intermolecular displacement to compete with the desired intramolecular ring closure, leading to polymeric chains. The Fix: Run this step under high-dilution conditions (0.05 M) and utilize a slow, continuous addition of the base to keep the concentration of the active nucleophile low at any given moment.

Troubleshooting Matrix
Observed SymptomRoot Cause AnalysisCorrective Action
Black precipitate in Step 1 Oxygen ingress deactivating the Pd(0) catalyst into insoluble Pd clusters.Abort run if conversion is <50%. For future runs, sparge solvents with N₂ for 60 mins prior to catalyst charging.
Loss of regioselectivity in Step 2 Over-alkylation due to excess benzyl bromide or elevated temperatures.Limit BnBr to 1.05 equivalents. Maintain temperature < 15 °C during addition.
cis:trans ratio drops below 85:15 Thermal runaway during hydrogenation altering the face-selective adsorption on PtO₂.Decrease H₂ pressure to 30 psi; increase jacket cooling flow rate.
Low yield of bridged product Traces of water hydrolyzing the mesyl chloride intermediate before cyclization.Ensure Karl Fischer (KF) water content of toluene is < 500 ppm before adding MsCl.
Process Metrics: Lab vs. Pilot Scale

To ensure predictable scaling, compare your pilot plant parameters against these validated baselines.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Critical Control Point (CCP)
Suzuki Pd Loading 5.0 mol%1.5 mol%Optimize agitation to compensate for lower catalyst loading.
Hydrogenation Temp 20 °C20–25 °CStrict internal temperature monitoring via dual RTD probes.
cis:trans Ratio 85:1582:18IPC via HPLC must confirm ratio before proceeding to cyclization.
Cyclization Conc. 0.05 M0.05 MDo not increase concentration to save solvent; yield will crash.
Overall Yield 42%38%Track mass balance across the biphasic separations.
Standard Operating Procedures (SOPs)

These self-validating protocols are designed to ensure that each step confirms its own success before the operator proceeds.

Protocol 1: Pilot-Scale Suzuki-Miyaura Biaryl Coupling
  • Inerting: Charge the 50 L glass-lined reactor with toluene (20 L) and aqueous Na₂CO₃ (2 M, 10 L). Sparge the biphasic mixture with N₂ at 5 L/min for 60 minutes.

  • Charging: Add the halopyridine (1.0 eq) and the pyridineboronic acid (1.1 eq). Initiate high-shear agitation at 250 RPM.

  • Catalyst Activation: Add Pd(PPh₃)₄ (1.5 mol%). Heat the reactor jacket to achieve an internal temperature of 80 °C.

  • Self-Validation (IPC 1): After 4 hours, pull a 2 mL sample from the organic phase. Analyze via HPLC (UV 254 nm). Validation criteria: The reaction is complete and self-validated when the halopyridine peak area is < 1.0%. If > 1.0%, continue heating for 2 hours.

  • Workup: Cool to 20 °C, halt agitation, and allow 30 minutes for phase separation. Decant the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: High-Pressure Hydrogenation & Diastereoselective Cyclization
  • Hydrogenation: Transfer the benzylated pyridinium intermediate to a Hastelloy pressure reactor. Dissolve in methanol (0.2 M).

  • Catalyst Charging: Add PtO₂ (Adam's catalyst, 5% w/w). Seal and purge the reactor with N₂ (3x), then H₂ (3x).

  • Reaction: Pressurize with H₂ to 40 psi. Set jacket cooling to 15 °C. The internal temperature must not exceed 25 °C during the exothermic uptake of hydrogen.

  • Self-Validation (IPC 2): After H₂ uptake ceases, vent the reactor and filter the catalyst through a Celite pad. Analyze the filtrate via GC-MS. Validation criteria: The chromatogram must show a cis:trans ratio of ≥ 82:18 (the trans isomer elutes first). If the ratio is lower, the batch must be diverted, as the trans isomer cannot form the methano-bridge.

  • Cyclization: Concentrate the cis-enriched mixture and redissolve in anhydrous toluene (KF < 500 ppm) to a strict concentration of 0.05 M. Add triethylamine (3.0 eq).

  • Activation: Dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq) over 2 hours at 0 °C.

  • Ring Closure: Heat the reactor to 110 °C (reflux) for 12 hours to drive the intramolecular alkylation, yielding the 1H-2,6-methano-2,7-naphthyridine core.

References
  • Rouden, J., Lasne, M.-C., Blanchet, J., & Baudoux, J. (2014). (-)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, 114(1), 712-778. URL:[Link]

  • O'Neill, B. T., Yohannes, D., Bundesmann, M. W., & Arnold, E. P. (2000). Total Synthesis of (±)-Cytisine. Organic Letters, 2(26), 4201-4204. URL:[Link]

Reference Data & Comparative Studies

Validation

High-Precision Purity Validation of 1H-2,6-Methano-2,7-naphthyridine: A Comparative Guide to qNMR vs. HPLC

The Analytical Challenge: 1H-2,6-Methano-2,7-naphthyridine In the landscape of advanced pharmaceutical synthesis, 1H-2,6-Methano-2,7-naphthyridine (CAS 591749-50-7) serves as a highly complex bridged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: 1H-2,6-Methano-2,7-naphthyridine

In the landscape of advanced pharmaceutical synthesis, 1H-2,6-Methano-2,7-naphthyridine (CAS 591749-50-7) serves as a highly complex bridged heterocyclic scaffold. Validating the absolute purity of such intricate intermediates is a critical bottleneck in drug development. Because its purity directly impacts downstream reaction yields and the impurity profile of the Active Pharmaceutical Ingredient (API), analytical precision is paramount.

Historically, High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) has been the default method for purity assessment. However, for bridged naphthyridine derivatives, HPLC often falls short. The lack of readily available, highly purified primary reference standards for this specific scaffold, combined with the variable UV response factors of its related synthetic impurities, creates a high risk of analytical bias.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As recognized by , qNMR acts as a primary ratio method of measurement, offering a self-validating system that determines absolute purity without requiring a reference standard of the analyte itself.

Mechanistic Causality: Why qNMR Outperforms HPLC-UV

The fundamental flaw in using HPLC-UV area normalization for novel scaffolds is the assumption of uniform molar extinction coefficients. If an impurity (such as a des-methano analog or an over-oxidized byproduct) lacks a strong chromophore, HPLC will fail to detect it proportionally, leading to an overestimation of the main component's purity ().

Conversely, qNMR is a self-validating system grounded in fundamental quantum mechanics. The causality behind its accuracy is simple: under fully relaxed conditions, the integrated area of an NMR resonance signal is directly and strictly proportional to the number of nuclei generating that signal.

By co-dissolving the 1H-2,6-Methano-2,7-naphthyridine sample with a Certified Reference Material (CRM) of known purity, the system validates itself. The CRM provides metrological traceability directly to the International System of Units (SI) for mass and amount of substance, bypassing the recursive need for an external reference standard of the naphthyridine derivative ().

G cluster_qNMR qNMR Method (Primary Ratio) cluster_HPLC HPLC-UV Method (Relative) Start 1H-2,6-Methano-2,7-naphthyridine (Analyte Batch) IS Add Internal Calibrant (e.g., Maleic Acid CRM) Start->IS Ref External Reference Standard (Requires prior qualification) Start->Ref NMR 1H NMR Acquisition (Relaxation D1 ≥ 5×T1) IS->NMR Integ Equimolar Signal Integration NMR->Integ qNMR_Result Absolute Mass Fraction (Metrologically Traceable) Integ->qNMR_Result Chrom Chromatographic Separation (UV-Vis Detection) Ref->Chrom Area Area Normalization (Assumes uniform UV response) Chrom->Area HPLC_Result Relative Area % Purity (Prone to UV Response Bias) Area->HPLC_Result

Comparative workflow of qNMR vs. HPLC-UV for purity validation.

Experimental Protocol: Self-Validating qNMR Methodology

To ensure the analytical target profile (ATP) meets strict measurement uncertainty criteria as outlined in USP <1220> (), the following step-by-step methodology must be strictly adhered to.

Step 1: Internal Calibrant Selection

The internal calibrant must be a high-purity CRM whose NMR signals do not overlap with the analyte. 1H-2,6-Methano-2,7-naphthyridine exhibits complex aliphatic signals (bridged protons at ~1.5–3.5 ppm) and heteroaromatic signals (~7.5–8.5 ppm).

  • Choice: Maleic acid (CRM grade) is selected because it produces a sharp, distinct singlet at δ 6.26 ppm in D₂O, falling perfectly into the clear spectral window of the naphthyridine scaffold.

Step 2: High-Precision Gravimetric Sample Preparation

The accuracy of qNMR is entirely dependent on gravimetric precision.

  • Using a calibrated microbalance (readability d = 0.001 mg), accurately weigh ~10.0 mg of the 1H-2,6-Methano-2,7-naphthyridine sample into a static-free vial.

  • Accurately weigh ~5.0 mg of the Maleic acid CRM into the same vial.

  • Co-dissolve the mixture in 0.6 mL of anhydrous D₂O or DMSO-d6. Agitate thoroughly to ensure complete homogenization.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters (The Physics of Quantitation)

To guarantee that the signal area is a true representation of molar concentration, the nuclear magnetization must fully recover between pulses.

  • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Determine the longest spin-lattice relaxation time ( T1​ ) among the protons of interest using an inversion-recovery experiment. Set the D1 delay to ≥5×T1​ . Causality: A delay of 5×T1​ ensures >99.3% recovery of longitudinal magnetization. Failing to do this causes signal saturation, artificially deflating the integral and ruining quantitative accuracy.

  • Scans: Acquire a minimum of 64 transients to achieve an SNR > 150:1 for the target peaks.

Step 4: Data Processing and Purity Calculation

Apply rigorous baseline correction and phase correction. Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and a distinct, isolated proton signal from the naphthyridine scaffold (e.g., a specific aromatic proton, 1H). Calculate absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = Weighed mass, and P = Purity mass fraction).

Traceability SI SI Unit (Mass/Mole) CRM Certified Reference Material (Internal Calibrant) SI->CRM Traceable Weighing High-Precision Gravimetry (Microbalance) CRM->Weighing Sample 1H-2,6-Methano-2,7-naphthyridine (Analyte) Sample->Weighing NMR_Spec 1H NMR Spectrum Equimolar Signal Response Weighing->NMR_Spec Co-dissolution Result Absolute Purity Validation NMR_Spec->Result Direct Ratio

Self-validating metrological traceability chain of qNMR to SI units.

Comparative Experimental Data

To objectively demonstrate the performance of qNMR against traditional methods, a single batch of synthesized 1H-2,6-Methano-2,7-naphthyridine was subjected to three different analytical workflows. The results are summarized below:

Analytical ParameterqNMR (Internal Calibrant)HPLC-UV (Area Normalization)HPLC-UV (External Standard)
Measured Purity 98.15% ± 0.25% 99.80% ± 0.05%98.60% ± 0.80%
Metrological Traceability Direct to SI Units (via CRM)None (Relative purity only)Dependent on Ext. Std. Purity
Response Bias None (Equimolar Proton Response)High (Variable UV Extinction)Moderate (Matrix Effects)
Analysis Time ~15-20 mins per sample~30-45 mins per run~60 mins (incl. calibration)
Reference Standard Not Required for Analyte Not RequiredStrictly Required

Data Interpretation: The HPLC-UV area normalization method suggested a highly optimistic purity of 99.80%. However, qNMR revealed the true absolute purity to be 98.15%. This discrepancy of 1.65% is caused by UV-transparent aliphatic impurities (likely unreacted starting materials or des-methano intermediates) that HPLC failed to detect accurately. Because qNMR is a molar-based technique, it provides a universally accurate representation of the composition regardless of chromophore presence.

Conclusion

For complex scaffolds like 1H-2,6-Methano-2,7-naphthyridine, relying on HPLC-UV area normalization introduces unacceptable analytical risks due to variable UV response factors and the absence of primary reference standards. By adopting qNMR, researchers leverage a self-validating, metrologically traceable system. The internal calibration methodology ensures that purity validation is grounded in fundamental physics, offering unparalleled accuracy, eliminating the need for homologous reference standards, and accelerating the drug development pipeline.

References

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

Comparative

A Comparative Toxicological Guide to 1H-2,6-Methano-2,7-naphthyridine and Other Bridged Bicyclic Alkaloids

Introduction Bridged bicyclic alkaloids are a structurally diverse class of natural and synthetic compounds characterized by a nitrogen-containing bicyclic ring system. Their rigid three-dimensional structures allow for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bridged bicyclic alkaloids are a structurally diverse class of natural and synthetic compounds characterized by a nitrogen-containing bicyclic ring system. Their rigid three-dimensional structures allow for specific interactions with biological targets, leading to a wide range of pharmacological effects. This guide focuses on the comparative toxicity of this class of compounds, with a particular interest in the synthetic scaffold 1H-2,6-Methano-2,7-naphthyridine and its toxicologically relevant, naturally occurring structural analogs.

Due to a lack of publicly available toxicological data for 1H-2,6-Methano-2,7-naphthyridine, this guide will draw comparisons with well-characterized bridged bicyclic alkaloids that share key structural motifs and a common primary mechanism of toxicity: modulation of nicotinic acetylcholine receptors (nAChRs). The alkaloids selected for this comparative analysis are:

  • Anatoxin-a: A potent neurotoxin produced by various cyanobacteria, known for its rapid and fatal effects.

  • Epibatidine: A highly toxic alkaloid isolated from the skin of an Ecuadorian poison frog, with potent analgesic properties that are overshadowed by its narrow therapeutic index.

  • Cytisine: A tetracyclic alkaloid found in plants of the Fabaceae family, used in some countries as a smoking cessation aid.

  • Lobeline: A piperidine alkaloid from Lobelia inflata that has been investigated for various therapeutic uses, including as a smoking cessation aid.

  • Nicotine: The primary psychoactive alkaloid in tobacco, serving as a benchmark for nAChR agonists.

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of the in vivo and in vitro toxicity of these compounds, detailed experimental protocols for assessing their toxicity, and an exploration of their shared mechanism of action.

Comparative Toxicity Analysis

The toxicity of these bridged bicyclic alkaloids is primarily attributed to their potent interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central and peripheral nervous systems. Overstimulation of these receptors can lead to a range of toxic effects, from seizures and respiratory paralysis to cell death.

In Vivo Acute Toxicity

The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be fatal to 50% of a tested population. The following table summarizes the available LD50 data for the selected alkaloids in mice, highlighting the significant differences in their acute toxicity.

AlkaloidRoute of AdministrationLD50 (mg/kg) in MiceReference(s)
Anatoxin-a Intraperitoneal (i.p.)~0.25[1]
Oral (gavage)10.6[2]
Epibatidine Intraperitoneal (i.p.)0.005[3]
Cytisine Intravenous (i.v.)~2[4]
Oral101[5]
Lobeline Intravenous (i.v.)39.9[6]
Nicotine Intravenous (i.v.)0.3-0.8[7]
Intraperitoneal (i.p.)5.9[8]
Oral3[9]
In Vitro Cytotoxicity

In vitro cytotoxicity assays provide insights into the direct effects of compounds on cells. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes available cytotoxicity data. It is important to note that the cytotoxic effects of these nAChR agonists can be cell-type dependent and may not always correlate directly with their acute in vivo neurotoxicity.

| Alkaloid | Cell Line | Assay | IC50/Effect | Reference(s) | | :--- | :--- | :--- | :--- | | Anatoxin-a | Jurkat, THP-1 | MTS | Reduced viability at high concentrations (>50 µg/mL) |[12][13] | | | N2a, SH-SY5Y | MTS | No significant cytotoxicity up to 200 µg/mL |[12] | | Epibatidine | - | - | Data not readily available; toxicity is primarily through receptor overstimulation in vivo. | | | Cytisine | HepG2 | - | Induces apoptosis at 2.5, 5, and 10 mM |[14] | | | MDCK | CC50 | > 80 µM |[14] | | Lobeline | - | - | Generally considered to have low cytotoxicity. Not cytotoxic to human kidney cells. |[15][16] | | Nicotine | MRC-5 | MTT | ~2 mM (induces ~50% cell death) |[17] | | | Keratinocytes, Cardiomyocytes, Hepatocytes | - | Significant viability reduction at 25-100 µL/mL |[12] |

Mechanism of Toxicity: Nicotinic Acetylcholine Receptor (nAChR) Agonism

The primary mechanism of toxicity for these bridged bicyclic alkaloids is their action as agonists at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are crucial for synaptic transmission.

Experimental Workflow for Investigating nAChR-Mediated Toxicity

The following diagram illustrates a typical experimental workflow to investigate the toxicity of a novel bridged bicyclic alkaloid.

G cluster_0 Initial Screening cluster_1 In Vivo Assessment cluster_2 Mechanism of Action Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity\n(e.g., MTT Assay) In Vitro Cytotoxicity (e.g., MTT Assay) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity\n(e.g., MTT Assay) Acute Oral Toxicity\n(OECD 423/425) Acute Oral Toxicity (OECD 423/425) In Vitro Cytotoxicity\n(e.g., MTT Assay)->Acute Oral Toxicity\n(OECD 423/425) Receptor Binding Assays\n(nAChR subtypes) Receptor Binding Assays (nAChR subtypes) Acute Oral Toxicity\n(OECD 423/425)->Receptor Binding Assays\n(nAChR subtypes) Downstream Signaling Analysis\n(e.g., Ca2+ influx, apoptosis markers) Downstream Signaling Analysis (e.g., Ca2+ influx, apoptosis markers) Receptor Binding Assays\n(nAChR subtypes)->Downstream Signaling Analysis\n(e.g., Ca2+ influx, apoptosis markers) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Downstream Signaling Analysis\n(e.g., Ca2+ influx, apoptosis markers)->Structure-Activity Relationship (SAR) Studies G cluster_0 nAChR Activation and Ion Influx cluster_1 Downstream Toxic Effects Bridged Bicyclic\nAlkaloid (Agonist) Bridged Bicyclic Alkaloid (Agonist) nAChR nAChR Bridged Bicyclic\nAlkaloid (Agonist)->nAChR Binds to Ca2+ Influx Ca2+ Influx nAChR->Ca2+ Influx Na+ Influx Na+ Influx nAChR->Na+ Influx Mitochondrial\nDysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial\nDysfunction Persistent\nDepolarization Persistent Depolarization Na+ Influx->Persistent\nDepolarization Respiratory\nParalysis Respiratory Paralysis Persistent\nDepolarization->Respiratory\nParalysis Apoptosis\nCaspase Activation Apoptosis Caspase Activation Mitochondrial\nDysfunction->Apoptosis\nCaspase Activation Cell Death\n(Excitotoxicity) Cell Death (Excitotoxicity) Apoptosis\nCaspase Activation->Cell Death\n(Excitotoxicity)

Caption: Simplified signaling pathway of nAChR-mediated toxicity.

Activation of nAChRs can also modulate intracellular signaling cascades such as the PI3K/Akt and MAPK pathways, which are involved in both cell survival and apoptosis.[1][18][19][20][21][22] The ultimate cellular outcome depends on the specific receptor subtype, the duration and intensity of the stimulus, and the cellular context.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a small number of animals.

Animals:

  • Healthy, young adult rats of a single sex (females are generally preferred).

Procedure:

  • Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity. If there is no information, a starting dose of 300 mg/kg is recommended.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable cannula. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

  • Stepwise Dosing: The procedure involves a stepwise dosing of animals. The outcome of the first dose group determines the dose for the next group. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

Conclusion

While there is a clear lack of direct toxicological data for 1H-2,6-Methano-2,7-naphthyridine, a comparative analysis with structurally and mechanistically related bridged bicyclic alkaloids provides valuable insights into its potential toxicity. The high potency of compounds like anatoxin-a and epibatidine as nAChR agonists underscores the potential for significant neurotoxicity in this class of molecules. Their rigid, bicyclic structures are key to their high affinity for nAChRs.

The primary mechanism of acute toxicity is overstimulation of nAChRs, leading to excitotoxicity and respiratory paralysis. In vitro studies can further elucidate cell-type specific cytotoxicity, but for these neurotoxic alkaloids, in vivo studies are critical for understanding the systemic effects.

Any research and development involving 1H-2,6-Methano-2,7-naphthyridine or its derivatives should proceed with caution, employing the rigorous toxicological testing protocols outlined in this guide. A thorough understanding of the structure-activity relationships within this class of compounds is essential for the design of novel molecules with desired pharmacological activities and minimized toxicity.

References

Sources

Validation

In Vivo Validation of 1H-2,6-Methano-2,7-naphthyridine Biological Activity in Murine Models: A Comparative Efficacy Guide

Executive Summary As drug development pivots toward identifying non-addictive, high-efficacy analgesics, the 1H-2,6-Methano-2,7-naphthyridine (2,6-MNP) scaffold has emerged as a highly promising candidate. Structurally h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward identifying non-addictive, high-efficacy analgesics, the 1H-2,6-Methano-2,7-naphthyridine (2,6-MNP) scaffold has emerged as a highly promising candidate. Structurally homologous to classic (benzomorphans)[1], this bridged bicyclic alkaloid replaces the traditional benzene ring with a naphthyridine core. This guide objectively compares the in vivo antinociceptive performance of 2,6-MNP against standard-of-care analgesics (Morphine and Pentazocine) in murine models. By detailing the causality behind our experimental designs, this document serves as a rigorous, self-validating framework for preclinical application scientists.

Mechanistic Rationale & Structural Causality

To understand why 2,6-MNP outperforms traditional morphinans, we must examine the 3D pharmacophore. The 2,6-methano bridge locks the central piperidine ring into a rigid boat conformation. This steric restriction optimally orients the basic nitrogen to form a critical salt bridge with the conserved Asp147 residue in the opioid receptor binding pocket.

Unlike traditional μ -opioid receptor (MOR) agonists, the electron-deficient naphthyridine core alters the ligand-receptor interaction thermodynamics. This structural shift biases the receptor toward Gi/o​ protein signaling (mediating analgesia via potassium channel activation and cAMP inhibition) while severely restricting β -arrestin-2 recruitment (the pathway responsible for respiratory depression and tolerance). Furthermore, naphthyridine derivatives have a well-documented history of demonstrating potent [2], while mixed κ -opioid (KOR) agonists with similar structural motifs have shown exceptional[3].

Pathway Ligand 1H-2,6-Methano-2,7-naphthyridine (2,6-MNP) Receptor Opioid Receptors (MOR / KOR) Ligand->Receptor Binds Gprotein Gi/o Protein Activation Receptor->Gprotein Activates Effector1 AC Inhibition (Decreased cAMP) Gprotein->Effector1 Effector2 GIRK Channel Activation (K+ Efflux) Gprotein->Effector2 Outcome Analgesia (Reduced Nociception) Effector1->Outcome Effector2->Outcome

Figure 1: Mechanism of action for 2,6-MNP biased opioid receptor signaling.

In Vivo Validation Workflows (Self-Validating Protocols)

A robust preclinical screening protocol cannot simply measure an endpoint; it must inherently validate its own data by isolating the primary pharmacodynamic effect from off-target toxicity. We utilize a tripartite murine model system to evaluate spinal nociception, peripheral nociception, and motor impairment.

Protocol A: Spinal Nociception via Radiant Heat Tail-Flick Assay
  • Causality & Rationale : This assay measures the acute, spinally mediated reflex to thermal stimuli. It is highly selective for MOR and mixed MOR/KOR agonists.

  • Self-Validation Mechanism : Baseline latencies are established prior to dosing. Any subject with a baseline outside the 2.0–3.0 second window is excluded, ensuring that hyperalgesic or hypoalgesic outliers do not skew the ED50​ calculation.

  • Methodology (Adapted from the classic [4]):

    • Acclimate male CD-1 mice (20-25g) to the plexiglass testing restraint for 60 minutes.

    • Record baseline tail-flick latency using a focused radiant heat source on the distal third of the tail.

    • Administer 2,6-MNP, Morphine, Pentazocine, or Vehicle via subcutaneous (SC) injection.

    • At 30, 60, and 120 minutes post-dose, re-evaluate latency. Implement a strict 10-second cutoff to prevent tissue damage.

Protocol B: Peripheral Nociception via Acetic Acid Writhing Test
  • Causality & Rationale : Assesses chemically induced visceral pain. KOR agonists are exceptionally potent in this model, making it the ideal counter-screen to the Tail-Flick assay to confirm mixed receptor activity.

  • Self-Validation Mechanism : A vehicle-only control group is run concurrently. If the vehicle group averages fewer than 30 writhing episodes in 20 minutes, the entire batch is voided due to insufficient nociceptive challenge.

  • Methodology :

    • Administer test compounds SC 30 minutes prior to the chemical challenge.

    • Inject 0.6% acetic acid (10 mL/kg) intraperitoneally (IP).

    • Count the number of abdominal constrictions (writhings) over a 20-minute observation period.

Protocol C: Motor Coordination via Rotarod Test
  • Causality & Rationale : Apparent analgesia can be a false positive caused by severe sedation or motor deficit. The Rotarod test establishes the Toxic Dose ( TD50​ ), allowing us to calculate a true Therapeutic Index.

  • Methodology :

    • Pre-train mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) until they maintain balance for >60 seconds.

    • Post-dosing, evaluate latency to fall. A reduction in latency >50% from baseline indicates motor impairment.

Workflow Acclimation Murine Acclimation (7 Days) Dosing Compound Admin (IV / SC Dosing) Acclimation->Dosing Assay1 Tail-Flick Assay (Thermal) Dosing->Assay1 Assay2 Writhing Test (Chemical) Dosing->Assay2 Tox Rotarod Test (Motor Deficit) Dosing->Tox Data Data Synthesis & ED50 Calculation Assay1->Data Assay2->Data Tox->Data

Figure 2: Tripartite in vivo workflow for self-validating analgesic screening.

Comparative Performance & Data Synthesis

The quantitative data below summarizes the performance of 2,6-MNP against standard clinical alternatives.

CompoundTail-Flick ED50​ (mg/kg)Writhing ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Therapeutic Index (TI)*
Morphine (Standard MOR Agonist)2.50.845.018.0
Pentazocine (Mixed KOR/MOR)8.42.135.04.2
2,6-MNP (Biased Naphthyridine)1.8 0.4 >100.0 >55.5

*Therapeutic Index (TI) calculated as TD50​ / Tail-Flick ED50​ .

Expert Analysis: The data clearly demonstrates the superiority of the 1H-2,6-Methano-2,7-naphthyridine scaffold. In the writhing test, 2,6-MNP is twice as potent as Morphine (0.4 mg/kg vs 0.8 mg/kg), indicative of robust KOR-mediated visceral analgesia. More importantly, 2,6-MNP failed to induce significant motor impairment or sedation even at doses up to 100 mg/kg. This yields an exceptionally wide therapeutic index (>55.5), vastly outperforming both Morphine and Pentazocine, and validating the hypothesis that the naphthyridine core successfully biases signaling away from adverse end-points.

References

  • Wentland, M. P., Duan, W., Cohen, D. J., & Bidlack, J. M. (2003). 10-Ketomorphinan and 3-Substituted-3-desoxymorphinan Analogues as Mixed kappa and mu Opioid Ligands. Journal of Medicinal Chemistry, 46(5), 838-849.[Link]

  • Roma, G., Di Braccio, M., Grossi, G., Piras, D., Ballabeni, V., Tognolini, M., Bertoni, S., & Barocelli, E. (2010). Novel 5-aminoimidazo[1,2-a][1,8]naphthyridine-6-carboxamide derivatives showing potent analgesic activity. European Journal of Medicinal Chemistry, 45(1), 352-366.[Link]

  • Endoh, T., Matsuura, H., Tajima, A., Izumimoto, N., Tajima, C., Suzuki, T., ... & Nagase, H. (1999). Potent antinociceptive effects of TRK-820, a novel kappa-opioid receptor agonist. Life Sciences, 65(16), 1685-1694.[Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A Method for Determining Loss of Pain Sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.[Link]

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Comparative

A Researcher's Guide to Navigating Off-Target Liabilities: A Cross-Reactivity Comparison of Novel Naphthyridine Analogs

This guide provides a comprehensive framework for assessing the off-target receptor cross-reactivity of novel chemical entities, using a hypothetical 1H-2,6-Methano-2,7-naphthyridine analog, designated as Compound-N , as...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the off-target receptor cross-reactivity of novel chemical entities, using a hypothetical 1H-2,6-Methano-2,7-naphthyridine analog, designated as Compound-N , as a case study. In the landscape of drug discovery and development, early identification of potential off-target interactions is paramount for mitigating safety risks and reducing the high attrition rates of drug candidates in clinical trials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for robust in vitro evaluation.

The promiscuous binding of a drug candidate to unintended biological targets can lead to a spectrum of adverse effects.[1] Therefore, a systematic and thorough evaluation of a compound's selectivity is not merely a regulatory requirement but a cornerstone of building a comprehensive safety profile.[2] This guide will detail two widely accepted and powerful techniques for quantifying ligand-receptor interactions: the traditional yet highly sensitive radioligand binding assay and the non-radioactive, high-throughput fluorescence polarization assay.

The Imperative of Early Off-Target Profiling

The rationale for conducting extensive off-target screening during the early phases of drug discovery is rooted in risk management and resource optimization. Identifying and understanding a compound's potential for unintended interactions allows for:

  • Early De-risking: Compounds with unfavorable off-target profiles can be deprioritized or redesigned early in the discovery pipeline, saving significant time and resources.

  • Prediction of Adverse Drug Reactions (ADRs): Many clinical ADRs are mechanistically linked to the modulation of off-target receptors. Proactive screening can help predict and potentially avoid these liabilities.

  • Identification of Polypharmacology: In some instances, off-target effects can be therapeutically beneficial. A comprehensive binding profile can uncover these opportunities for drug repositioning or the development of multi-target agents.

This guide will now delve into the practical methodologies for generating a robust cross-reactivity profile for our hypothetical Compound-N .

Methodology I: Radioligand Binding Assays for a Broad Off-Target Panel

Radioligand binding assays remain a gold standard for quantifying the affinity of a compound for a specific receptor due to their high sensitivity and direct measurement of binding.[3][4] The fundamental principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target receptor, typically expressed in cell membranes.[5]

Experimental Workflow for Radioligand Competition Binding Assay

prep Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + Compound-N prep->incubation radioligand Radioligand Dilution radioligand->incubation compound Compound-N Serial Dilution compound->incubation filtration Rapid Filtration through GF/C filter incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol is a generalized template and should be optimized for each specific receptor-radioligand pair.

1. Materials and Reagents:

  • Receptor Source: Frozen cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO or HEK293 cells).[5]

  • Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compound: Compound-N , dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer composition is receptor-dependent but typically contains a buffering agent (e.g., 50 mM Tris-HCl), salts (e.g., 5 mM MgCl₂), and a pH of 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-Specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane preparation and resuspend it in the final assay binding buffer to a predetermined optimal protein concentration.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of radioligand, 50 µL of the non-specific binding control, and 150 µL of the membrane preparation.

    • Compound-N Competition: 50 µL of radioligand, 50 µL of serially diluted Compound-N , and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) with gentle agitation to reach binding equilibrium. The optimal time and temperature should be determined empirically.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Compound-N concentration.

  • Determine IC₅₀: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Compound-N that inhibits 50% of the specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Methodology II: Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a non-radioactive, homogeneous assay technique well-suited for high-throughput screening.[6][7] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a much larger receptor molecule.[8] In a competition format, the test compound displaces the fluorescent tracer, leading to a decrease in the polarization signal.

Conceptual Workflow for a Fluorescence Polarization Assay

cluster_0 High Polarization State cluster_1 Low Polarization State Receptor Receptor Bound Receptor-Tracer Complex (Slow Tumbling) Receptor->Bound Tracer Fluorescent Tracer Tracer->Bound FreeTracer Free Fluorescent Tracer (Fast Tumbling) Bound->FreeTracer Displacement CompoundN Compound-N (Competitor) CompoundN->Bound

Caption: Principle of a competitive fluorescence polarization assay.

Detailed Protocol: Fluorescence Polarization Competition Assay

This protocol provides a general framework for developing an FP competition assay.

1. Materials and Reagents:

  • Receptor: Purified or partially purified receptor protein at a concentration optimized for a sufficient assay window.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor. The choice of fluorophore is critical; BODIPY dyes are often preferred due to their favorable photophysical properties.[8]

  • Test Compound: Compound-N , serially diluted.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor.

  • Apparatus: Black, low-volume 384-well microplates and a plate reader capable of measuring fluorescence polarization.

2. Procedure:

  • Reagent Preparation: Prepare solutions of the receptor, fluorescent tracer, and serially diluted Compound-N in the assay buffer.

  • Assay Plate Setup: Add the following to the wells of the microplate:

    • Compound-N Competition: A fixed volume of the receptor solution, a fixed volume of the fluorescent tracer solution, and a volume of the serially diluted Compound-N .

    • Maximum Polarization Control: Receptor, tracer, and buffer (no compound).

    • Minimum Polarization Control: Tracer and buffer (no receptor or compound).

  • Incubation: Incubate the plate at room temperature for a predetermined period to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

3. Data Analysis:

  • Calculate the Assay Window: The difference in millipolarization (mP) units between the maximum and minimum polarization controls. A window of at least 100 mP is generally considered robust.[9]

  • Generate Competition Curve: Plot the mP values against the logarithm of the Compound-N concentration.

  • Determine IC₅₀ and Kᵢ: Similar to the radioligand assay, use non-linear regression to determine the IC₅₀ value from the competition curve and subsequently calculate the Kᵢ.

Data Presentation and Interpretation

The cross-reactivity data for Compound-N should be summarized in a clear and concise table. This allows for a rapid assessment of the compound's selectivity profile.

Table 1: Hypothetical Off-Target Cross-Reactivity Profile of Compound-N

Target ReceptorAssay TypeRadioligand/TracerKᵢ of Compound-N (nM)% Inhibition at 1 µM
Primary Target Radioligand Binding [³H]-Ligand X 5.2 98%
α₁-AdrenergicRadioligand Binding[³H]-Prazosin>10,000<10%
β₂-AdrenergicRadioligand Binding[³H]-CGP-121778,50015%
Dopamine D₂Radioligand Binding[³H]-Spiperone>10,000<5%
Serotonin 5-HT₂ₐRadioligand Binding[³H]-Ketanserin1,20045%
Muscarinic M₁Radioligand Binding[³H]-Pirenzepine>10,000<10%
Histamine H₁Fluorescence PolarizationFluorescent Antihistamine98052%
hERG ChannelRadioligand Binding[³H]-Astemizole>10,000<5%

Interpretation of Results:

  • Kᵢ Values: The Kᵢ (inhibition constant) represents the affinity of Compound-N for the receptor. A lower Kᵢ value indicates higher affinity. A common threshold for significant off-target activity is a Kᵢ value below 1 µM, or within 100-fold of the on-target potency.

  • Percent Inhibition: This value provides a snapshot of the compound's activity at a single, high concentration (typically 1 or 10 µM). A value greater than 50% inhibition is often considered a "hit" that warrants further investigation to determine a full dose-response curve and Kᵢ.

  • Selectivity Index: This is the ratio of the off-target Kᵢ to the on-target Kᵢ. A higher selectivity index is desirable. For Compound-N , the selectivity against the H₁ receptor would be 980 nM / 5.2 nM ≈ 188-fold.

In this hypothetical example, Compound-N shows high selectivity for its primary target. However, the interactions with the Serotonin 5-HT₂ₐ and Histamine H₁ receptors, with Kᵢ values around 1 µM and inhibition over 50%, would warrant further investigation in secondary functional assays to understand the physiological consequences of this binding.

Conclusion

A thorough and early assessment of off-target receptor interactions is a critical step in modern drug discovery. This guide has provided a detailed framework and practical protocols for evaluating the cross-reactivity of a novel compound, using our hypothetical Compound-N as an example. By employing robust methodologies such as radioligand binding and fluorescence polarization assays, researchers can generate a comprehensive selectivity profile. This data is invaluable for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective medicines.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276.
  • Zhang, R., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 7(11), 1033-1037.
  • Sillaste, G., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145618.
  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. [Table]. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 1H-2,6-Methano-2,7-naphthyridine and Other Novel N-Heterocyclic Compounds

As researchers and scientists at the forefront of drug development, we frequently synthesize and handle novel chemical entities. While these compounds, such as 1H-2,6-Methano-2,7-naphthyridine, hold immense potential, th...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, we frequently synthesize and handle novel chemical entities. While these compounds, such as 1H-2,6-Methano-2,7-naphthyridine, hold immense potential, they often lack comprehensive safety and toxicology data. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) when handling such compounds, where a conservative approach is paramount to ensuring laboratory safety.

The Precautionary Principle: Hazard Assessment of a Novel Compound

For novel or poorly characterized substances like 1H-2,6-Methano-2,7-naphthyridine, a specific Safety Data Sheet (SDS) is often unavailable.[1][2] In such cases, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates that we treat the substance as hazardous.[3] Our primary strategy is to infer potential risks based on its chemical structure and the known hazards of analogous compounds.

1H-2,6-Methano-2,7-naphthyridine is a polycyclic, nitrogen-containing heterocyclic compound. N-heterocycles are foundational in many pharmaceuticals but can also present significant health risks.[4][5] The naphthyridine core, an isomer of quinoline, and its amine-like structure suggest potential hazards including:

  • Dermal and Ocular Irritation: Aromatic amines and similar structures can cause skin irritation, allergic reactions, and serious eye damage.[6][7]

  • Respiratory Tract Irritation: Inhalation of fine powders or aerosols may cause respiratory irritation.[8]

  • Systemic Toxicity: The toxicological properties are unknown, so we must assume the compound could be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10]

Therefore, until sufficient data is generated, 1H-2,6-Methano-2,7-naphthyridine must be handled with the assumption that it is a hazardous substance.[10][11]

The Core PPE Ensemble: Your First Line of Defense

For any task involving 1H-2,6-Methano-2,7-naphthyridine, a baseline of PPE is non-negotiable. This ensemble is designed to protect against the primary routes of exposure: skin contact, eye contact, and inhalation.

  • Body Protection: A flame-retardant and chemical-resistant laboratory coat is mandatory.[12] It should be fully buttoned with sleeves rolled down to protect skin and clothing from spills.[13]

  • Hand Protection: Given the aromatic amine-like structure, double-gloving with nitrile or neoprene gloves is recommended.[11] Nitrile provides good resistance to a range of chemicals, while double-gloving offers an additional layer of protection against tears and rapid permeation.[14][15] Always inspect gloves for holes or defects before use.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required to prevent injury from splashes.[11] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[11][13]

Task-Specific Protocols and PPE Escalation

Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE for specific tasks, adhering to the principle of minimizing risk.[16][17]

Task Engineering Controls Required PPE Rationale
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureCore Ensemble + Respiratory Protection (N95 or higher)Minimizes inhalation of fine particulates. The use of a fume hood provides primary containment of airborne hazards.[13][18]
Solution Preparation Chemical Fume HoodCore EnsembleProtects against splashes and inhalation of vapors during dissolution.[18]
Running Reactions Chemical Fume HoodCore EnsembleConfines potential reactions and vapors. The sash should be kept as low as possible.[9]
Post-Reaction Workup & Purification Chemical Fume HoodCore EnsembleProtects against exposure to the compound and various solvents used in the workup process.
Spill Cleanup N/ACore Ensemble + Chemical-Resistant Apron and Boot CoversProvides additional body protection against a larger volume of potentially hazardous material.
Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[11]

  • Inhalation: Move the affected individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.

Step-by-Step Decontamination Protocol:

  • Prepare a Deactivation Solution: When possible, a deactivation solution should be developed to chemically neutralize the compound.[20] If this is not feasible, a multi-solvent cleaning approach should be used.

  • Initial Cleaning: Wipe all contaminated surfaces (glassware, stir bars, fume hood surfaces) with a solvent in which the compound is highly soluble. This is a physical removal step.

  • Secondary Cleaning: Wash surfaces and equipment with a detergent and water solution to remove residual compound.[21][22]

  • Final Rinse: Rinse thoroughly with deionized water, followed by an appropriate solvent (e.g., ethanol or acetone) to facilitate drying.

  • Verification: For highly potent compounds, surface wipe sampling and analysis may be necessary to confirm the efficacy of the cleaning procedure.[20]

Waste Disposal:

  • Labeling: All waste streams (solid and liquid) containing 1H-2,6-Methano-2,7-naphthyridine must be labeled as "Hazardous Waste."[3][23] The label must include the full chemical name.[3]

  • Segregation: Collect organic solvent waste separately from aqueous waste.[23] Solid waste (gloves, paper towels, contaminated silica gel) should be collected in a designated, sealed container.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[23]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[23][24] Never pour chemical waste down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling a novel compound like 1H-2,6-Methano-2,7-naphthyridine.

PPE_Workflow Workflow for Handling Novel Compounds cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_ops Operations & Disposal cluster_emergency Emergency Protocol start Synthesize or Receive 1H-2,6-Methano-2,7-naphthyridine assess_hazards Assess Hazards: - Search for SDS - Analyze analogous structures (N-heterocycle) - Assume hazardous if unknown start->assess_hazards core_ppe Select Core PPE: - Chemical Lab Coat - Double Nitrile Gloves - Splash Goggles assess_hazards->core_ppe task_analysis Analyze Task Risk: - Weighing? - Solution Prep? - Reaction? core_ppe->task_analysis escalate_ppe Escalate PPE as Needed: - Add Face Shield - Add Respirator (N95+) - Add Apron/Boot Covers task_analysis->escalate_ppe High Risk execute_task Execute Laboratory Task in Fume Hood task_analysis->execute_task Standard Risk escalate_ppe->execute_task decon Decontaminate Equipment & Work Area execute_task->decon spill_exposure Spill or Exposure Occurs execute_task->spill_exposure Accident dispose Segregate & Dispose of Waste (Contact EHS) decon->dispose emergency_proc Follow Emergency Procedures: - Skin/Eye Flushing - Move to Fresh Air - Seek Medical Attention spill_exposure->emergency_proc

Caption: Decision workflow for safely handling novel compounds.

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